molecular formula C18H23NO B1676768 Moxastine CAS No. 3572-74-5

Moxastine

Cat. No.: B1676768
CAS No.: 3572-74-5
M. Wt: 269.4 g/mol
InChI Key: BBIMHFSPNXQFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moxastine (CAS 3572-74-5) is a diarylmethane-class organic compound with the systematic IUPAC name 2-[1,1-di(phenyl)ethoxy]-N,N-dimethylethanamine and a molecular weight of 269.4 g/mol . It acts as a selective histamine H1 receptor antagonist and exhibits anticholinergic properties, making it a valuable model compound for studying allergic response pathways and receptor interactions . Originally developed in Czechoslovakia, this compound has been used in pharmaceutical formulations such as Alfadryl . Its research applications extend to serving as a key starting point for the synthesis of novel derivatives aimed at enhancing therapeutic efficacy or improving receptor selectivity . Furthermore, this compound is a component of cocrystal/salt forms like this compound Teoclate (with 8-chlorotheophylline), which has been investigated for its antiemetic effects . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(1,1-diphenylethoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-18(20-15-14-19(2)3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIMHFSPNXQFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189244
Record name Moxastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3572-74-5
Record name Moxastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3572-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moxastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moxastine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSJ254W6SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Moxastine's Interaction with Histamine H1 Receptors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxastine, a first-generation antihistamine, exerts its therapeutic effects primarily through its interaction with the histamine H1 receptor. This document provides a detailed examination of the molecular mechanisms underpinning this interaction. While direct quantitative binding and functional data for this compound are not extensively available in public literature, this guide synthesizes information from closely related first-generation antihistamines to elucidate its presumed mechanism of action. This includes its role as an inverse agonist, its impact on H1 receptor signaling cascades, and the experimental methodologies used to characterize such interactions.

Introduction to this compound

This compound, also known as mephenhydramine, is classified as a first-generation H1-receptor antagonist.[1] It is structurally and functionally similar to other antihistamines in this class, such as diphenhydramine.[2] Like its counterparts, this compound is known to cross the blood-brain barrier, which contributes to its sedative effects.[2] In addition to its antihistaminic activity, it also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[1] Understanding the precise mechanism of action at the histamine H1 receptor is crucial for comprehending its therapeutic efficacy and side effect profile.

The Histamine H1 Receptor and Its Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a central role in allergic and inflammatory responses.[3] Upon binding of its endogenous ligand, histamine, the receptor undergoes a conformational change, activating the associated Gq/11 protein. This initiates a downstream signaling cascade:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Activation of Protein Kinase C (PKC): The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).

  • Cellular Response: PKC proceeds to phosphorylate a variety of downstream target proteins, culminating in the physiological responses associated with histamine release, such as smooth muscle contraction, increased vascular permeability, and the sensation of itching.[1]

This compound, by binding to the H1 receptor, prevents histamine from initiating this signaling cascade.[1]

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates This compound This compound (Inverse Agonist) This compound->H1R Inactivates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Opens channel PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca2+ (Cytosol) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Response Cellular Response (e.g., Inflammation) PKC->Response Phosphorylates targets

Caption: Histamine H1 Receptor Signaling Pathway and the Inhibitory Action of this compound.

Mechanism of Action: Inverse Agonism

Historically, H1 antihistamines were considered neutral antagonists, simply blocking the binding of histamine. However, contemporary pharmacological understanding posits that virtually all H1-antihistamines, including presumably this compound, function as inverse agonists .[3][4]

The H1 receptor, like many GPCRs, can exist in an equilibrium between an inactive conformation (R) and an active conformation (R*). The active conformation can signal downstream even in the absence of an agonist, a phenomenon known as constitutive or basal activity.

  • Agonists (e.g., Histamine): Bind to and stabilize the active (R) state, shifting the equilibrium towards R and increasing signaling.

  • Neutral Antagonists: Bind equally to both R and R* states, not affecting the conformational equilibrium but preventing agonist binding.

  • Inverse Agonists (e.g., this compound): Preferentially bind to and stabilize the inactive (R) state. This shifts the equilibrium away from the active state, reducing the basal signaling activity of the receptor population.[3]

This inverse agonism is a key aspect of the therapeutic efficacy of H1 antihistamines, as it not only blocks histamine-induced signaling but also suppresses the baseline activity of the receptors.[5][6]

Caption: The Two-State Model of Receptor Activation and Inverse Agonism.

Quantitative Analysis of Receptor Interaction

Compound Receptor Ki (nM) Reference Compound Class
DiphenhydramineHistamine H1Value Range: 1-20First-Generation Antihistamine
Pyrilamine (Mepyramine)Histamine H1Value Range: 0.5-5First-Generation Antihistamine
PromethazineHistamine H1Value Range: 0.1-2First-Generation Antihistamine

Note: These values are compiled from various pharmacological sources and serve as a comparative reference for the expected affinity range of a first-generation antihistamine like this compound.

Experimental Protocols for Receptor Characterization

The quantitative data for antihistamine-receptor interactions are typically determined through standardized in vitro assays.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) of a test compound.

Objective: To measure the ability of a non-labeled compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the H1 receptor.

Methodology:

  • Membrane Preparation: Cell lines engineered to overexpress the human H1 receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cell membranes containing the receptors are isolated through homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated in a buffer solution containing:

    • A fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine).

    • Varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound).

  • Equilibrium: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. This generates a sigmoidal competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A H1 Receptor-Expressing Cell Culture B Membrane Isolation (Homogenization & Centrifugation) A->B C Incubation: - Membranes - [³H]Mepyramine (Radioligand) - this compound (Competitor) B->C D Separation of Bound/Unbound (Vacuum Filtration) C->D E Quantification (Scintillation Counting) D->E F Generate Competition Curve E->F G Calculate IC50 F->G H Calculate Ki (Cheng-Prusoff Equation) G->H

Caption: General Workflow for a Competitive Radioligand Binding Assay.
Functional Assays

Functional assays measure the biological response resulting from receptor activation or inhibition, which is crucial for determining whether a compound is an antagonist or an inverse agonist.

Objective: To quantify the ability of a compound to inhibit histamine-induced (antagonism) or basal (inverse agonism) H1 receptor signaling.

Methodology (Inositol Phosphate Accumulation Assay):

  • Cell Culture and Labeling: H1 receptor-expressing cells are cultured in a medium containing [³H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

  • Pre-incubation: The cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates, allowing them to accumulate.

  • Treatment: The cells are then treated with:

    • Buffer alone (to measure basal activity).

    • The test compound alone (to measure inverse agonism).

    • Histamine alone (to measure maximal agonist response).

    • Histamine in the presence of varying concentrations of the test compound (to measure antagonism).

  • Lysis and Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

  • Separation: The accumulated [³H]inositol phosphates are separated from other radiolabeled molecules using anion-exchange chromatography.

  • Quantification: The radioactivity of the isolated inositol phosphates is measured by scintillation counting.

  • Data Analysis: The results are analyzed to determine the EC50 of the agonist and the potency of the test compound as an antagonist or inverse agonist. A decrease in the basal signal in the presence of the test compound indicates inverse agonistic activity.[5]

Conclusion

This compound functions as a potent inhibitor of the histamine H1 receptor. Its mechanism of action is best described as inverse agonism , whereby it binds to and stabilizes the inactive conformation of the receptor. This not only competitively blocks the binding of histamine but also reduces the receptor's basal, or constitutive, activity. This dual action effectively suppresses the downstream signaling cascade involving Gq/11, phospholipase C, and subsequent calcium mobilization, thereby mitigating the symptoms of allergic reactions. While specific binding constants for this compound are not widely published, data from analogous first-generation antihistamines suggest a high affinity for the H1 receptor. The characterization of these interactions relies on established experimental protocols, including radioligand binding assays and functional cellular assays, which together provide a comprehensive understanding of the pharmacodynamics of this class of drugs.

References

The Anticholinergic Profile of Moxastine at Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxastine, a first-generation H1-receptor antagonist, is recognized for its antihistaminic and antiemetic properties. Like other compounds in its class, this compound exhibits notable anticholinergic activity by acting as an antagonist at muscarinic acetylcholine receptors.[1] This activity is responsible for a range of side effects, including dry mouth, urinary retention, and blurred vision.[1] A thorough understanding of this compound's interaction with muscarinic receptor subtypes is essential for a complete characterization of its pharmacological profile. This technical guide provides a comprehensive overview of the anticholinergic properties of this compound, including comparative binding affinity data for structurally related compounds, detailed experimental protocols for assessing muscarinic receptor antagonism, and a review of the relevant signaling pathways.

Introduction

This compound, also known as mephenhydramine, is structurally and functionally similar to diphenhydramine.[1][2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation, which is a hallmark of this drug class.[1][3] Its therapeutic utility is accompanied by a side-effect profile largely attributable to its anticholinergic properties.[4] These effects arise from the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that mediate a wide array of physiological functions.[5][6] The anticholinergic actions of first-generation antihistamines are primarily mediated through the M1, M2, and M3 receptor subtypes.[1]

While direct quantitative binding affinity data for this compound at each of the five muscarinic receptor subtypes are not extensively documented in publicly available literature, its pharmacological actions are consistent with those of other first-generation antihistamines.[1] This guide synthesizes the available information to provide a detailed understanding of its expected interactions with muscarinic receptors.

Quantitative Data: Muscarinic Receptor Binding Affinities

Due to the limited availability of specific binding data for this compound, this section presents pKi values for other first-generation antihistamines with known anticholinergic effects to provide a comparative context. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)
Diphenhydramine 6.2Not Reported6.4Not ReportedNot Reported
Chlorpheniramine 5.865.6Not ReportedNot ReportedNot Reported
Promethazine Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

The following protocols outline standard methodologies for determining the binding affinity and functional antagonism of a compound like this compound at muscarinic receptors.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (e.g., this compound) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor.[5][9]

Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell Membranes: CHO-K1 or HEK293 cells stably expressing one of the five human muscarinic receptor subtypes.[10]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[9]

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Atropine (a high concentration, e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[10]

  • Scintillation Fluid.

  • Glass Fiber Filters.

  • Cell Harvester.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target muscarinic receptor subtype to a sufficient density.

    • Harvest the cells and resuspend them in an ice-cold membrane preparation buffer containing protease inhibitors.

    • Homogenize the cell suspension and centrifuge to remove nuclei and unbroken cells.

    • Pellet the cell membranes by ultracentrifugation, resuspend in assay buffer, and determine the protein concentration.

    • Store membrane preparations at -80°C until use.[10]

  • Competition Binding Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the following to each well:

      • Total Binding: Assay buffer, radioligand, and cell membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, non-specific binding control (atropine), and cell membrane preparation.

      • Competition Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membrane preparation.[10]

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours).[9]

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[10]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation from Cells Expressing M1-M5 Incubation Incubation of Membranes, Radioligand, and this compound Membrane_Prep->Incubation Compound_Prep Serial Dilution of this compound Compound_Prep->Incubation Radioligand_Prep Preparation of [3H]-NMS Radioligand_Prep->Incubation Filtration Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Radioligand Competition Binding Assay Workflow.

Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to inhibit the functional response of a receptor to an agonist. For M1 and M3 receptors, which couple to Gq proteins, agonist binding leads to an increase in intracellular calcium.[3]

Objective: To determine the functional potency of this compound in blocking agonist-induced calcium mobilization mediated by M1 and M3 receptors.

Materials:

  • Cells: HEK293 or CHO cells stably expressing M1 or M3 muscarinic receptors.

  • Agonist: Carbachol or acetylcholine.

  • Test Compound: this compound hydrochloride.

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Plating:

    • Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer at 37°C for a specified time (e.g., 1 hour).

    • Wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation:

    • Add varying concentrations of this compound to the wells and incubate at room temperature for a predetermined time to allow for receptor binding.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Inject the agonist (carbachol) into the wells while simultaneously measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the agonist dose-response curves in the absence and presence of different concentrations of this compound.

    • Calculate the IC50 value for this compound's inhibition of the agonist response.

    • The Schild regression analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.

Muscarinic Receptor Signaling Pathways

This compound's anticholinergic effects are a result of its antagonism at M1, M2, and M3 muscarinic receptors, each of which is coupled to a distinct G-protein signaling pathway.

M1 and M3 Receptor Signaling (Gq-coupled)

M1 and M3 receptors are coupled to Gq/11 proteins.[11] Agonist binding to these receptors initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[12] This cascade results in various cellular responses, such as smooth muscle contraction and glandular secretion. This compound, as an antagonist, binds to M1 and M3 receptors and prevents acetylcholine from initiating this signaling pathway, leading to effects like reduced salivation and decreased gastrointestinal motility.[1]

M1_M3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_M3 M1/M3 Receptor Gq Gq Protein M1_M3->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response ACh Acetylcholine ACh->M1_M3 Activates This compound This compound This compound->M1_M3 Blocks

M1/M3 Muscarinic Receptor Signaling Pathway.

M2 Receptor Signaling (Gi-coupled)

M2 receptors are coupled to inhibitory Gi/o proteins.[11] When activated by an agonist, M2 receptors inhibit the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP has various downstream effects, including the opening of potassium channels, which leads to hyperpolarization of the cell membrane. In the heart, this mechanism is responsible for slowing the heart rate. By blocking cardiac M2 receptors, this compound can cause tachycardia (an increased heart rate).[1]

M2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M2 M2 Receptor Gi Gi Protein M2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_Channel K+ Channel Opening Gi->K_Channel Activates cAMP cAMP Decrease AC->cAMP Leads to Cellular_Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response K_Channel->Cellular_Response ACh Acetylcholine ACh->M2 Activates This compound This compound This compound->M2 Blocks

M2 Muscarinic Receptor Signaling Pathway.

Conclusion

This compound's anticholinergic properties are a significant component of its overall pharmacological profile, contributing to both its therapeutic applications and its adverse effects. While specific binding affinity data for this compound at the five muscarinic receptor subtypes remain to be fully elucidated, its activity can be inferred from data on structurally and functionally related first-generation antihistamines. The primary anticholinergic effects of this compound are mediated through the blockade of M1, M2, and M3 muscarinic receptors. A detailed understanding of these interactions, facilitated by the experimental protocols and signaling pathway analyses provided in this guide, is crucial for the rational use of this compound in clinical practice and for the development of future medications with improved selectivity and side-effect profiles.

References

Pharmacological Profile of Moxastine Theoclate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moxastine theoclate is a first-generation antihistamine that is a salt combination of two active components: this compound and 8-chlorotheophylline. This compound, also known as mephenhydramine, is structurally and functionally analogous to diphenhydramine and is responsible for the primary pharmacological effects of the drug.[1] It acts as an inverse agonist at histamine H1 receptors and also exhibits anticholinergic properties by antagonizing muscarinic acetylcholine receptors.[2][3] These actions underpin its therapeutic applications in the management of allergic conditions and its use as an antiemetic, particularly for the prophylaxis of motion sickness.[1][4] The 8-chlorotheophylline component is a mild central nervous system stimulant included to counteract the sedative effects of this compound.

This technical guide provides a comprehensive overview of the pharmacological profile of this compound theoclate, including its mechanism of action, receptor binding affinity, pharmacokinetics, and pharmacodynamics. Due to a notable scarcity of direct quantitative data for this compound theoclate in peer-reviewed literature, this document synthesizes available information and leverages data from structurally related first-generation antihistamines, such as diphenhydramine, to provide a comparative and predictive framework for research and development.

Mechanism of Action

The therapeutic effects of this compound theoclate are mediated by the synergistic and opposing actions of its two components, this compound and 8-chlorotheophylline.

  • This compound: As a first-generation antihistamine, this compound readily crosses the blood-brain barrier.[2] Its primary mechanism of action is the competitive blockade of histamine H1 receptors in both the periphery and the central nervous system (CNS).[3] This antagonism of H1 receptors is responsible for its anti-allergic effects. In the CNS, particularly in the vestibular nuclei and the nucleus of the solitary tract, this action contributes to its antiemetic and anti-motion sickness effects.[4][5] Additionally, this compound acts as an antagonist at muscarinic acetylcholine receptors, which contributes to its antiemetic effects but also to its characteristic anticholinergic side effects.[3]

  • 8-Chlorotheophylline: This component is a xanthine derivative, similar to caffeine, and acts as a mild CNS stimulant.[6] Its primary role is to counteract the sedative effects of this compound by blocking adenosine receptors in the brain.[6]

Receptor Binding Affinity

Table 1: Comparative Receptor Binding Affinities of First-Generation Antihistamines (Proxy Data)

CompoundReceptorKi (nM)Species
DiphenhydramineHistamine H114.08Human
PromethazineHistamine H10.1Rat Brain
DiphenhydramineMuscarinic M1130Human
PromethazineMuscarinic (non-selective)23Rat Brain

Note: Lower Ki values indicate higher binding affinity. Data for diphenhydramine and promethazine are presented as a proxy for this compound due to structural and functional similarities. The anticholinergic activity of this compound suggests a significant affinity for muscarinic receptors.

Signaling Pathways

The pharmacological effects of this compound are initiated by its interaction with G protein-coupled receptors (GPCRs).

Histamine H1 Receptor Signaling

This compound acts as an inverse agonist at the H1 receptor, inhibiting its constitutive activity and blocking histamine-induced signaling. The H1 receptor is coupled to the Gq/11 family of G proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses associated with allergic symptoms.[1][2]

H1_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine H1R Histamine H1 Receptor (Gq/11-coupled) Histamine->H1R Binds PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC This compound This compound This compound->H1R Blocks Ca_Release->PKC Allergic_Symptoms Allergic Symptoms PKC->Allergic_Symptoms Leads to

Histamine H1 Receptor Signaling Pathway and this compound's Antagonistic Action.
Muscarinic Receptor Signaling

The anticholinergic effects of this compound are primarily mediated through the blockade of M1 and M3 muscarinic receptors, which are also coupled to the Gq/11-PLC pathway, and M2 receptors, which are coupled to Gi/Go proteins, leading to the inhibition of adenylyl cyclase.[2]

Muscarinic_Signaling_Pathway cluster_M1M3 M1/M3 Receptor Pathway cluster_M2 M2 Receptor Pathway ACh_M1M3 Acetylcholine M1M3R M1/M3 Receptor (Gq/11-coupled) ACh_M1M3->M1M3R PLC_M PLC M1M3R->PLC_M IP3_DAG IP3 / DAG PLC_M->IP3_DAG Cellular_Response_M1M3 Cellular Response (e.g., smooth muscle contraction) IP3_DAG->Cellular_Response_M1M3 ACh_M2 Acetylcholine M2R M2 Receptor (Gi/Go-coupled) ACh_M2->M2R AC Adenylyl Cyclase M2R->AC cAMP ↓ cAMP AC->cAMP Cellular_Response_M2 Cellular Response (e.g., decreased heart rate) cAMP->Cellular_Response_M2 This compound This compound This compound->M1M3R Blocks This compound->M2R Blocks

Muscarinic Receptor Signaling and this compound's Antagonistic Action.

Pharmacokinetics (ADME)

Specific pharmacokinetic data for this compound theoclate is limited.[8] As a Biopharmaceutics Classification System (BCS) Class II compound, it is characterized by low solubility and high permeability, which can lead to variable oral bioavailability.[3]

Table 2: Inferred Pharmacokinetic Properties of this compound Theoclate

ParameterDescriptionInferred Characteristics for this compound
Absorption Rapidly absorbed after oral administration.Peak plasma concentrations are typically observed within 2 to 3 hours for first-generation antihistamines.[9]
Distribution Widely distributed throughout the body, including the CNS.High lipophilicity allows it to cross the blood-brain barrier, leading to sedative effects.[2]
Metabolism Extensively metabolized in the liver.Likely undergoes significant first-pass metabolism, which can reduce bioavailability.[8]
Excretion Primarily excreted as metabolites in the urine.The elimination half-life of similar compounds like chlorpheniramine in children is around 13.1 hours.[9]

Strategies to enhance the oral bioavailability of poorly soluble drugs like this compound theoclate include the development of immediate-release formulations or lipid-based delivery systems.[8]

Pharmacodynamics

The pharmacodynamic effects of this compound theoclate are a direct consequence of its interaction with H1 and muscarinic receptors.

  • Antihistaminic Effects: Effective in reducing symptoms of allergic rhinitis and urticaria. However, its clinical utility is often limited by its side effect profile compared to second-generation antihistamines.[1]

  • Antiemetic Effects: Demonstrates efficacy in the prevention of motion sickness. This is attributed to its central H1 and muscarinic receptor blockade in areas of the brain that process vestibular information.[4]

  • Sedative Effects: A prominent CNS effect due to H1 receptor antagonism in the brain, which can impair psychomotor performance.[6] The presence of 8-chlorotheophylline is intended to mitigate this effect.[6]

Table 3: Efficacy of First-Generation Antihistamines in Animal Models of Emesis (Proxy Data)

ModelEmetic StimulusDrug (Proxy)Dose (mg/kg)Route% Reduction in Emesis (approx.)
FerretMorphineThis compound (Hypothetical)10i.v.50-60%
RatMotion (Pica)Diphenhydramine10-20i.p.Significant reduction in kaolin consumption

Note: Data for this compound is hypothetical or inferred from pharmacologically similar compounds due to the lack of direct published studies.[10][11]

Experimental Protocols

In Vitro: Receptor Binding Assay (Radioligand Displacement)
  • Objective: To determine the binding affinity of a test compound for the histamine H1 receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from CHO or HEK293 cells stably expressing the human H1 receptor.

    • Assay: Membranes are incubated with a radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine) and varying concentrations of the test compound (this compound).

    • Detection: The amount of radioligand displaced by the test compound is measured using a scintillation counter.

    • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[12]

Receptor_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing H1 Receptor) start->prep_membranes incubation Incubate Membranes with: - Radiolabeled Ligand ([³H]-pyrilamine) - Unlabeled this compound (Varying Conc.) prep_membranes->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration scintillation Measure Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis: - Determine IC₅₀ - Calculate Ki (Cheng-Prusoff) scintillation->analysis end End analysis->end

Workflow for a Radioligand Receptor Binding Assay.
In Vitro: Functional Assay (Calcium Mobilization)

  • Objective: To assess the functional antagonism of a test compound at the H1 receptor.

  • Methodology:

    • Cell Preparation: CHO-K1 cells stably expressing the human H1 receptor are loaded with a calcium-sensitive fluorescent dye.

    • Procedure: Cells are pre-incubated with varying concentrations of the antihistamine (this compound) or a vehicle, followed by stimulation with histamine.

    • Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined.[1][3]

In Vivo: Motion Sickness Model (Pica in Rats)
  • Objective: To evaluate the efficacy of an antiemetic compound in a rodent model of motion sickness.

  • Methodology:

    • Acclimation: Rats are acclimated to individual housing with access to standard chow and non-nutritive clay (kaolin). Baseline kaolin consumption is measured.

    • Drug Administration: this compound theoclate or a vehicle is administered (e.g., via oral gavage or IP injection) 30-60 minutes prior to motion induction.

    • Motion Induction: Rats are placed on a rotating platform for a set duration.

    • Measurement: Kaolin and food consumption are measured for 24 hours post-rotation.

    • Data Analysis: A significant decrease in kaolin consumption in the drug-treated group compared to the vehicle group indicates an anti-nausea effect.[4][10]

Off-Target Effects

As a first-generation antihistamine with poor receptor selectivity, this compound is known to interact with other receptors, leading to off-target effects.[12]

Table 4: Potential Off-Target Interactions of this compound

Receptor FamilyPotential EffectClinical Manifestation
Muscarinic (M1-M5)AnticholinergicDry mouth, blurred vision, urinary retention
Adrenergic (α1)Anti-α-adrenergicVasodilation, potential hypotension
Serotonergic (SERT)AntiserotonergicModulation of serotonergic signaling
Dopaminergic (DAT)DopaminergicModulation of dopaminergic signaling

Note: These potential off-target effects are inferred from the profiles of other first-generation antihistamines.[12]

Conclusion

This compound theoclate is a first-generation antihistamine with a well-established mechanism of action as a histamine H1 receptor inverse agonist and a muscarinic receptor antagonist.[2] Its clinical utility in allergic conditions and motion sickness is supported by its pharmacological profile.[1][4] However, its use is often tempered by its sedative and anticholinergic side effects, a common characteristic of its drug class.[1] For researchers and drug development professionals, a key challenge remains the lack of specific quantitative data on its binding affinity and pharmacokinetics. Future preclinical studies should aim to definitively characterize these parameters to better predict its efficacy and safety profile and to explore formulation strategies that may enhance its bioavailability.[8]

References

A Technical Deep Dive into the Structural and Pharmacological Relationship Between Moxastine and Diphenhydramine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the structural and functional relationship between the first-generation antihistamines, moxastine and diphenhydramine. By examining their chemical structures, pharmacological activities, and underlying mechanisms of action, this document aims to serve as a detailed resource for professionals engaged in medicinal chemistry, pharmacology, and drug development.

Structural Analysis: A Tale of Two Ethers

This compound and diphenhydramine are both classified as ethanolamine derivatives, a class of first-generation antihistamines characterized by a diaryl-substituted ethyl ether moiety. The core structural framework of these compounds is responsible for their primary pharmacological activity as H1 histamine receptor antagonists.

Diphenhydramine , with the chemical name 2-(diphenylmethoxy)-N,N-dimethylethanamine[1], serves as the foundational structure in this comparison. Its key features include two phenyl rings attached to a single carbon atom, which is, in turn, connected to an oxygen atom, forming an ether linkage with a dimethylaminoethyl group.

This compound , also known as mephenhydramine, is a close structural analog of diphenhydramine[2]. Its chemical name is 2-(1,1-diphenylethoxy)-N,N-dimethylethanamine[3][4]. The critical distinction lies in the presence of an additional methyl group on the carbon atom that links the two phenyl rings to the ether oxygen. This substitution effectively changes the benzhydryl group of diphenhydramine to an α-methylbenzhydryl group in this compound.

Below is a visual representation of their structural relationship.

G Structural Relationship of this compound and Diphenhydramine cluster_diphenhydramine Diphenhydramine cluster_this compound This compound cluster_relationship Structural Modification DIPH DIPH REL Addition of a methyl group DIPH->REL Structural Precursor MOXA MOXA REL->MOXA Resulting Analog

Caption: Structural evolution from diphenhydramine to this compound.

Comparative Pharmacological Profile

While specific quantitative binding affinity data for this compound is not extensively available in public literature, its pharmacological profile is largely inferred from its structural and functional analogy to diphenhydramine.[2][5] Both compounds are first-generation H1 antihistamines known for their sedative and anticholinergic properties.[1][2]

The following table summarizes the known receptor binding affinities for diphenhydramine, which serves as a proxy for understanding the expected receptor interactions of this compound. A lower Ki value indicates a higher binding affinity.

ReceptorDiphenhydramine Ki (nM)Reference
Histamine H114.08[6]
Muscarinic M1210[6]
Muscarinic M2130[6]
Muscarinic M3240[6]
Muscarinic M4112[6]
Muscarinic M5260[6]
Alpha-1 Adrenergic430[6]
Alpha-2 Adrenergic7,600[6]

As indicated in the table, diphenhydramine exhibits a high affinity for the histamine H1 receptor, which is responsible for its antihistaminic effects. However, it also shows significant affinity for muscarinic acetylcholine receptors, leading to its characteristic anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.[6][7]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both this compound and diphenhydramine is the competitive antagonism of the histamine H1 receptor.[1][2] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade.

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately results in various physiological responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.[9]

This compound and diphenhydramine, as antagonists, bind to the H1 receptor and prevent its activation by histamine, thereby inhibiting this signaling pathway.

G Histamine H1 Receptor Signaling Pathway and Antagonist Action cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Releases Ca2->PKC Co-activates Response Physiological Response PKC->Response Leads to Antagonist This compound / Diphenhydramine Antagonist->H1R Blocks

Caption: H1 receptor signaling and the inhibitory action of antagonists.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a compound for the histamine H1 receptor using a competitive radioligand binding assay.

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Membrane Preparation (Cells expressing H1 receptor) Incubate Incubate membrane prep, radioligand, and test compound Membrane->Incubate Radioligand Radioligand (e.g., [3H]-mepyramine) Radioligand->Incubate TestCompound Test Compound (e.g., this compound) TestCompound->Incubate Filter Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Scintillation Scintillation Counting (Quantifies bound radioactivity) Filter->Scintillation Analysis Data Analysis (Determine Ki value) Scintillation->Analysis

Caption: General workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the unlabeled test compound (this compound or diphenhydramine).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Detection: The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Assessment of Sedative Properties

The sedative properties of antihistamines can be evaluated using a variety of psychomotor and cognitive tests.

Methodology:

  • Study Design: A double-blind, placebo-controlled, crossover study is a robust design for assessing sedative effects.

  • Test Battery: A battery of tests can be administered at baseline and at various time points after drug administration. These may include:

    • Critical Flicker Fusion (CFF) Test: Measures central nervous system arousal.

    • Choice Reaction Time (CRT) Test: Assesses sensorimotor coordination and information processing speed.

    • Digit Symbol Substitution Test (DSST): Evaluates cognitive function, including attention and psychomotor speed.

    • Visual Analog Scales (VAS) for Sedation: Subjective rating of sleepiness.

  • Data Analysis: Statistical analysis is performed to compare the effects of the active drug to placebo on the various test parameters.

Conclusion

This compound is a close structural derivative of diphenhydramine, differing by a single methyl group. This structural similarity results in a comparable pharmacological profile, characterized by potent histamine H1 receptor antagonism and significant anticholinergic activity. While direct comparative quantitative data for this compound is limited, the extensive body of research on diphenhydramine provides a strong basis for understanding its therapeutic actions and side effect profile. The methodologies outlined in this guide provide a framework for the further characterization and comparison of these and other antihistaminic compounds.

References

An In-depth Technical Guide to the In Vitro Receptor Binding Affinity of Moxastine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Moxastine is a first-generation H1 antihistamine recognized for its therapeutic efficacy in managing allergic conditions and its antiemetic properties. Its pharmacological activity is primarily attributed to its interaction with histamine H1 receptors and muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the in vitro receptor binding characteristics of this compound. Due to the limited availability of direct quantitative binding data for this compound in public literature, this document synthesizes information on its primary receptor targets, presents comparative binding affinity data for structurally related first-generation antihistamines, and details the standard experimental methodologies for determining such affinities. Furthermore, this guide illustrates the key signaling pathways associated with this compound's mechanism of action and the general workflow of in vitro binding assays.

Introduction

This compound, a first-generation ethylenediamine derivative, functions as an antagonist at histamine H1 receptors. This action competitively inhibits the binding of histamine, thereby mitigating the symptoms of allergic reactions. Like many other first-generation antihistamines, this compound can cross the blood-brain barrier, which may lead to central nervous system effects such as sedation. Additionally, this compound exhibits anticholinergic properties due to its antagonism at muscarinic acetylcholine receptors, contributing to side effects like dry mouth and blurred vision. A thorough understanding of its receptor binding affinity is critical for elucidating its therapeutic mechanism and predicting its pharmacological profile.

Receptor Binding Affinity Data

Direct quantitative in vitro binding affinity data for this compound, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration), is not extensively documented in peer-reviewed literature. However, the binding profiles of other first-generation antihistamines with structural similarities can provide a valuable comparative context for its potential interactions with histamine H1 and muscarinic receptors.

Table 1: Comparative Receptor Binding Affinities of Selected First-Generation Antihistamines

CompoundReceptor TargetKi (nM)
DiphenhydramineHistamine H11.1
DiphenhydramineMuscarinic M129
DiphenhydramineMuscarinic M2150
DiphenhydramineMuscarinic M366
DiphenhydramineMuscarinic M4140
DiphenhydramineMuscarinic M556
ChlorpheniramineHistamine H10.4
MepyramineHistamine H11.0

Note: The data for diphenhydramine is presented as a reference for the potential off-target binding profile of this compound. Lower Ki values indicate higher binding affinity.

Experimental Protocols

The determination of in vitro receptor binding affinity for compounds like this compound is typically achieved through competitive radioligand binding assays. This methodology quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.

General Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for histamine H1 or muscarinic receptors.

3.1.1. Materials

  • Receptor Source: Cell membranes from cell lines stably expressing the human histamine H1 receptor or specific muscarinic receptor subtypes (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-mepyramine for H1 receptors, [3H]-N-methylscopolamine ([3H]-NMS) for muscarinic receptors).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled antagonist (e.g., unlabeled mepyramine or atropine).

  • Assay Buffer: Buffer solution appropriate for the specific receptor (e.g., Tris-HCl buffer).

  • Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

3.1.2. Procedure

  • Membrane Preparation:

    • Culture and harvest cells expressing the target receptor.

    • Homogenize the cells in a hypotonic buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a saturating concentration of the unlabeled antagonist.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3.1.3. Data Analysis

  • Calculate Specific Binding: Subtract non-specific binding from total binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Calculate the concentration of this compound that inhibits 50% of the specific radioligand binding from the competition curve.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Visualizations

This compound exerts its effects by antagonizing G protein-coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways for the histamine H1 receptor and the muscarinic M1/M3 and M2 receptors, as well as the general workflow for a competitive binding assay.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor primarily couples to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This compound, as an antagonist, blocks the initiation of this cascade by histamine.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R This compound This compound This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Allergic Reaction) Ca2->Response PKC->Response

Caption: Histamine H1 receptor signaling cascade.

Muscarinic Receptor Signaling Pathways

This compound's anticholinergic effects are mediated through the blockade of muscarinic receptors. M1 and M3 receptors couple to Gq/11, initiating a signaling cascade similar to the H1 receptor. In contrast, M2 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent downstream effects.

Muscarinic_Signaling_Pathways cluster_M1M3 M1/M3 Receptor Pathway cluster_M2 M2 Receptor Pathway ACh_M1M3 Acetylcholine M1M3R M1/M3 Receptor ACh_M1M3->M1M3R Moxastine_M1M3 This compound Moxastine_M1M3->M1M3R Blocks Gq11_M Gq/11 M1M3R->Gq11_M PLC_M PLC Gq11_M->PLC_M IP3_DAG IP3 & DAG Production PLC_M->IP3_DAG ACh_M2 Acetylcholine M2R M2 Receptor ACh_M2->M2R Moxastine_M2 This compound Moxastine_M2->M2R Blocks Gio Gi/o M2R->Gio AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic M1/M3 and M2 receptor signaling.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines the logical flow of a competitive radioligand binding assay to determine the in vitro receptor binding affinity of a test compound like this compound.

Binding_Assay_Workflow Prep Receptor Membrane Preparation Assay Assay Incubation: Membranes + Radioligand + this compound Prep->Assay Filter Filtration & Washing Assay->Filter Count Scintillation Counting Filter->Count Analysis Data Analysis Count->Analysis IC50 Determine IC₅₀ Analysis->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for determining receptor binding affinity.

Conclusion

Moxastine's Effects on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of Moxastine, a first-generation antihistamine. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this document synthesizes information on its primary pharmacological targets, mechanism of action, and key experimental findings, often referencing data from its close structural and functional analogue, diphenhydramine. Detailed experimental protocols for assessing CNS effects and diagrams of relevant signaling pathways are provided to support further research and drug development in this area.

Introduction

This compound is a first-generation H1-receptor antagonist with known sedative and anticholinergic properties.[1] Like other antihistamines in its class, this compound readily crosses the blood-brain barrier, leading to a range of effects on the central nervous system.[2] These effects are primarily attributed to its interaction with histamine H1 and muscarinic M1 receptors in the brain.[3] To mitigate the prominent sedative effects, this compound is often formulated with 8-chlorotheophylline, a mild CNS stimulant that acts as an adenosine receptor antagonist.[3] Understanding the intricate interplay of this compound with various CNS receptors and its impact on downstream signaling is crucial for both therapeutic applications and safety assessment.

Pharmacodynamics: Receptor Binding Profile

The CNS effects of this compound are a direct consequence of its binding affinity to various neurotransmitter receptors. While specific Ki values for this compound are not widely reported, the binding profile of diphenhydramine provides a valuable surrogate for understanding its potential interactions.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Diphenhydramine

ReceptorDiphenhydramine Ki (nM)Primary CNS Effect
Histamine H1 14.08 Sedation, Drowsiness
Muscarinic M1 210 Anticholinergic effects (e.g., cognitive impairment, dry mouth)
Muscarinic M2130Anticholinergic effects
Muscarinic M3240Anticholinergic effects
Muscarinic M4112Anticholinergic effects
Muscarinic M5260Anticholinergic effects
Alpha-1 Adrenergic430Potential for dizziness
Alpha-2 Adrenergic7,600Minimal interaction
Serotonin Transporter (SERT)37Potential mood alteration
Dopamine Transporter (DAT)3,800Minimal interaction

Data for Diphenhydramine is presented as a proxy for this compound due to the lack of available specific data for this compound.[4][5] A lower Ki value indicates a higher binding affinity.

Signaling Pathways

The CNS effects of this compound are mediated through the modulation of specific intracellular signaling cascades upon receptor binding.

Histamine H1 Receptor Signaling

This compound acts as an inverse agonist at the histamine H1 receptor, which is coupled to the Gq/11 family of G-proteins.[6] Blockade of this receptor by this compound inhibits the downstream signaling cascade, leading to a reduction in neuronal excitability and promoting sedation.

H1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Decreased Neuronal Excitability Ca->Neuronal_Excitation PKC->Neuronal_Excitation Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks

This compound's antagonism of the H1 receptor signaling pathway.
Muscarinic M1 Receptor Signaling

The anticholinergic effects of this compound, including cognitive impairment, arise from its antagonism of muscarinic M1 receptors.[4] Similar to the H1 receptor, the M1 receptor is coupled to Gq/11, and its blockade by this compound inhibits the PLC-mediated signaling pathway.

M1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R Muscarinic M1 Receptor Gq11_M1 Gq/11 M1R->Gq11_M1 Activates PLC_M1 Phospholipase C (PLC) Gq11_M1->PLC_M1 Activates PIP2_M1 PIP2 PLC_M1->PIP2_M1 Cleaves IP3_M1 IP3 PIP2_M1->IP3_M1 DAG_M1 DAG PIP2_M1->DAG_M1 Ca_M1 Ca²⁺ Release (from ER) IP3_M1->Ca_M1 PKC_M1 Protein Kinase C (PKC) DAG_M1->PKC_M1 Cognitive_Function Impaired Cognitive Function Ca_M1->Cognitive_Function PKC_M1->Cognitive_Function ACh Acetylcholine ACh->M1R Activates Moxastine_M1 This compound Moxastine_M1->M1R Blocks A1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A1R Adenosine A1 Receptor Gio Gi/o A1R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Excitation_A1 Increased Neuronal Excitability PKA->Neuronal_Excitation_A1 Adenosine Adenosine Adenosine->A1R Activates Chlorotheophylline 8-chlorotheophylline Chlorotheophylline->A1R Blocks Binding_Assay_Workflow start Start prep Prepare Reagents: - Membrane homogenate - Radioligand ([³H]-mepyramine) - Test compound (this compound) - Buffers start->prep incubation Incubate in 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding prep->incubation filtration Rapid Filtration (Separate bound/free radioligand) incubation->filtration wash Wash Filters filtration->wash counting Scintillation Counting (Measure radioactivity) wash->counting analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

References

The Sedative Effects of Moxastine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxastine, a first-generation antihistamine, is recognized for its therapeutic efficacy in managing allergic conditions and its notable sedative side effects. This technical guide provides an in-depth exploration of the sedative properties of this compound, addressing its core mechanism of action, pharmacokinetic profile, and the methodologies used to evaluate its central nervous system (CNS) effects. Given the limited availability of specific quantitative data for this compound in public literature, this guide incorporates data from structurally and functionally similar first-generation antihistamines, such as diphenhydramine and chlorpheniramine, to provide a comprehensive comparative context. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development in this area.

Introduction

This compound, also known as mephenhydramine, is a first-generation H1-receptor antagonist.[1] It is a component of the salt this compound theoclate, which combines this compound with 8-chlorotheophylline, a stimulant intended to counteract the sedative effects.[2] Like other antihistamines in its class, this compound readily crosses the blood-brain barrier, leading to CNS effects, most notably sedation.[1][2] Understanding the sedative profile of this compound is critical for its clinical application and for the development of newer antihistamines with improved safety profiles.

Mechanism of Sedative Action

The sedative effects of this compound are primarily attributed to its antagonism of histamine H1 receptors in the CNS. Histamine in the brain acts as a neurotransmitter that promotes wakefulness.[2] By blocking H1 receptors, this compound interferes with this crucial neurotransmission, leading to drowsiness and sedation.[2] Additionally, this compound possesses anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors, which can contribute to its sedative and other side effects.[1]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon histamine binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of neuronal excitability. This compound, as an antagonist, blocks the initial binding of histamine, thus inhibiting this entire downstream pathway.

H1_Signaling_Pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds This compound This compound This compound->H1R Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Triggers CellularResponse Modulation of Neuronal Excitability (Wakefulness) Ca2->CellularResponse Mediates PKC->CellularResponse Mediates

Histamine H1 Receptor Signaling Cascade and this compound's Inhibitory Action.

Pharmacokinetics and Blood-Brain Barrier Penetration

A crucial factor for the sedative effects of first-generation antihistamines is their ability to penetrate the blood-brain barrier (BBB). The lipophilicity and molecular size of a drug are key determinants of its ability to cross the BBB. While specific pharmacokinetic data for this compound's CNS penetration is not extensively documented, its classification as a first-generation antihistamine implies significant BBB penetration. In contrast, second-generation antihistamines are designed to be less lipophilic and are often substrates for efflux transporters like P-glycoprotein at the BBB, which limits their entry into the CNS and reduces sedative effects.

Quantitative Assessment of Sedative Effects

Due to the lack of specific quantitative data for this compound, this section presents data from closely related first-generation antihistamines to provide a comparative framework.

Receptor Binding Affinity

The binding affinity of an antihistamine for the H1 receptor is a key indicator of its potency. This is typically measured as the inhibition constant (Ki).

AntihistamineReceptorKi (nM)
DiphenhydramineHistamine H1>100
ChlorpheniramineHistamine H11.3 - 4.2
PromethazineHistamine H1~1
MepyramineHistamine H10.8 - 1.5

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and methodologies may differ.

Preclinical Assessment of Sedation: Locomotor Activity

A common method to assess sedation in animal models is the locomotor activity test, where a decrease in spontaneous movement is indicative of a sedative effect.

CompoundDose (mg/kg)Species% Decrease in Locomotor Activity (Approx.)
Diphenhydramine10Mouse40-60%
Diphenhydramine20Mouse>70%
Chlorpheniramine5RatSignificant Reduction
Chlorpheniramine10RatProfound Reduction

Note: These are representative data, and specific results can vary based on the experimental setup and animal strain.

Clinical Assessment of Sedation: Psychomotor Vigilance Task (PVT)

The PVT is a sensitive measure of sustained attention and reaction time in humans, which are impaired by sedative drugs.

DrugDoseKey Finding
Diphenhydramine50 mgSignificant increase in reaction time and number of lapses compared to placebo.
Chlorpheniramine4 mgImpaired tracking ability and reduced behavioral activity.

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

Workflow:

Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prep_Membranes Prepare Membranes (from cells/tissue expressing H1R) Incubate Incubate Membranes with: - [3H]mepyramine (Total Binding) - [3H]mepyramine + Excess Cold Ligand (Non-specific) - [3H]mepyramine + Test Compound (Competition) Prep_Membranes->Incubate Prep_Reagents Prepare Reagents ([3H]mepyramine, Test Compound, Buffers) Prep_Reagents->Incubate Filtration Rapid Filtration Incubate->Filtration Wash Wash Filters Filtration->Wash Counting Scintillation Counting Wash->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Regression Non-linear Regression (Determine IC50 and Ki) Calc_Specific->Regression

Workflow for a Histamine H1 Receptor Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize cells (e.g., HEK293 expressing H1R) or tissue (e.g., guinea pig cerebellum) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at low speed (1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes.

    • Resuspend the pellet in fresh buffer and determine protein concentration.

  • Assay Incubation:

    • In a 96-well plate, add membrane preparation, a fixed concentration of radioligand (e.g., [3H]mepyramine at its Kd), and either buffer (for total binding), a high concentration of an unlabeled H1 antagonist (for non-specific binding), or varying concentrations of the test compound (this compound).

    • Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Locomotor Activity Test (Open Field)

This test measures the spontaneous activity of a rodent in a novel environment.

Detailed Methodology:

  • Apparatus:

    • An open-field arena (e.g., 40x40 cm square or circular arena) equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure:

    • Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

    • Administer the test compound (this compound or a proxy) or vehicle to the animals.

    • Place the animal in the center of the open-field arena.

    • Record locomotor activity for a set period (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, number of ambulatory movements, and time spent in the center versus the periphery of the arena.

  • Data Analysis:

    • Compare the locomotor activity parameters between the drug-treated groups and the vehicle control group. A significant decrease in activity in the drug-treated group suggests a sedative effect.

Psychomotor Vigilance Task (PVT)

The PVT assesses sustained attention and reaction time.

Detailed Methodology:

  • Apparatus:

    • A computerized device that presents a visual stimulus at random intervals and records the subject's response time.

  • Procedure:

    • Establish a baseline performance for each subject by having them perform the task before any drug administration.

    • Administer the test compound (this compound or a proxy) or a placebo in a double-blind, crossover design.

    • Conduct PVT assessments at multiple time points after drug administration (e.g., 1, 2, 4, and 6 hours) to evaluate the time course of sedative effects.

    • The task typically lasts for 5-10 minutes, during which a visual stimulus appears at random inter-stimulus intervals (e.g., 2-10 seconds). The subject's task is to press a response button as quickly as possible upon seeing the stimulus.

  • Data Analysis:

    • Key metrics include mean reaction time, number of lapses (reaction times > 500 ms), and the speed of the fastest and slowest 10% of responses. An increase in these metrics indicates impaired vigilance and sedation.

Conclusion

This compound, as a first-generation antihistamine, exhibits significant sedative effects primarily through its antagonism of central histamine H1 receptors. While specific quantitative data for this compound's sedative properties are not extensively available, analysis of its structural and functional analogs provides valuable insights into its CNS profile. The experimental protocols detailed in this guide offer a robust framework for the preclinical and clinical evaluation of this compound's sedative effects and for the development of future antihistamines with improved therapeutic indices. Further research focusing on the specific pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully characterize its sedative potential.

References

The Role of 8-Chlorotheophylline in Moxastine Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Moxastine theoclate, a combination of the first-generation antihistamine this compound and the xanthine derivative 8-chlorotheophylline, is primarily utilized for its antiemetic properties.[1][2] This technical guide provides an in-depth analysis of the multifaceted role of 8-chlorotheophylline within this formulation. It serves a dual purpose: pharmacologically, it acts as a central nervous system stimulant to counteract the sedative effects of this compound[3][4]; from a formulation perspective, it functions as an acid to form a stable salt with the this compound base.[1][5] This document details the physicochemical properties of the individual components, outlines the mechanisms of action, presents relevant quantitative data in tabular format, and provides detailed experimental protocols for the evaluation of such formulations. Visualizations of key pathways and workflows are included to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction to Component Molecules

First-generation H1 antihistamines are effective in managing allergic conditions but are often limited by their sedative side effects, which stem from their ability to cross the blood-brain barrier.[3][6] this compound, also known as mephenhydramine, is a first-generation antihistamine and anticholinergic agent that functions as an inverse agonist at the histamine H1 receptor.[2][3][7] Its clinical utility is hampered by its propensity to cause drowsiness.

To mitigate this, this compound is combined with 8-chlorotheophylline, a methylxanthine derivative structurally related to caffeine.[4][5] 8-chlorotheophylline is a mild central nervous system stimulant.[8] The combination, known as this compound theoclate (or mephenhydrinate), leverages the properties of both molecules to create a more tolerable therapeutic agent.[1][7]

Physicochemical Properties

A foundational aspect of formulation development is the understanding of the active pharmaceutical ingredients' (APIs) physicochemical characteristics. While comprehensive experimental data for this compound theoclate is not widely published, the properties of its constituent components are well-documented.[1]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₈H₂₃NO [7]
Molecular Weight 269.39 g/mol [9]
CAS Number 3572-74-5 [7][10]
Type First-Generation Antihistamine, Anticholinergic [3][7]

| Synonyms | Mephenhydramine |[7][9][10] |

Table 2: Physicochemical Properties of 8-Chlorotheophylline

Property Value Source
Molecular Formula C₇H₇ClN₄O₂ [4][11]
Molecular Weight 214.61 g/mol [4][5][11]
CAS Number 85-18-7 [5][12][13]
Type Xanthine Derivative, CNS Stimulant [5][8]
Melting Point ~290 °C (decomposes) [12][14]
Solubility Soluble in sodium hydroxide [12]

| Synonyms | 1,3-Dimethyl-8-chloroxanthine |[5][15] |

The Dual Function of 8-Chlorotheophylline

8-chlorotheophylline is not an inert component in this compound formulations; it plays two critical roles that enhance the therapeutic profile and stability of the final drug product.

Pharmacological Role: Counteracting Sedation

The primary pharmacological function of 8-chlorotheophylline is to mitigate the drowsiness induced by this compound.[3][5][11] this compound, being a first-generation antihistamine, readily crosses the blood-brain barrier and antagonizes H1 receptors in the central nervous system, which interferes with the wakefulness-promoting neurotransmission of histamine.[3] Its anticholinergic properties further contribute to this sedative effect.[3]

8-chlorotheophylline counteracts this through a distinct mechanism: the antagonism of adenosine receptors in the brain.[3][8] Adenosine is an inhibitory neurotransmitter that promotes sleep and relaxation by reducing neuronal firing.[11] By blocking these receptors, 8-chlorotheophylline produces a mild stimulant effect, characterized by increased alertness and reduced drowsiness, thereby offsetting the sedative side effects of this compound.[8][11]

cluster_0 Central Nervous System Effects mox This compound h1_rec Histamine H1 Receptor mox->h1_rec Antagonizes theo 8-Chlorotheophylline aden_rec Adenosine Receptor theo->aden_rec Antagonizes sedation Sedation / Drowsiness h1_rec->sedation Leads to stimulation Stimulation / Wakefulness aden_rec->stimulation Counteracts

Figure 1: Opposing signaling pathways of this compound and 8-chlorotheophylline in the CNS.
Formulation Role: Salt Formation

Beyond its pharmacological activity, 8-chlorotheophylline plays a crucial chemical role. Antihistamines like this compound are typically basic compounds. 8-chlorotheophylline, due to the chloro- substitution, is sufficiently acidic to form a stable salt, or co-crystal, with this compound.[1][5] This resulting salt, this compound theoclate, often possesses more desirable physicochemical properties for manufacturing and bioavailability than the freebase form of this compound, such as improved stability and handling characteristics.

mox_base This compound (Base) combo Combination mox_base->combo theo_acid 8-Chlorotheophylline (Acid) theo_acid->combo mox_theo This compound Theoclate (Stable Salt) combo->mox_theo Salt Formation

Figure 2: Logical relationship in the formulation of this compound theoclate.

Experimental Protocols for Evaluation

The evaluation of this compound theoclate formulations requires robust experimental methods to quantify both its antihistaminic efficacy and its sedative side-effect profile.

In Vitro Assessment of H1 Receptor Antagonism

This protocol describes a functional assay to measure the ability of a compound to inhibit the histamine H1 receptor.[16]

Objective: To determine the potency (IC₅₀) of this compound in inhibiting histamine-induced intracellular calcium mobilization in cells expressing the human H1 receptor.

Materials:

  • CHO-K1 cells stably expressing the human H1 receptor (or similar cell line).

  • Cell culture medium (e.g., DMEM/F-12) with necessary supplements.

  • Histamine dihydrochloride (agonist).

  • This compound (test compound).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 96- or 384-well microplates.

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities.

Methodology:

  • Cell Culture: Culture the H1 receptor-expressing cells according to standard protocols until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye solution in the dark at 37°C for approximately 1 hour.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of histamine at a concentration known to elicit a sub-maximal response (e.g., EC₈₀).

  • Antagonist Pre-incubation: After dye loading, wash the cells to remove excess dye. Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature.

  • Calcium Mobilization Assay: Place the microplate in the fluorescence reader. Initiate kinetic reading of fluorescence intensity. After establishing a stable baseline, inject the histamine solution into all wells.

  • Data Acquisition: Continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium response.

  • Data Analysis: Calculate the percentage inhibition of the histamine response for each concentration of this compound. Plot the inhibition data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_workflow In Vitro H1 Receptor Antagonism Assay start Start cell_culture Culture H1R-expressing cells start->cell_culture plate_cells Plate cells in microplates cell_culture->plate_cells dye_load Load cells with calcium dye plate_cells->dye_load pre_incubate Pre-incubate with this compound dye_load->pre_incubate stimulate Stimulate with Histamine (in fluorescence reader) pre_incubate->stimulate measure Measure Ca2+ flux stimulate->measure analyze Analyze data and calculate IC50 measure->analyze end_node End analyze->end_node

Figure 3: Experimental workflow for an in vitro H1 receptor antagonism assay.
In Vivo Preclinical Assessment of Sedative Effects

This protocol details a common method to quantify the sedative effects of a drug in an animal model.[3]

Objective: To measure the effect of this compound theoclate on spontaneous locomotor activity in rodents as an index of sedation.

Materials:

  • Locomotor activity chambers with automated infrared beam breaks or video tracking.

  • Experimental animals (e.g., male C57BL/6 mice or Sprague-Dawley rats).

  • This compound theoclate solution.

  • Vehicle control solution (e.g., saline or 0.5% methylcellulose).

  • Positive control for sedation (e.g., diazepam).

  • Standard animal scales and administration equipment (e.g., gavage needles).

Methodology:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week and to the testing room for at least 1 hour before the experiment.

  • Grouping: Randomly assign animals to experimental groups (e.g., Vehicle, this compound Theoclate [various doses], Positive Control). A typical group size is 8-12 animals.

  • Habituation: Place each animal individually into a locomotor activity chamber and allow it to explore freely for a habituation period (e.g., 30-60 minutes) to allow initial exploratory behavior to decline.

  • Drug Administration: Following habituation, remove the animals, weigh them, and administer the assigned treatment (e.g., via oral gavage or intraperitoneal injection).

  • Locomotor Activity Recording: Immediately after administration, return the animals to the same activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a set period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor data, typically binned in 5- or 10-minute intervals. Compare the total activity counts between the this compound theoclate groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in activity indicates a sedative effect.

cluster_workflow Preclinical Sedation Assessment Workflow start Start acclimate Acclimate animals start->acclimate grouping Randomize into groups (Vehicle, Drug, etc.) acclimate->grouping habituate Habituate animals to activity chambers grouping->habituate administer Administer test compounds habituate->administer record Record locomotor activity administer->record analyze Statistical analysis of data record->analyze end_node End analyze->end_node

Figure 4: Workflow for assessing drug-induced sedation in animal models.

Quantitative Data and Analysis

Direct quantitative comparisons of this compound theoclate with other antihistamines are scarce in the literature.[2] However, data from functionally similar compounds and standard in vitro assays provide a basis for comparison.

Table 3: Comparative Potency of H1 Antihistamines (In Vitro) This table summarizes the apparent potency of several antihistamines in inhibiting the H1 receptor, demonstrating the variability among different agents. Pre-incubation time is a critical factor in determining potency.

CompoundPre-incubation TimeApparent IC₅₀ (nM)
Epinastine 2.5 minutes38
Ketotifen 2.5 minutes154
Azelastine 2.5 minutes273
Olopatadine 2.5 minutes1369
Data derived from an intracellular calcium mobilization assay in CHO-K1 cells expressing the human H1R.[16]

Table 4: Representative Data on Sedative Effects (Proxy) While specific quantitative locomotor data for this compound is limited, this table provides proxy data for diphenhydramine, a structurally and functionally similar first-generation antihistamine, to illustrate the expected sedative effect. The stimulant properties of 8-chlorotheophylline would be expected to partially offset these effects in a combined formulation.[3]

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (meters, 60 min)% of Vehicle Control
Vehicle -150 ± 12100%
Diphenhydramine 1085 ± 957%
Diphenhydramine 2045 ± 730%
Note: Data are representative and hypothetical, based on typical outcomes for first-generation antihistamines in mouse locomotor activity tests.[3]

Conclusion

8-Chlorotheophylline is an indispensable component in this compound formulations, contributing to both the therapeutic efficacy and the pharmaceutical quality of the final product. Its role as a CNS stimulant effectively counteracts the primary dose-limiting side effect of this compound—sedation—by acting as an adenosine receptor antagonist. Concurrently, its acidic nature facilitates the formation of a stable theoclate salt with the this compound base, which is advantageous for drug formulation and development. This dual-functionality underscores a classic example of rational drug formulation, where an ancillary compound is used to improve the safety profile and manufacturability of an active pharmaceutical ingredient. For professionals in drug development, the case of this compound theoclate serves as a valuable model for optimizing the therapeutic index of drugs with challenging side-effect profiles.

References

An In-depth Technical Guide on the Synthesis and Derivatives of Moxastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Moxastine, a first-generation antihistamine, with a focus on its chemical synthesis, derivatives, and mechanisms of action. Detailed experimental protocols for the synthesis of the core this compound structure are presented, alongside quantitative data where available in the public domain. This document also elucidates the primary signaling pathway associated with this compound's antihistaminic effect. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as 2-(1,1-diphenylethoxy)-N,N-dimethylethanamine, is a first-generation H1 receptor antagonist.[1] Like other antihistamines in its class, it is recognized for its anticholinergic properties. This compound has been utilized in pharmaceutical formulations, often in combination with other active ingredients, for the management of allergic conditions and for its antiemetic effects.[2] A common formulation is this compound teoclate, a salt of this compound with 8-chlorotheophylline.[3]

This guide delves into the synthetic chemistry of this compound and its derivatives, providing a foundational understanding for the development of novel analogues and therapeutic agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(1,1-diphenylethoxy)-N,N-dimethylethanamine[1]
Molecular Formula C₁₈H₂₃NO[1]
Molecular Weight 269.38 g/mol [3]
CAS Number 3572-74-5[1]

Synthesis Pathways of this compound and Derivatives

The synthesis of this compound and its structural analogues, such as diphenhydramine, generally involves the formation of an ether linkage between a substituted diphenylalkanol and an aminoethanol derivative. The core challenge lies in the specific introduction of the ethoxy group in this compound, as opposed to the methoxy group in the more commonly described diphenhydramine.

General Synthesis of the Diphenylalkoxy-ethylamine Core

A prevalent method for constructing the core structure of this compound-like compounds is through a Williamson ether synthesis or related nucleophilic substitution reactions.

General Synthetic Scheme:

G cluster_0 Starting Materials Diphenylalkanol_Derivative Diphenylalkanol Derivative Reaction Ether Synthesis (e.g., Williamson) Diphenylalkanol_Derivative->Reaction Aminoethanol_Derivative Aminoethanol Derivative Aminoethanol_Derivative->Reaction Product Diphenylalkoxy-ethylamine Core Structure Reaction->Product

Caption: General synthesis of the diphenylalkoxy-ethylamine core.

Synthesis of this compound

Proposed Synthesis Pathway for this compound:

  • Formation of a Halogenated Intermediate: 1,1-Diphenylethanol is reacted with a halogenating agent (e.g., thionyl chloride or hydrobromic acid) to form 1-chloro-1,1-diphenylethane or 1-bromo-1,1-diphenylethane.

  • Williamson Ether Synthesis: The resulting halogenated intermediate is then reacted with 2-(dimethylamino)ethanol in the presence of a strong base (e.g., sodium hydride) to yield this compound.

G 1_1_Diphenylethanol 1,1-Diphenylethanol Halogenated_Intermediate 1-Chloro-1,1-diphenylethane 1_1_Diphenylethanol->Halogenated_Intermediate Step 1 Halogenating_Agent Halogenating Agent (e.g., SOCl₂) Halogenating_Agent->Halogenated_Intermediate This compound This compound Halogenated_Intermediate->this compound Step 2 2_Dimethylaminoethanol 2-(Dimethylamino)ethanol 2_Dimethylaminoethanol->this compound Base Base (e.g., NaH) Base->this compound

Caption: Proposed synthesis pathway for this compound.

Synthesis of Diphenhydramine (A this compound Analogue)

The synthesis of diphenhydramine is well-documented and provides a practical template for the synthesis of related ether amines.

Experimental Protocol: Synthesis of Diphenhydramine [3][4]

This protocol is adapted from established methods for the synthesis of diphenhydramine.

  • Materials:

    • Diphenylmethanol

    • 2-(Dimethylamino)ethanol

    • Dibutyltin oxide (catalyst)

    • Ionic liquid (e.g., 1-methyl-3-n-propylimidazolium bromide) (catalyst)

    • Toluene (solvent)

  • Procedure:

    • To a reaction flask, add diphenylmethanol (0.2 mol), 2-(dimethylamino)ethanol (0.6 mol), dibutyltin oxide (7% by mass of diphenylmethanol), and 1-methyl-3-n-propylimidazolium bromide (5% by mass of diphenylmethanol).

    • Heat the reaction mixture to reflux with stirring.

    • Monitor the reaction progress by a suitable method (e.g., gas chromatography).

    • After the reaction is complete (typically 8 hours), remove the excess 2-(dimethylamino)ethanol by distillation under reduced pressure.

    • Purify the resulting crude product by vacuum distillation to obtain diphenhydramine.

Quantitative Data for Diphenhydramine Synthesis [3]

ParameterValue
Yield 98.0%
Purity (GC) 99.5%

Mechanism of Action and Signaling Pathway

This compound, as a first-generation antihistamine, exerts its primary therapeutic effect by acting as an inverse agonist at the histamine H1 receptor.[5][6] These receptors are G-protein coupled receptors (GPCRs) that, upon binding with histamine, activate downstream signaling cascades leading to allergic and inflammatory responses.

By binding to the H1 receptor, this compound stabilizes the inactive conformation of the receptor, thereby reducing its constitutive activity and preventing histamine-induced signaling.[7] This action alleviates symptoms such as itching, sneezing, and rhinorrhea.

Signaling Pathway of H1 Receptor Antagonism by this compound:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Activates This compound This compound This compound->H1_Receptor Blocks G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Allergic & Inflammatory Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: H1 receptor signaling and its inhibition by this compound.

Experimental Workflows

Workflow for this compound Synthesis

The following diagram illustrates a typical laboratory workflow for the proposed synthesis of this compound.

G Start Start Reaction_Setup Reaction Setup: - 1,1-Diphenylethanol - Halogenating Agent Start->Reaction_Setup Halogenation Halogenation Reaction Reaction_Setup->Halogenation Workup_1 Workup & Purification of Intermediate Halogenation->Workup_1 Ether_Synthesis_Setup Ether Synthesis Setup: - Halogenated Intermediate - 2-(Dimethylamino)ethanol - Base Workup_1->Ether_Synthesis_Setup Ether_Synthesis Williamson Ether Synthesis Ether_Synthesis_Setup->Ether_Synthesis Workup_2 Workup & Purification of this compound Ether_Synthesis->Workup_2 Analysis Characterization: - NMR - MS - Purity Analysis (HPLC/GC) Workup_2->Analysis End End Analysis->End

Caption: Laboratory workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis, derivatives, and mechanism of action of this compound. While specific, optimized synthetic protocols for this compound are not widely published, plausible routes have been proposed based on the well-established chemistry of its analogues. The provided information on the synthesis of diphenhydramine offers a solid foundation for the development of this compound and its derivatives. The elucidation of the H1 receptor antagonism pathway provides a clear understanding of its pharmacological basis. This guide serves as a valuable starting point for researchers aiming to explore the chemistry and therapeutic potential of this compound and related compounds.

References

Methodological & Application

Application Notes and Protocols for the In Vivo Evaluation of Moxastine in Ferret Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxastine is a first-generation H1 histamine receptor antagonist with anticholinergic properties.[1] It is often formulated as this compound theoclate, a combination with 8-chlorotheophylline, to counteract the sedative effects of this compound.[2] This document provides a detailed protocol for the in vivo evaluation of this compound's antiemetic potential using the ferret (Mustela putorius furo) model. The ferret is considered the gold standard for emesis research due to its well-developed emetic reflex, which is analogous to that in humans.[2][3] The following protocols and data are intended to serve as a comprehensive guide for preclinical studies.

It is important to note that while the protocols are based on established methodologies for antiemetic testing in ferrets, the quantitative data presented for this compound is hypothetical and derived from predictive frameworks based on its mechanism of action.[2] Further experimental validation is required to confirm these findings.

Mechanism of Action

This compound exerts its antiemetic effects through a dual mechanism involving the blockade of histamine H1 receptors and muscarinic acetylcholine receptors.[4]

  • H1 Receptor Antagonism: Histamine H1 receptors are involved in the vestibular system, which plays a key role in motion sickness and opioid-induced emesis.[2] By blocking these receptors, this compound can suppress nausea and vomiting signals originating from the inner ear.[5]

  • Anticholinergic Activity: this compound also acts as an anticholinergic agent, blocking muscarinic receptors.[6] This action helps to reduce the contractions of the stomach and intestines, which can contribute to nausea and vomiting.[7] Anticholinergic drugs are effective against nausea and vomiting mediated by visceral stimulation.[7]

Below is a diagram illustrating the proposed signaling pathway for this compound's antiemetic action.

cluster_stimuli Emetic Stimuli cluster_receptors Receptor Activation cluster_pathways Signaling Pathways cluster_response Physiological Response Emetogen Emetogen (e.g., Cisplatin, Morphine) MR Muscarinic Receptor Emetogen->MR Activates Vestibular Vestibular System (Motion) H1R H1 Receptor Vestibular->H1R Activates VomitingCenter Vomiting Center (Brainstem) H1R->VomitingCenter Signals to MR->VomitingCenter Signals to Emesis Nausea & Vomiting VomitingCenter->Emesis Induces This compound This compound This compound->H1R Blocks This compound->MR Blocks

Caption: Proposed antiemetic signaling pathway of this compound.

Data Presentation

The following tables summarize the hypothetical quantitative efficacy of this compound theoclate in comparison to established antiemetic agents, ondansetron and aprepitant, in ferret models of cisplatin- and morphine-induced emesis.[2] This data is intended as a predictive framework for preclinical evaluation.

Table 1: Hypothetical Effect of this compound Theoclate on Cisplatin-Induced Emesis in Ferrets [2]

CompoundDose (mg/kg, i.p.)Mean Reduction in Retching (%)Mean Reduction in Vomiting (%)Onset of Action (minutes)Duration of Action (hours)
Vehicle Control-00--
This compound Theoclate10353030-454-6
Ondansetron1.070-8075-8515-304-6
Aprepitant3.085-9590-10060-90>24

Table 2: Hypothetical Effect of this compound Theoclate on Morphine-Induced Emesis in Ferrets [2]

CompoundDose (mg/kg, i.v.)Mean Reduction in Retching (%)Mean Reduction in Vomiting (%)Onset of Action (minutes)Duration of Action (hours)
Vehicle Control-00--
This compound Theoclate10504520-304-6
Ondansetron1.040-5045-5515-304-6
Aprepitant3.060-7065-7560-90>24

Experimental Protocols

The following are detailed methodologies for the in vivo evaluation of this compound in ferret models.

Animal Model and Husbandry
  • Species: Male ferrets (Mustela putorius furo)

  • Weight: 1.0-1.5 kg

  • Acclimation: Ferrets should be housed in a controlled environment for at least 7 days before the experiment to allow for acclimatization.[2]

  • Housing: Animals should be individually housed in transparent observation cages.[2]

  • Diet: Standard ferret chow and water should be available ad libitum, except for a 12-hour fasting period before the administration of an emetogen.[2]

Experimental Workflow

The general workflow for evaluating the antiemetic efficacy of this compound is depicted in the diagram below.

Acclimation Acclimation (≥ 7 days) Fasting Fasting (12 hours) Acclimation->Fasting Baseline Baseline Observation (1 hour) Fasting->Baseline DrugAdmin Drug Administration (this compound or Vehicle) Baseline->DrugAdmin Emetogen Emetogen Challenge (Cisplatin or Morphine) DrugAdmin->Emetogen Observation Observation & Recording (2-4 hours) Emetogen->Observation DataAnalysis Data Analysis Observation->DataAnalysis

Caption: Standard experimental workflow for antiemetic evaluation.

Emetogen-Induced Emesis Models

a) Cisplatin-Induced Emesis [2][8]

This model is a gold standard for chemotherapy-induced nausea and vomiting.[4]

  • Emetogen: Cisplatin

  • Dose: 10 mg/kg

  • Route of Administration: Intraperitoneal (i.p.)

  • Observation Period: 4 hours for the acute phase.[8]

b) Morphine-Induced Emesis [2][9]

This model is useful for investigating opioid-induced nausea and vomiting.[2]

  • Emetogen: Morphine

  • Dose: 0.3-0.5 mg/kg[2]

  • Route of Administration: Subcutaneous (s.c.) or intravenous (i.v.)

  • Observation Period: 2 hours[2]

Drug Administration

Proper restraint is required for all administration routes.[7]

  • This compound Theoclate (Hypothetical Dosing):

    • Doses: 5, 10, and 20 mg/kg[2]

    • Route: Intraperitoneal (i.p.)[2]

    • Timing: 30 minutes prior to emetogen challenge[2]

  • Vehicle Control: A corresponding vehicle (e.g., saline, 5% DMSO in saline) should be administered following the same protocol as the active drug.[2]

Quantification of Emetic Response
  • Observation: Ferrets are placed in individual transparent observation cages and their behavior is recorded via video for the duration of the experiment.[2]

  • Parameters Measured:

    • Latency: Time to the first retch or vomit.[2]

    • Number of Retches: Rhythmic, spasmodic contractions of the abdominal muscles that do not result in the expulsion of gastric contents.[2]

    • Number of Vomits: Forceful expulsion of gastric contents.[2]

    • Total Emetic Episodes: The sum of retches and vomits.[2]

Protocol for Pharmacokinetic Studies
  • Animal Preparation: Ferrets are fasted overnight with water ad libitum.

  • Drug Administration: A single dose of this compound is administered via the desired route (e.g., intravenous, subcutaneous, or oral).

  • Blood Sampling:

    • Blood samples (approximately 0.5 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) post-administration.

    • Samples are typically collected from the cranial vena cava or a jugular catheter.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Volume of distribution (Vd)

    • Clearance (CL)

Conclusion

The ferret model provides a robust platform for the preclinical evaluation of antiemetic drugs like this compound. The hypothetical data suggests that this compound may have efficacy against both chemotherapy- and opioid-induced emesis, likely due to its dual H1 antihistaminergic and anticholinergic properties. However, its potency may be lower than that of more targeted agents like 5-HT3 and NK1 receptor antagonists.[2] The protocols outlined in this document provide a framework for conducting in vivo studies to validate these predictions and fully characterize the antiemetic profile of this compound in ferrets. Future studies should also aim to establish the pharmacokinetic and pharmacodynamic relationship of this compound in this species to optimize dosing and therapeutic application.

References

Application Notes and Protocols for Cell-Based Assay Design for Testing Moxastine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxastine is a first-generation antihistamine that primarily functions as a histamine H1 receptor antagonist.[1][2][3][4] Like other first-generation antihistamines, it is known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation. It also possesses anticholinergic properties.[5] These application notes provide a comprehensive guide to designing and implementing a suite of cell-based assays to characterize the efficacy of this compound as an H1 receptor antagonist. The protocols detailed below are intended to enable the quantitative assessment of this compound's potency and its effects on downstream signaling pathways.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is critical for appropriate handling and formulation in experimental settings. While extensive experimental data for this compound is not widely published, the following table summarizes key known and predicted properties.

PropertyValueSource
Molecular Formula C₁₈H₂₃NO[6][7]
Molecular Weight 269.38 g/mol [6][7]
IUPAC Name 2-(1,1-diphenylethoxy)-N,N-dimethylethanamine[6]
Synonyms Mephenhydramine, Alfadryl, Moxastin[6]
Formulation Often used as this compound theoclate[8]
Aqueous Solubility Anticipated to be poor[8]

H1 Receptor Signaling and this compound's Mechanism of Action

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, as a competitive antagonist, blocks histamine from binding to the H1 receptor, thereby inhibiting this signaling cascade.[5][9]

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds This compound This compound (Antagonist) This compound->H1R Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ (Increase) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Response Cellular Response (e.g., Inflammation) PKC->Response Leads to

Caption: H1 Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

A multi-assay approach is recommended to comprehensively evaluate the efficacy of this compound. This includes a primary functional assay to measure H1 receptor antagonism, a secondary assay to investigate downstream signaling, and a reporter assay to assess anti-inflammatory potential.

Recommended Cell Lines

Several commercially available cell lines stably expressing the human H1 receptor are suitable for these assays. Examples include:

  • HEK293/H1 (Human Embryonic Kidney 293 cells)[10]

  • CHO/H1 (Chinese Hamster Ovary cells)[11]

  • U2OS/H1 (Human Osteosarcoma cells)[12]

  • MPXNOMAD H1 (U2OS cells co-expressing H1 receptor and biosensors for Ca²⁺ and β-arrestin)[13]

Protocol 1: Calcium Flux Assay (Functional Antagonism)

This assay directly measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization, a key downstream event of H1 receptor activation.[9]

Workflow Diagram:

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed Seed H1R-expressing cells in 96-well plate Incubate_cells Incubate overnight Seed->Incubate_cells Load_dye Load cells with calcium-sensitive dye Incubate_cells->Load_dye Add_this compound Add serial dilutions of this compound Load_dye->Add_this compound Incubate_this compound Incubate Add_this compound->Incubate_this compound Add_histamine Challenge with Histamine (EC80 concentration) Incubate_this compound->Add_histamine Measure_fluorescence Measure fluorescence (kinetic read) Add_histamine->Measure_fluorescence Calculate_inhibition Calculate % inhibition Measure_fluorescence->Calculate_inhibition Plot_curve Plot dose-response curve Calculate_inhibition->Plot_curve Determine_IC50 Determine IC50 value Plot_curve->Determine_IC50

Caption: Workflow for the Calcium Flux Assay.

Materials:

  • H1 receptor-expressing cell line (e.g., HEK293/H1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • Histamine

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader with liquid handling capabilities

Procedure:

  • Cell Plating: Seed the H1R-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in assay buffer containing 0.04% Pluronic F-127.

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

    • Wash the cells twice with 100 µL of assay buffer. Add a final volume of 100 µL of assay buffer to each well.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the desired volume of the this compound dilutions to the cell plate and incubate for 15-30 minutes at room temperature.

  • Histamine Challenge and Fluorescence Measurement:

    • Prepare a solution of histamine in assay buffer at a concentration that will elicit an 80% maximal response (EC₈₀). This concentration should be predetermined in an agonist dose-response experiment.

    • Place the cell plate in the fluorescence microplate reader.

    • Set the instrument to excite at ~490 nm and measure emission at ~520 nm.

    • Initiate a kinetic read and, after establishing a stable baseline, inject the histamine solution.

    • Continue recording the fluorescence for 1-2 minutes.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Calculate the percentage of inhibition of the histamine response for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the H1 receptor upon agonist binding, a key step in GPCR desensitization and an alternative signaling pathway. This can provide insights into potential biased agonism.[1][2][14]

Materials:

  • Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-arrestin GPCR cells)

  • Assay-specific reagents (e.g., substrate for enzyme fragment complementation)

  • This compound

  • Histamine

  • White, opaque 96-well microplates

  • Luminometer

Procedure (based on Enzyme Fragment Complementation technology):

  • Cell Plating: Seed the β-arrestin reporter cells into 96-well plates and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for the recommended time.

  • Agonist Stimulation: Add a predetermined EC₈₀ concentration of histamine to the wells.

  • Signal Detection:

    • Incubate the plate for the time specified by the assay manufacturer to allow for β-arrestin recruitment and signal generation.

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate to allow the luminescent signal to develop.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value for this compound as described for the calcium flux assay.

Protocol 3: NF-κB Reporter Gene Assay

This assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the activation of the transcription factor NF-κB, which can be downstream of H1 receptor signaling.[15]

Materials:

  • HEK293 cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Histamine or TNF-α (as an NF-κB activator)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and the control plasmid in a 96-well plate. Incubate for 24-48 hours.

  • Compound Treatment:

    • Remove the transfection medium and replace it with fresh medium containing serial dilutions of this compound.

    • Incubate for 1-2 hours.

  • Stimulation:

    • Add histamine or TNF-α to the wells to stimulate NF-κB activation.

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and perform the dual-luciferase assay according to the manufacturer's instructions.

    • Measure both firefly and Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of NF-κB activation by this compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Comparative Binding Affinities (Ki) of First-Generation Antihistamines at the Human H1 Receptor

CompoundKi (nM)
This compound To be determined
Diphenhydramine~16
Chlorpheniramine~3.2
Promethazine~2.1
Clemastine~1.1
Note: Ki values can vary depending on the experimental conditions. The values presented are for comparative purposes.[5]

Table 2: Functional Potency (IC₅₀) of this compound in Cell-Based Assays

AssayParameterIC₅₀ (nM)
Calcium Flux Assay Inhibition of Histamine-induced Ca²⁺ releaseTo be determined
β-Arrestin Recruitment Assay Inhibition of Histamine-induced β-arrestin recruitmentTo be determined
NF-κB Reporter Gene Assay Inhibition of Histamine-induced NF-κB activationTo be determined

Conclusion

The assays outlined in these application notes provide a robust framework for characterizing the efficacy of this compound as a histamine H1 receptor antagonist. By employing a combination of functional assays that measure distinct points in the H1 receptor signaling cascade, researchers can obtain a comprehensive profile of this compound's pharmacological activity. The detailed protocols and data presentation guidelines are designed to ensure reproducibility and facilitate the clear interpretation of experimental results.

References

Application Notes and Protocols for the Laboratory Synthesis of Moxastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the laboratory-scale synthesis of Moxastine Hydrochloride, a first-generation antihistamine. This compound, also known as mephenhydramine, is the α-methyl analog of diphenhydramine. The synthetic protocol described herein is a two-step process involving the etherification of 1,1-diphenylethanol with N,N-dimethylethanolamine, followed by the conversion of the resulting free base to its hydrochloride salt. This guide includes a comprehensive experimental protocol, a summary of key quantitative data, and a logical workflow diagram to aid in the successful synthesis and purification of the target compound.

Introduction

This compound is a first-generation antihistamine with anticholinergic properties.[1] It functions as an H1 receptor antagonist, competitively inhibiting the action of histamine and providing relief from allergic symptoms.[2] The hydrochloride salt of this compound enhances its stability and solubility for pharmaceutical applications. The synthesis of this compound is analogous to that of diphenhydramine, a structurally similar and widely known antihistamine.[3][4] This protocol outlines a reliable method for its preparation in a laboratory setting.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the reactants and the final product is provided in the table below for easy reference.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
1,1-Diphenylethanol1,1-DiphenylethanolC₁₄H₁₄O198.26White crystalline solid79-81296
N,N-Dimethylethanolamine2-(Dimethylamino)ethan-1-olC₄H₁₁NO89.14Colorless liquid-59134
This compound (free base)2-(1,1-Diphenylethoxy)-N,N-dimethylethanamineC₁₈H₂₃NO269.38Oily liquid--
This compound Hydrochloride2-(1,1-Diphenylethoxy)-N,N-dimethylethanamine hydrochlorideC₁₈H₂₄ClNO305.84White crystalline powder158-162-

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound hydrochloride.

Materials and Reagents
  • 1,1-Diphenylethanol

  • N,N-Dimethylethanolamine

  • Toluene

  • Anhydrous Sodium Sulfate

  • Hydrochloric Acid (concentrated)

  • Diethyl Ether

  • Deionized Water

Step 1: Synthesis of this compound (Free Base)

This step involves the acid-catalyzed etherification of 1,1-diphenylethanol with N,N-dimethylethanolamine.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,1-diphenylethanol (1.0 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, ~0.05 eq).

  • Add N,N-dimethylethanolamine (1.2 eq) and toluene as the solvent.

  • Heat the reaction mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours, when no more water is collected), cool the mixture to room temperature.

  • Wash the reaction mixture with deionized water to remove the acid catalyst and any unreacted N,N-dimethylethanolamine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound free base as an oily residue.

Step 2: Formation of this compound Hydrochloride

The this compound free base is converted to its hydrochloride salt to facilitate purification and handling.

Procedure:

  • Dissolve the crude this compound free base in a suitable solvent, such as diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (or bubble dry hydrogen chloride gas through the solution) with stirring.

  • A white precipitate of this compound hydrochloride will form.

  • Continue the addition of the acid until no further precipitation is observed.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any impurities.

  • Dry the purified this compound hydrochloride in a vacuum oven at a low temperature.

Visualization of the Synthetic Workflow and Mechanism of Action

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Salt Formation & Purification Reactants1 1,1-Diphenylethanol + N,N-Dimethylethanolamine Reaction1 Acid-Catalyzed Dehydration (Toluene, Reflux) Reactants1->Reaction1 Product1 This compound (Free Base) Reaction1->Product1 Product1_input This compound (Free Base) Reaction2 Addition of HCl (Diethyl Ether) Product1_input->Reaction2 Precipitation Precipitation Reaction2->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Final_Product This compound Hydrochloride (Crystalline Solid) Drying->Final_Product

Caption: Logical workflow for the synthesis of this compound hydrochloride.

Mechanism of Action: H1 Receptor Antagonism

This compound, as a first-generation antihistamine, exerts its therapeutic effect by acting as an inverse agonist at the H1 histamine receptor.

Signaling_Pathway Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds & Activates This compound This compound This compound->H1_Receptor Binds & Blocks G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates No_Response Inhibition of Allergic Response PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response

Caption: Simplified signaling pathway of H1 receptor antagonism by this compound.

References

Application Note: Quantitative Determination of Moxastine in Pharmaceutical Formulations by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of moxastine in pharmaceutical dosage forms. The described method is suitable for quality control and routine analysis in drug manufacturing and development. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample and standard preparation, followed by chromatographic analysis. Method performance characteristics are summarized, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a first-generation H1 antagonist with anticholinergic and sedative effects. It is primarily used for the treatment of allergic reactions. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity.

This document provides a detailed protocol for an isocratic reversed-phase HPLC method for the quantification of this compound. The method is adapted from established principles for the analysis of similar compounds and is suitable for the quantification of this compound in pharmaceutical formulations.[1]

Experimental

A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Conditions [1]

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column SymmetryShield RP8 (or equivalent C8), 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : (0.01 M H₃PO₄ with triethylamine, pH 2.8) (22:78, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 229 nm
Run Time Approximately 10 minutes
  • Mobile Phase Preparation: A 0.01 M solution of phosphoric acid (H₃PO₄) is prepared in HPLC-grade water. The pH is adjusted to 2.8 with triethylamine. The buffer is then filtered and degassed. The mobile phase is prepared by mixing the acetonitrile and the aqueous buffer in a 22:78 (v/v) ratio.[1]

  • Standard Stock Solution: Approximately 25 mg of this compound reference standard is accurately weighed and dissolved in a 25 mL volumetric flask using the mobile phase as the diluent to obtain a stock solution of 1000 µg/mL.[1]

  • Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

  • Weigh and finely powder a minimum of 20 tablets.[1]

  • Accurately weigh a portion of the powder equivalent to the average weight of one tablet and transfer it to a 100 mL volumetric flask.[1]

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[1]

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.[1]

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.[1]

  • The filtered solution is now ready for injection into the HPLC system.[1]

Method Validation Summary

The described analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following table summarizes the expected performance data for a validated method for a structurally related antihistamine, which can be considered representative for the validation of the this compound assay.

Table 2: Representative Method Validation Parameters

ParameterAcceptance CriteriaRepresentative Result
Linearity (Correlation Coefficient, r²) ≥ 0.9990.999
Range 5 – 25 µg/mL5 – 25 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%< 1.0%
- Intermediate Precision (Inter-day)≤ 2.0%< 1.5%
Limit of Detection (LOD) -~0.5 µg/mL
Limit of Quantification (LOQ) -~1.5 µg/mL
Specificity No interference from excipientsNo interference observed

Experimental Workflow and Logical Relationships

The overall workflow for the HPLC analysis of this compound from sample preparation to data analysis is depicted in the following diagram.

Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standard Solutions Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh and Powder Tablets Dissolve_Sample Dissolve in Mobile Phase and Sonicate Sample->Dissolve_Sample Filter_Sample Filter Sample Solution Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 229 nm Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

The logical relationship between the key components of the HPLC analysis is illustrated in the diagram below.

Logical_Relationship cluster_instrument HPLC System cluster_consumables Consumables cluster_output Output Pump Pump Column C8 Column Pump->Column Injector Autosampler Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram MobilePhase Mobile Phase MobilePhase->Pump Sample Prepared Sample Sample->Injector Result Quantitative Result Chromatogram->Result

Caption: Logical relationship of components in the HPLC analysis.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable approach for the quantitative determination of this compound in pharmaceutical formulations. The method is suitable for routine quality control analysis and can be readily implemented in most analytical laboratories. Adherence to the detailed protocol and proper method validation will ensure accurate and precise results, contributing to the overall quality assurance of this compound-containing products.

References

Application Notes and Protocols for Studying Moxastine's Antiemetic Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for the preclinical evaluation of the antiemetic properties of moxastine, a first-generation antihistamine. Due to the limited availability of direct experimental data for this compound, this document also includes data from structurally and functionally similar first-generation antihistamines to serve as a predictive framework for study design and data interpretation.

Introduction

This compound is a first-generation H1 histamine receptor antagonist with anticholinergic properties, which is utilized for its antiemetic effects.[1][2][3][4] The development of effective antiemetic drugs necessitates robust preclinical assessment in relevant animal models that can mimic the complex physiological processes of nausea and vomiting. This document outlines detailed protocols for inducing and evaluating emesis in established animal models and presents available quantitative data to guide the assessment of this compound's efficacy.

Key Animal Models for Antiemetic Research

Several animal models are instrumental in the study of nausea and vomiting, each offering unique advantages for investigating specific emetic stimuli. The choice of model is critical and depends on the intended clinical application of the antiemetic being tested.

  • Cisplatin-Induced Emesis in Ferrets: The ferret is considered the gold standard for emesis research due to its well-developed emetic reflex that mirrors human responses, including both acute and delayed phases of vomiting following chemotherapy.[1][5] This model is particularly relevant for studying chemotherapy-induced nausea and vomiting (CINV).

  • Motion Sickness in Rodents (Pica Model): While rodents do not vomit, they exhibit a behavior known as pica, the consumption of non-nutritive substances like kaolin, in response to nausea-inducing stimuli such as motion.[2][6][7] This makes the pica model a valuable tool for assessing the anti-nausea effects of compounds.

  • Copper Sulfate-Induced Emesis in Felines: Copper sulfate induces emesis in cats through peripheral mechanisms, primarily by activating vagal afferent nerves in the gastrointestinal tract.[5][8][9] This model is useful for evaluating the efficacy of peripherally acting antiemetics.

Data Presentation: Efficacy of First-Generation Antihistamines in Animal Models of Emesis

The following tables summarize quantitative data on the antiemetic efficacy of this compound (hypothetical data based on its mechanism of action) and other first-generation antihistamines in the aforementioned animal models.

Table 1: Antiemetic Efficacy in Cisplatin-Induced Emesis in Ferrets

CompoundDose (mg/kg)Administration RouteReduction in Retching (%)Reduction in Vomiting (%)
This compound (Hypothetical) 10i.p.~35~30
Diphenhydramine Data not available---

Note: Data for the efficacy of first-generation antihistamines in the ferret model of cisplatin-induced emesis is scarce in the available literature. The primary antiemetics evaluated in this model are 5-HT3 and NK1 receptor antagonists.[5]

Table 2: Anti-Nausea Efficacy in Motion-Induced Pica in Rats

CompoundDose (mg/kg)Administration RouteReduction in Kaolin Consumption (%)
This compound Data not available--
Meclizine Data not available--

Table 3: Antiemetic Efficacy in Xylazine-Induced Emesis in Cats

CompoundDose (mg/kg)Administration RouteMean Number of Emetic Episodes (± SEM)
Vehicle (Saline) -i.m.2.63 ± 0.60
Promethazine 1i.m.1.50 ± 0.33
Promethazine 2i.m.1.25 ± 0.37*
Promethazine 4i.m.1.25 ± 0.31**

*P = 0.036, **P = 0.008, compared with control treatment (normal saline).[3][10][11][12][13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of antiemetic studies.

Protocol 1: Cisplatin-Induced Emesis in Ferrets

Objective: To evaluate the efficacy of this compound in reducing acute and delayed emesis induced by cisplatin.

Materials:

  • Male ferrets (1-2 kg)

  • Cisplatin

  • This compound

  • Vehicle (e.g., saline)

  • Observation cages equipped with video recording

Procedure:

  • Acclimation: House ferrets in a controlled environment for at least one week prior to the experiment.

  • Fasting: Fast the animals for 12 hours before cisplatin administration, with water available ad libitum.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the cisplatin challenge.

  • Emesis Induction: Administer cisplatin (5-10 mg/kg, i.p.) to induce emesis.[14]

  • Observation: Continuously observe and record the number of retches and vomits for at least 4 hours for the acute phase and up to 72 hours for the delayed phase.[5]

  • Data Analysis: An emetic episode is defined as one or more retches or vomits. Compare the number of emetic episodes between the this compound-treated and vehicle-treated groups.

Protocol 2: Motion-Induced Pica in Rats

Objective: To assess the anti-nausea effect of this compound by measuring the inhibition of kaolin consumption (pica) induced by motion.

Materials:

  • Male Wistar rats (200-250 g)

  • Kaolin (hydrated aluminum silicate)

  • This compound

  • Vehicle (e.g., saline)

  • Rotational apparatus

Procedure:

  • Acclimation: House rats individually and allow them to acclimate to the kaolin-containing diet for several days.

  • Baseline Measurement: Measure baseline kaolin consumption for 24 hours prior to the experiment.

  • Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the motion stimulus.

  • Motion Induction: Place the rats on the rotational apparatus and subject them to rotation (e.g., 80 rpm for 15 minutes).

  • Post-Motion Measurement: Return the rats to their home cages and measure kaolin consumption over the next 24 hours.

  • Data Analysis: Compare the amount of kaolin consumed by the this compound-treated group to the vehicle-treated group.

Protocol 3: Copper Sulfate-Induced Emesis in Cats

Objective: To determine the efficacy of this compound in preventing peripherally mediated emesis.

Materials:

  • Adult cats

  • Copper sulfate

  • This compound

  • Vehicle (e.g., saline)

Procedure:

  • Fasting: Fast the cats overnight with free access to water.

  • Drug Administration: Administer this compound or vehicle (e.g., intramuscularly, i.m.) 1 hour prior to the emetic challenge.

  • Emesis Induction: Administer a threshold dose of copper sulfate orally (e.g., 40 mg/head).[8]

  • Observation: Observe the animals continuously for at least 2 hours.

  • Data Collection: Record the latency to the first emetic event and the total number of emetic episodes.

  • Data Analysis: Compare the incidence of emesis and the number of emetic episodes between the this compound-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of this compound's Antiemetic Effect

First-generation antihistamines like this compound exert their antiemetic effects primarily by acting as inverse agonists at H1 histamine receptors in the central nervous system, particularly in the vestibular nuclei.[2][11][15][16][17] Histamine, acting on H1 receptors (which are Gq/11 protein-coupled), normally excites vestibular neurons.[16][18] By blocking this action, this compound reduces the excitability of these neurons, thereby dampening the signals that lead to the sensation of nausea and the emetic reflex.

Hypothesized Signaling Pathway of this compound's Antiemetic Effect cluster_0 Vestibular Neuron Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Emesis Nausea & Vomiting Neuronal_Excitation->Emesis Leads to This compound This compound This compound->H1R Blocks

Caption: this compound blocks the H1 receptor, inhibiting the downstream signaling cascade that leads to increased neuronal excitability and emesis.

General Experimental Workflow for Antiemetic Drug Evaluation

The evaluation of a potential antiemetic compound follows a standardized workflow to ensure robust and reproducible results.

General Experimental Workflow for Antiemetic Drug Evaluation Animal_Selection Animal Model Selection (e.g., Ferret, Rat, Cat) Acclimation Acclimation & Baseline Measurement Animal_Selection->Acclimation Grouping Random Assignment to Groups (Vehicle, this compound, Positive Control) Acclimation->Grouping Drug_Admin Drug Administration Grouping->Drug_Admin Emetic_Challenge Emetogenic Challenge (e.g., Cisplatin, Motion, Copper Sulfate) Drug_Admin->Emetic_Challenge Observation Behavioral Observation & Data Collection (Retching, Vomiting, Pica) Emetic_Challenge->Observation Data_Analysis Data Analysis & Statistical Comparison Observation->Data_Analysis Conclusion Conclusion on Antiemetic Efficacy Data_Analysis->Conclusion

Caption: A standardized workflow for the preclinical evaluation of antiemetic compounds in animal models.

References

Application of Moxastine in Vestibular System Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxastine is a first-generation antihistamine with anticholinergic properties that holds potential for research in the field of vestibular system disorders.[1] It is often formulated as this compound theoclate, a combination salt with 8-chlorotheophylline, a mild stimulant intended to counteract the sedative effects of this compound.[1] The primary therapeutic application of this compound in this context is the management of vertigo and motion sickness. Its mechanism of action is centered on the modulation of neurotransmission within the central and peripheral vestibular systems. These application notes provide a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its evaluation, and a summary of available quantitative data, often extrapolated from structurally and functionally similar first-generation antihistamines due to the limited specific research on this compound itself.

Mechanism of Action

This compound's effects on the vestibular system are primarily attributed to its antagonism of histamine H1 receptors and, to a lesser extent, its anticholinergic activity at muscarinic receptors.[1] Histamine H1 receptors are expressed in the vestibular nuclei, key centers for processing vestibular information.[2][3][4] By blocking these receptors, this compound is hypothesized to suppress the excitatory signaling that can lead to the sensation of vertigo and the induction of the emetic reflex.[5] The anticholinergic properties of this compound may further contribute to the dampening of vestibular signaling.

Signaling Pathway of this compound in Vestibular Nuclei

The binding of histamine to H1 receptors on vestibular nuclei neurons activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to neuronal excitation. This compound, by acting as an antagonist at the H1 receptor, prevents the initiation of this signaling pathway, thereby reducing neuronal excitability in the vestibular nuclei.

This compound Signaling Pathway cluster_neuron Vestibular Nucleus Neuron Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates Excitation Neuronal Excitation Ca_release->Excitation PKC->Excitation Pica_Experimental_Workflow Acclimation Acclimation (3 days) Grouping Random Group Assignment Acclimation->Grouping Fasting Fasting (24 hours) Grouping->Fasting Drug_Admin Drug Administration (this compound, Vehicle, etc.) Fasting->Drug_Admin Rotation Motion Induction (e.g., 80 rpm, 60 min) Drug_Admin->Rotation Measurement Measure Kaolin and Chow Consumption (24h) Rotation->Measurement Analysis Data Analysis (ANOVA) Measurement->Analysis Locomotor_Activity_Workflow Acclimation Habituation to Testing Room (≥ 60 min) Grouping Random Group Assignment Acclimation->Grouping Drug_Admin Drug Administration (this compound, Vehicle, Diazepam) Grouping->Drug_Admin Testing Place in Locomotor Chamber (Record 30-60 min) Drug_Admin->Testing Data_Collection Collect Locomotor Data (Distance, Rearing, etc.) Testing->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

References

Using Moxastine as a Tool Compound for H1 Receptor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxastine, also known as mephenhydramine, is a first-generation histamine H1 receptor antagonist belonging to the ethanolamine class.[1][2] Like other first-generation antihistamines, this compound readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[2][3] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, making it a useful tool compound for studying H1 receptor signaling and function.[2] These application notes provide detailed protocols for utilizing this compound in H1 receptor research, along with relevant quantitative data for comparison and context.

While direct quantitative binding affinity data for this compound is limited in publicly available literature, its pharmacological profile is comparable to other first-generation antihistamines, such as diphenhydramine.[4][5] Therefore, data for diphenhydramine is provided as a proxy to guide experimental design.

Data Presentation

Table 1: Receptor Binding Affinity of this compound (inferred) and Other Antihistamines
CompoundClassH1 Receptor Ki (nM)Muscarinic Receptor Ki (nM)Receptor Selectivity (Muscarinic/H1)
This compound (inferred from Diphenhydramine) First-Generation ~2.1 ~150 ~71
DiphenhydramineFirst-Generation2.115071
ChlorpheniramineFirst-Generation0.6210350
PromethazineFirst-Generation0.120200
CetirizineSecond-Generation2.5>10,000>4,000
LoratadineSecond-Generation5.0>10,000>2,000
FexofenadineSecond-Generation10.0>10,000>1,000

Note: Lower Ki values indicate higher binding affinity. Data for diphenhydramine and other antihistamines are compiled from various sources and should be used as a reference.

Table 2: Functional Potency of H1 Receptor Agonists and Antagonists
CompoundActionAssay TypeCell LineEC50 / IC50
HistamineAgonistCalcium FluxHEK293-H1R~47-69.3 nM[6][7]
This compound (as antagonist)AntagonistCalcium FluxHEK293-H1RExpected in the low nM range
Diphenhydramine (as antagonist)AntagonistCalcium FluxHEK293-H1R~2-5 nM

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[8] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[8][9] The subsequent increase in intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates downstream targets, ultimately leading to the activation of transcription factors like NF-κB and mediating the inflammatory response.[8][10] this compound acts as a competitive antagonist, blocking histamine from binding to the H1 receptor and initiating this signaling cascade.[2]

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates This compound This compound This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Leads to Response Cellular Response (Inflammation) NFkB->Response

H1 Receptor Signaling and this compound Inhibition
Experimental Workflow for H1 Receptor Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of this compound for the H1 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (e.g., from HEK293-H1R cells) Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Radioligand_Prep Prepare [³H]-Pyrilamine (Radioligand) Radioligand_Prep->Incubation Compound_Prep Prepare this compound Dilutions (Unlabeled Competitor) Compound_Prep->Incubation Filtration Separate Bound and Free Ligand (Rapid Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Curve_Fit Plot % Inhibition vs. [this compound] Counting->Curve_Fit IC50_Calc Determine IC50 Curve_Fit->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Workflow for Radioligand Binding Assay

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for H1 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H1 receptor using [³H]-pyrilamine as the radioligand.

Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the human H1 receptor (e.g., HEK293-H1R) or tissue homogenates with high H1 receptor expression (e.g., guinea pig cerebellum).

  • Radioligand: [³H]-pyrilamine (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM diphenhydramine or mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in fresh assay buffer to a protein concentration of 50-100 µ g/assay tube.

  • Assay Setup: In triplicate, set up the following in microcentrifuge tubes or a 96-well plate:

    • Total Binding: Add assay buffer, a fixed concentration of [³H]-pyrilamine (typically at its Kd, e.g., 1-2 nM), and the membrane preparation.

    • Non-specific Binding (NSB): Add assay buffer, [³H]-pyrilamine, the non-specific binding control, and the membrane preparation.

    • Competition: Add assay buffer, [³H]-pyrilamine, varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and the membrane preparation.

  • Incubation: Incubate the reactions for 60-90 minutes at room temperature to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional H1 Receptor Antagonism via Calcium Flux Assay

This protocol measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.

Materials:

  • Cells: HEK293 cells stably expressing the human H1 receptor (HEK293-H1R).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, antibiotics, and a selection agent (if applicable).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Agonist: Histamine.

  • Antagonist: this compound.

  • Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-H1R cells in T-75 flasks.

    • Seed the cells into black, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-50,000 cells/well for a 96-well plate).

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of this compound in assay buffer.

    • After the dye loading incubation, wash the cells with assay buffer.

    • Add the this compound dilutions to the cell plate and incubate for 15-30 minutes at room temperature.

  • Agonist Challenge and Fluorescence Measurement:

    • Prepare a solution of histamine in assay buffer at a concentration that elicits a sub-maximal response (typically the EC80, e.g., ~100-200 nM).

    • Place the cell plate and the histamine plate into the fluorescence microplate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically add the histamine solution to the cell plate.

    • Immediately after histamine addition, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of cells treated with histamine alone (0% inhibition) and untreated cells (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound serves as a valuable, albeit non-selective, tool compound for the in vitro and in vivo study of histamine H1 receptor function. Its well-characterized role as a first-generation antihistamine, coupled with its ability to penetrate the CNS, allows for the investigation of both peripheral and central H1 receptor-mediated processes. When using this compound, it is crucial for researchers to be aware of its off-target effects, particularly its anticholinergic activity, and to include appropriate controls to ensure the specific involvement of the H1 receptor in the observed phenomena. The protocols and data provided herein offer a comprehensive guide for the effective application of this compound in H1 receptor research.

References

Application Notes and Protocols for the Preclinical Evaluation of Moxastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxastine, also known as mephenhydramine, is a first-generation antihistamine belonging to the ethanolamine class.[1] It functions primarily as a competitive antagonist at the histamine H1 receptor, making it effective in the management of various allergic conditions.[2][3] Like other first-generation antihistamines, this compound can cross the blood-brain barrier, which leads to central nervous system (CNS) effects, most notably sedation.[4][5] It also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[2][6]

This compound is often formulated as this compound theoclate, a salt combination with 8-chlorotheophylline (a mild stimulant), to counteract its sedative effects.[1][4] This document provides a comprehensive experimental workflow, detailed protocols, and comparative data for the preclinical evaluation of this compound, guiding researchers in assessing its efficacy, safety, and pharmacological profile.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by blocking the action of histamine at the H1 receptor. The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.[2][7] this compound, by acting as an antagonist, binds to the H1 receptor and prevents the initiation of this signaling cascade.[2]

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_Release->Cell_Response Leads to PKC->Cell_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Preclinical Experimental Workflow

A systematic preclinical evaluation of this compound should follow a tiered approach, beginning with in vitro characterization and progressing to in vivo efficacy and safety models.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_safety Safety Pharmacology Receptor_Binding Receptor Binding Assays (H1, Muscarinic) Functional_Assays Functional Cellular Assays (e.g., Calcium Flux) Receptor_Binding->Functional_Assays PK_Studies Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) Functional_Assays->PK_Studies Efficacy_Models Efficacy Models (e.g., Histamine-Induced Bronchospasm, Passive Cutaneous Anaphylaxis) PK_Studies->Efficacy_Models CNS_Safety CNS Safety & Sedation (e.g., Locomotor Activity, Rotarod) Efficacy_Models->CNS_Safety Core_Battery Core Safety Battery (Cardiovascular, Respiratory) CNS_Safety->Core_Battery Tox_Studies Toxicology Studies (Acute & Repeat-Dose) Core_Battery->Tox_Studies

Caption: General Experimental Workflow for Preclinical Evaluation of this compound.

Data Presentation: Quantitative Preclinical Data

Direct quantitative preclinical data for this compound is limited in publicly available literature.[2][4] Therefore, data from diphenhydramine, a structurally and functionally similar first-generation antihistamine, is provided as a proxy for comparative purposes. Researchers are strongly encouraged to determine these values empirically for this compound.

Table 1: In Vitro Receptor Binding Affinities (Proxy Data)

Compound Receptor Ligand Assay Type Ki (nM)
Diphenhydramine Histamine H1 [3H]pyrilamine Radioligand Binding 2.5
Diphenhydramine Muscarinic M1 [3H]pirenzepine Radioligand Binding 150
Diphenhydramine Muscarinic M2 [3H]AF-DX 384 Radioligand Binding 210
Diphenhydramine Muscarinic M3 [3H]4-DAMP Radioligand Binding 120

Note: Ki values are approximate and can vary based on experimental conditions. Data is for diphenhydramine and serves as a proxy for this compound.

Table 2: In Vivo Efficacy Models (Proxy Data)

Model Species Endpoint ED50 (mg/kg, p.o.)
Histamine-Induced Lethality Guinea Pig Survival ~5.0
Passive Cutaneous Anaphylaxis Rat/Guinea Pig Inhibition of dye leakage 1.5 - 6.0

Note: ED50 values are for various first-generation antihistamines and serve as a general reference.[8] Specific values for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro H1 Receptor Binding Assay (Competitive Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Cell membranes from a cell line expressing the human H1 receptor (e.g., CHO or HEK-293 cells).

  • Radioligand: [3H]pyrilamine (a potent H1 antagonist).

  • This compound hydrochloride.

  • Non-specific binding control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold assay buffer. Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membranes (typically 50-100 µg protein/well), a fixed concentration of [3H]pyrilamine (near its Kd value), and serial dilutions of this compound.

  • Controls:

    • Total Binding: Membranes + [3H]pyrilamine + assay buffer.

    • Non-specific Binding: Membranes + [3H]pyrilamine + high concentration of unlabeled antagonist.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Protocol 2: In Vivo Model - Histamine-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the in vivo efficacy of this compound in protecting against histamine-induced bronchospasm.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g).

  • This compound hydrochloride.

  • Histamine dihydrochloride solution (e.g., 0.1% in saline).

  • Vehicle control (e.g., saline).

  • Positive control (e.g., another known antihistamine like diphenhydramine).

  • Histamine chamber (airtight transparent chamber with a nebulizer).

Methodology:

  • Animal Groups: Randomly assign animals to groups (n=6-8 per group): Vehicle control, this compound (multiple dose levels), and Positive control.

  • Drug Administration: Administer this compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) at a defined time (e.g., 60 minutes) before the histamine challenge.

  • Histamine Challenge: Place each guinea pig individually into the histamine chamber. Expose the animal to an aerosol of histamine solution generated by the nebulizer.

  • Observation: Continuously observe the animal and record the time of onset of pre-convulsive dyspnea (PCD), a sign of severe bronchoconstriction. The endpoint is typically the time until PCD occurs or a cut-off time (e.g., 5-10 minutes).

  • Data Analysis: Compare the time to PCD onset in the this compound-treated groups to the vehicle control group. A significant delay or complete protection from PCD indicates antihistaminic activity. Calculate the percentage of protection for each dose and determine the ED50 (the dose that protects 50% of the animals).

Protocol 3: CNS Safety - Assessment of Sedative Effects in Rodents (Locomotor Activity)

Objective: To quantify the effect of this compound on spontaneous locomotor activity as a measure of sedation.

Materials:

  • Male mice (e.g., Swiss albino) or rats.

  • This compound hydrochloride.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., diazepam).

  • Locomotor activity chambers (e.g., open field arena with automated infrared beam breaks or video tracking system).

Methodology:

  • Acclimation: Habituate the animals to the testing room for at least 60 minutes and to the activity chambers for 30-60 minutes before the test.

  • Drug Administration: Administer this compound, vehicle, or positive control to the animals (e.g., i.p. or p.o.).

  • Testing: Place the animals individually into the locomotor activity chambers at a set time after drug administration (e.g., 30 minutes).

  • Data Collection: Record locomotor activity (e.g., number of beam breaks, distance traveled) over a defined period (e.g., 30-60 minutes).

  • Data Analysis: Compare the total locomotor activity counts of the this compound-treated groups with the vehicle control group. A statistically significant decrease in activity suggests a sedative effect.[4]

Protocol 4: Safety Pharmacology - Cardiovascular Assessment in Anesthetized Rats

Objective: To assess the potential effects of this compound on key cardiovascular parameters.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Anesthetic (e.g., urethane or sodium pentobarbital).

  • This compound hydrochloride.

  • Vehicle control.

  • Surgical tools, pressure transducer, data acquisition system for measuring blood pressure, and needle electrodes for ECG recording.

Methodology:

  • Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration. Insert ECG electrodes subcutaneously.

  • Stabilization: Allow the animal's physiological parameters (blood pressure, heart rate, ECG) to stabilize and record baseline data for at least 20-30 minutes.

  • Drug Administration: Administer cumulative doses of this compound intravenously (i.v.) at fixed intervals (e.g., every 15 minutes). Administer vehicle to the control group.

  • Data Collection: Continuously record mean arterial pressure (MAP), heart rate (HR), and ECG throughout the experiment.

  • Data Analysis: Analyze the data for significant changes from baseline in MAP, HR, and ECG intervals (e.g., PR, QRS, QT). A significant change in any of these parameters may indicate a potential cardiovascular liability.

Conclusion

The preclinical evaluation of this compound requires a multifaceted approach to characterize its efficacy as an H1 antagonist and to assess its safety profile, particularly concerning CNS and cardiovascular effects. The protocols outlined provide a standard framework for these investigations. Due to the scarcity of publicly available quantitative data for this compound, it is imperative for researchers to conduct these assays to establish a robust pharmacological and toxicological profile for this first-generation antihistamine.

References

Application Notes and Protocols: Preparation of Moxastine Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Moxastine is a first-generation antihistamine and anticholinergic agent.[1][2] It is often formulated as a salt with 8-chlorotheophylline, known as this compound teoclate, which is primarily utilized for its antiemetic properties, particularly in treating motion sickness.[1][3] The primary mechanism of action for this compound is the antagonism of the histamine H1 receptor.[4][5] Like many first-generation antihistamines, this compound teoclate is characterized by low aqueous solubility, which can present a significant challenge for achieving accurate and reproducible results in in vitro experiments.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of this compound stock solutions for use in cell-based assays and other in vitro studies.

Physicochemical and Solubility Data

A fundamental understanding of the physicochemical properties of this compound is crucial for proper stock solution preparation. This compound is a lipophilic molecule, indicating better solubility in organic solvents.[3] For in vitro applications, preparing a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (DMSO) is the recommended approach.[4]

PropertyThis compound (Free Base)This compound Teoclate (Salt)Source(s)
Molecular Formula C₁₈H₂₃NOC₂₅H₃₀ClN₅O₃[6][7]
Molecular Weight 269.38 g/mol 484.0 g/mol [1][6]
Appearance Solid PowderSolid Powder[8]
Aqueous Solubility Poor / Sparingly solublePoor / Sparingly soluble[3][4]
Organic Solvents DMSO Soluble[4]
Ethanol Soluble[3]
Methanol Soluble[3]

Note: The qualitative solubility profile is based on the general principles of similar pharmaceutical compounds. Researchers should confirm solubility through laboratory testing.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Teoclate Stock Solution in DMSO

This protocol details the steps for preparing a high-concentration stock solution of this compound teoclate, which can then be diluted to working concentrations in cell culture media.

Materials:

  • This compound teoclate powder (MW: 484.0 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (amber or wrapped in foil to protect from light)

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Determine Required Mass: Calculate the mass of this compound teoclate needed to prepare the desired volume and concentration.

    • Calculation Example (for 1 mL of 10 mM stock):

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x (1 mL / 1000 mL/L) x 484.0 g/mol x 1000 mg/g

      • Mass = 4.84 mg

  • Weighing: Before opening, allow the vial of this compound teoclate powder to equilibrate to room temperature to prevent moisture condensation. In a chemical fume hood or on a designated weighing station, carefully weigh out the calculated amount (4.84 mg) of the powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO (1 mL) to the microcentrifuge tube containing the powder.

  • Mixing: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[4] Visually inspect the solution against a light source to ensure that no solid particles remain.

  • Sonication (Optional): If the compound does not fully dissolve after vortexing, place the tube in a water bath sonicator for 5-10 minutes.[4] This can help break up any small aggregates. Re-inspect for complete dissolution.

  • Storage and Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.[4]

Important Considerations for In Vitro Use:

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO that is present in the highest concentration of your this compound-treated samples.

  • Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% and ideally under 0.1%, to prevent solvent-induced cytotoxicity or off-target effects.[4]

  • Solubility in Media: Before a large-scale experiment, it is advisable to perform a preliminary test by diluting the this compound stock solution to the highest working concentration in your cell culture medium. Incubate for the duration of your experiment and visually inspect for any signs of precipitation.[4]

  • Safety Precautions: Handle the this compound teoclate powder and concentrated stock solution with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in accordance with your institution's safety guidelines.

Signaling Pathway Visualization

This compound functions as an antagonist to the Histamine H1 Receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by histamine binding to the H1 receptor and the inhibitory action of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (GPCR) Gq11 Gαq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Calcium Flux) PKC->Response Leads to Ca_release->Response Leads to Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Inhibits

This compound's antagonism of the H1 Receptor signaling pathway.

References

Techniques for Measuring Moxastine's Blood-Brain Barrier Penetration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxastine is a first-generation H1 antihistamine known for its sedative side effects, which are a direct consequence of its ability to cross the blood-brain barrier (BBB).[1] Quantifying the extent of BBB penetration is a critical step in the development of centrally acting drugs, as well as for understanding the side-effect profiles of peripherally targeting compounds. This document provides detailed application notes and protocols for various in vitro, in situ, and in vivo techniques to measure the BBB penetration of this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide utilizes data from structurally and functionally similar first-generation antihistamines, such as diphenhydramine and chlorpheniramine, to provide a representative understanding of this compound's expected BBB penetration characteristics.

Overview of Blood-Brain Barrier Transport Mechanisms

The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[2] Transport across the BBB can occur via several mechanisms:

  • Passive Diffusion: Lipophilic, small molecules can pass through the lipid membranes of the endothelial cells. First-generation antihistamines, being lipophilic, readily cross the BBB via this mechanism.[3]

  • Carrier-Mediated Transport: Specific transporters facilitate the entry and exit of molecules. This can include both influx and efflux transporters.

  • Receptor-Mediated Transcytosis: Larger molecules can be transported across the endothelial cells via vesicles.

  • Adsorptive-Mediated Transcytosis: Cationic molecules can bind to the negatively charged cell surface and be transported across.

Quantitative Data on BBB Penetration of First-Generation Antihistamines

The following tables summarize quantitative data for first-generation antihistamines, which can be used as a proxy for estimating the BBB penetration of this compound.

Table 1: In Vivo Brain-to-Plasma Concentration Ratios of First-Generation Antihistamines in Rats [4][5]

AntihistamineBrain-to-Plasma Ratio (Total Concentration)Unbound Brain-to-Unbound Plasma Ratio (Kp,uu)
Diphenhydramine18.4 ± 2.35~5.5
Chlorpheniramine34.0 ± 9.02Not Reported
Doxylamine4.34 ± 1.26Not Reported

Table 2: In Vitro Permeability Coefficients of First-Generation Antihistamines

AntihistamineApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)In Vitro Model
Diphenhydramine>10Caco-2
ChlorpheniramineHighNot Specified

Note: Higher Brain-to-Plasma ratios and Papp values indicate greater BBB penetration.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the BBB penetration of this compound.

In Vitro Model: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro tool used to predict the passive diffusion of compounds across the BBB.[6][7]

Principle: A filter plate with a hydrophobic filter is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane. The test compound is added to a donor well, and its diffusion across the artificial membrane into an acceptor well is measured over time.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the artificial membrane solution (e.g., 1% porcine brain lipid in dodecane).

    • Prepare the donor and acceptor solutions (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

    • Add the acceptor solution to the acceptor plate.

    • Add the this compound solution (diluted from the stock solution into the donor solution) to the donor plate.

    • Assemble the donor and acceptor plates to create a "sandwich."

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium)) Where:

      • Vd = Volume of donor well

      • Va = Volume of acceptor well

      • A = Area of the filter

      • t = Incubation time

      • Ca(t) = Concentration in the acceptor well at time t

      • Cequilibrium = Equilibrium concentration

DOT Diagram for PAMPA-BBB Workflow:

PAMPA_BBB_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents: This compound Stock Artificial Membrane Solution Donor/Acceptor Buffers coat_plate Coat Donor Plate with Artificial Membrane prep_reagents->coat_plate add_solutions Add Acceptor Solution to Acceptor Plate Add this compound to Donor Plate coat_plate->add_solutions assemble_plate Assemble 'Sandwich' Plate add_solutions->assemble_plate incubate Incubate at Room Temperature assemble_plate->incubate analyze Analyze this compound Concentration (LC-MS/MS or UV-Vis) incubate->analyze calculate_papp Calculate Apparent Permeability Coefficient (Papp) analyze->calculate_papp

PAMPA-BBB Experimental Workflow
In Situ Brain Perfusion

This technique allows for the precise control of the perfusate composition and the measurement of unidirectional influx across the BBB in an intact animal model, typically a rat.[8][9]

Principle: The carotid artery of an anesthetized rat is cannulated, and a controlled flow of a buffered solution containing the test compound is perfused through the brain. The systemic circulation to the brain is excluded, allowing for the direct measurement of brain uptake.

Protocol:

  • Animal Preparation:

    • Anesthetize a rat (e.g., with sodium pentobarbital).

    • Expose the common, external, and internal carotid arteries.

    • Ligate the external carotid artery and place a cannula into the common carotid artery, pointing towards the brain.

  • Perfusion:

    • Begin perfusion with a warmed (37°C), oxygenated perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of radiolabeled or non-labeled this compound.

    • Maintain a constant perfusion pressure and flow rate.

    • After a short perfusion time (e.g., 30-60 seconds), stop the perfusion and immediately decapitate the animal.

  • Sample Collection and Analysis:

    • Rapidly remove the brain and dissect the perfused hemisphere.

    • Homogenize the brain tissue.

    • Determine the concentration of this compound in the brain homogenate and in the perfusate using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS for non-labeled compounds).

  • Data Analysis:

    • Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product.

DOT Diagram for In Situ Brain Perfusion Workflow:

InSitu_Perfusion_Workflow cluster_prep Animal Preparation cluster_perfusion Perfusion cluster_analysis Sample Analysis anesthetize Anesthetize Rat cannulate Expose and Cannulate Carotid Artery anesthetize->cannulate perfuse Perfuse with this compound- containing Buffer cannulate->perfuse decapitate Stop Perfusion and Decapitate perfuse->decapitate dissect Dissect and Homogenize Brain decapitate->dissect quantify Quantify this compound in Brain and Perfusate dissect->quantify calculate Calculate Brain Uptake Clearance (K_in) or PS Product quantify->calculate

In Situ Brain Perfusion Experimental Workflow
In Vivo Microdialysis and Brain Homogenate Analysis

This technique allows for the continuous sampling of the unbound drug concentration in the brain extracellular fluid (ECF) of a freely moving animal, providing a dynamic measure of BBB penetration.[10][11][12] Brain homogenate analysis at the end of the study provides the total brain concentration.

Principle: A microdialysis probe is surgically implanted into a specific brain region of a rodent. A physiological solution is slowly perfused through the probe, and molecules from the ECF, including the unbound drug, diffuse across a semi-permeable membrane into the perfusate (dialysate), which is then collected and analyzed.

Protocol:

  • Probe Implantation:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or hippocampus).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Administer this compound to the animal (e.g., via intravenous or oral route).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

  • Brain Homogenate Collection:

    • At the end of the microdialysis experiment, euthanize the animal and collect the brain.

    • Homogenize the brain tissue.

  • Sample Analysis:

    • Analyze the concentration of this compound in the dialysate samples and brain homogenate, as well as in plasma samples, using a sensitive analytical method such as LC-MS/MS.

  • Data Analysis:

    • Determine the unbound brain concentration from the dialysate concentration, corrected for in vivo probe recovery.

    • Calculate the total brain-to-plasma concentration ratio from the brain homogenate and plasma concentrations.

    • Calculate the unbound brain-to-unbound plasma concentration ratio (Kp,uu).

DOT Diagram for In Vivo Microdialysis and Brain Homogenate Analysis Workflow:

Microdialysis_Workflow cluster_prep Surgical Preparation cluster_experiment Microdialysis Experiment cluster_homogenate Brain Homogenate Analysis cluster_analysis Data Analysis implant_cannula Implant Guide Cannula in Brain Region of Interest recover Animal Recovery implant_cannula->recover insert_probe Insert Microdialysis Probe recover->insert_probe administer_drug Administer this compound insert_probe->administer_drug collect_samples Collect Dialysate and Plasma Samples administer_drug->collect_samples collect_brain Euthanize and Collect Brain administer_drug->collect_brain analyze_concentrations Analyze this compound Concentrations (Dialysate, Plasma, Homogenate) collect_samples->analyze_concentrations homogenize Homogenize Brain Tissue collect_brain->homogenize homogenize->analyze_concentrations calculate_ratios Calculate Brain-to-Plasma Ratios (Total and Unbound) analyze_concentrations->calculate_ratios

In Vivo Microdialysis and Brain Homogenate Analysis Workflow

Conclusion

The selection of an appropriate method for assessing the BBB penetration of this compound depends on the specific research question and the stage of drug development. In vitro models like PAMPA-BBB are excellent for high-throughput screening in the early discovery phase. In situ brain perfusion provides a more physiologically relevant measure of unidirectional influx. In vivo microdialysis offers the most comprehensive data, allowing for the determination of unbound drug concentrations in the brain over time in a freely moving animal. By employing these techniques, researchers can gain a thorough understanding of the BBB penetration of this compound and other CNS-active compounds.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Moxastine's Low Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the experimental challenges posed by the low aqueous solubility of moxastine and its salt forms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in experiments?

A1: this compound is a first-generation antihistamine and anticholinergic agent.[1][2] It is often formulated as a salt, such as this compound teoclate, which combines this compound with 8-chlorotheophylline to counteract sedative effects.[3][4] this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low aqueous solubility.[3][5] This poor solubility can lead to experimental variability, inaccurate results in in-vitro assays, and challenges in developing formulations for in-vivo studies.[3][5]

Q2: What are the different forms of this compound available and how do their solubilities differ?

A2: this compound can be found as a free base, a hydrochloride (HCl) salt, or a teoclate salt.[4][6] While specific quantitative data is limited, it is generally expected that the salt forms (HCl and teoclate) will have a higher aqueous solubility compared to the free base, especially in acidic conditions due to the protonation of the amine group.[7] The choice of form will depend on the specific experimental requirements and the desired formulation.

Q3: I'm observing precipitation of this compound in my cell-based assay. What can I do?

A3: Precipitation in aqueous buffers or cell culture media is a common issue with this compound.[3][5] Here are some troubleshooting steps:

  • Optimize Stock Solution: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and ensure the compound is fully dissolved before making further dilutions.[5]

  • Control Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay as low as possible (typically below 0.5% v/v) to avoid solvent-induced toxicity or artifacts.[5][6]

  • Assess Solubility in Media: Before your main experiment, perform a solubility test by adding the highest intended concentration of this compound to your cell culture media and visually inspect for precipitation over time.[5]

  • Consider Sonication: Briefly sonicating the stock solution before preparing dilutions can help break up aggregates.[5]

Q4: What are the most common techniques to improve the aqueous solubility of this compound for experiments?

A4: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[8] These include:

  • pH Adjustment: For weakly basic drugs like this compound, lowering the pH of the aqueous solution can increase solubility.[9]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (co-solvent) like ethanol or propylene glycol can significantly increase the solubility of lipophilic drugs.

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[10]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid with improved solubility and dissolution.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate.[9][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results in in-vitro assays - Precipitation of the compound in the aqueous assay buffer.- Inaccurate concentration of the dissolved compound.- Prepare a fresh, concentrated stock solution in an appropriate organic solvent (e.g., DMSO).- Determine the maximum tolerable percentage of the organic solvent for your cell line.- Perform a preliminary solubility test of this compound in your final assay medium.- Consider using a solubilization technique such as co-solvents or surfactants if compatible with your assay.
Low bioavailability in animal studies - Poor dissolution of the drug in the gastrointestinal tract.- First-pass metabolism.- Formulate this compound as a nanosuspension or a solid dispersion to improve its dissolution rate.- Use a formulation that enhances lymphatic transport, such as a lipid-based delivery system, to partially bypass the liver.[12]
Difficulty preparing a stock solution - The chosen solvent is not suitable for this compound.- The concentration is too high for the selected solvent.- Refer to the solubility data table below for guidance on solvent selection.- Start with a lower concentration and gradually increase it.- Gentle warming and sonication may aid dissolution.
Phase separation or precipitation upon dilution of the stock solution - The aqueous buffer has a pH that promotes precipitation.- The final concentration exceeds the solubility limit in the aqueous medium.- Adjust the pH of the aqueous buffer to a more acidic range if the experiment allows.- Lower the concentration of the final solution.- Employ a solubilization technique to increase the drug's capacity in the aqueous phase.

Quantitative Data Presentation

Table 1: Predicted Qualitative Solubility of this compound Teoclate [7]

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSparingly soluble to slightly solubleLarge nonpolar regions offset the presence of polar functional groups. Solubility is expected to increase in acidic conditions.
EthanolPolar ProticSolubleA good solvent for many organic salts due to its combination of polar and nonpolar characteristics.
MethanolPolar ProticSolubleSimilar properties to ethanol, expected to effectively solvate this compound teoclate.
AcetonePolar AproticSlightly soluble to solubleIts polarity should allow for some degree of solubilization.
DichloromethaneNonpolarSlightly solubleThe nonpolar nature may limit its ability to dissolve the salt form.
Ethyl AcetateModerately PolarSlightly solubleExpected to have limited solvating power for an organic salt.

Table 2: Experimentally Determined Solubility of Diphenhydramine Hydrochloride

SolventConcentrationReference
Water1 g/mL[13]
Ethanol500 mg/mL[13]
Chloroform500 mg/mL[14]
Acetone20 mg/mL[13]
DMSO~20 mg/mL[15][16]
Dimethyl formamide~10 mg/mL[15][16]
PBS (pH 7.2)~10 mg/mL[15][16]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In-Vitro Assays

This protocol provides a general guideline for preparing a stock solution of a poorly soluble compound like this compound teoclate for use in cell-based assays.

Materials:

  • This compound teoclate powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the required mass of this compound teoclate based on its molecular weight (484.0 g/mol for this compound teoclate).[6]

  • Weigh the required amount of this compound teoclate powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the tube thoroughly for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Co-solvent Method for Solubilizing this compound

This protocol describes the use of a co-solvent system to enhance the aqueous solubility of this compound for experimental use.

Materials:

  • This compound (free base or salt form)

  • Ethanol (or Propylene Glycol)

  • Purified Water (or buffer of choice)

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Determine the desired final concentration of this compound and the desired percentage of the co-solvent. A common starting point is 10-20% (v/v) of the co-solvent.

  • Accurately weigh the required amount of this compound.

  • In a volumetric flask, dissolve the this compound in the calculated volume of the co-solvent (e.g., ethanol).

  • Once the this compound is completely dissolved, slowly add the purified water (or buffer) to the flask while stirring continuously until the final desired volume is reached.

  • Continue stirring for 15-30 minutes to ensure a homogenous solution.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, a higher percentage of co-solvent may be required.

Protocol 3: Preparation of a this compound Nanosuspension by High-Pressure Homogenization

This protocol outlines a general procedure for preparing a nanosuspension of a poorly soluble drug like this compound to improve its dissolution rate.

Materials:

  • This compound powder

  • Stabilizer (e.g., Poloxamer 188 or a suitable surfactant)

  • Purified water

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Prepare an aqueous solution of the stabilizer.

  • Disperse the this compound powder in the stabilizer solution to form a presuspension.

  • Homogenize the presuspension using a high-shear mixer for a sufficient time to achieve a uniform dispersion.

  • Pass the presuspension through a high-pressure homogenizer.

  • Repeat the homogenization cycles until the desired particle size distribution is achieved (typically in the nanometer range). The number of cycles and the homogenization pressure will need to be optimized for the specific drug and formulation.

  • Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.

Visualizations

G Experimental Workflow for this compound Solubilization cluster_start Start: this compound Powder cluster_methods Solubilization Methods cluster_application Application start This compound (Poorly Soluble) stock Stock Solution in Organic Solvent (e.g., DMSO) start->stock cosolvent Co-solvent System (e.g., Water/Ethanol) start->cosolvent surfactant Surfactant Micelles start->surfactant nano Nanosuspension start->nano invitro In-Vitro Experiments (e.g., Cell-based assays) stock->invitro cosolvent->invitro invivo In-Vivo Experiments (e.g., Animal studies) cosolvent->invivo surfactant->invitro surfactant->invivo nano->invivo

Caption: Workflow for selecting a suitable solubilization method for this compound.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (Gq-coupled) Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Response PKC->Response

Caption: Simplified signaling pathway of the Histamine H1 receptor.

References

Technical Support Center: Mitigating Moxastine-Induced Sedation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address moxastine-induced sedation in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause sedation in our animal models?

A1: this compound is a first-generation H1 histamine receptor antagonist. Its sedative effects stem from its ability to cross the blood-brain barrier and block H1 receptors in the central nervous system (CNS). Histamine in the CNS is a key neurotransmitter involved in promoting wakefulness and arousal. By antagonizing H1 receptors, this compound suppresses the wakefulness-promoting activity of histamine, leading to sedation.

Q2: We are observing significant sedation in our animals, which is interfering with our behavioral experiments. What are our options?

A2: You have several strategies to consider:

  • Dose Reduction: The most straightforward approach is to determine the minimal effective dose of this compound for your primary experimental endpoint that produces the least amount of sedation. A thorough dose-response study is highly recommended.

  • Co-administration with a CNS Stimulant: Consider the co-administration of a non-interfering CNS stimulant to counteract the sedative effects. Potential candidates include modafinil or caffeine.

  • Alternative Antihistamines: If your experimental design allows, consider switching to a second-generation H1 antihistamine. These compounds are designed to have limited penetration across the blood-brain barrier and are therefore less sedating.

  • Timing of Administration and Behavioral Testing: Schedule your experiments during the animal's active phase (e.g., the dark cycle for rodents) and allow for an acclimatization period after this compound administration for the acute sedative effects to potentially diminish before behavioral testing.

Q3: Are there any specific agents you recommend for co-administration to counteract this compound's sedative effects?

A3: Yes, based on their mechanisms of action, the following agents are potential candidates for mitigating this compound-induced sedation:

  • Modafinil: A wakefulness-promoting agent that indirectly activates histaminergic neurons, which could counteract the H1 receptor blockade by this compound.[1][2]

  • Caffeine: A well-known CNS stimulant that acts as an adenosine A2A receptor antagonist, leading to increased arousal.[3][4]

  • Ampakines: A class of compounds that positively modulate AMPA receptors, enhancing excitatory neurotransmission, which may help to overcome the sedative effects.

It is crucial to conduct pilot studies to determine the optimal dose and timing of these agents to ensure they do not interfere with your primary experimental outcomes.

Q4: How can we quantitatively measure sedation in our animal models?

A4: Two common and effective methods for quantifying sedation and motor coordination in rodents are:

  • Locomotor Activity Test: This test measures the spontaneous movement of an animal in a novel environment. A sedative agent like this compound will typically decrease the total distance traveled, rearing frequency, and overall activity.

  • Rotarod Test: This assay assesses motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is recorded. Sedation will generally result in a shorter time on the rod.

Troubleshooting Guides

Problem: Excessive Sedation Leading to Immobility

Potential Cause Recommended Solution
This compound dose is too high. Perform a dose-response study to identify the lowest effective dose of this compound that minimizes sedation while achieving the desired therapeutic effect.
High sensitivity of the animal strain. Consider using a different, less sensitive strain if experimentally feasible. Otherwise, a significant dose reduction will be necessary.
Interaction with other administered compounds. Review all co-administered substances for potential synergistic sedative effects. Stagger administration times if possible.

Problem: Impaired Performance in Behavioral Tasks (e.g., mazes, learning paradigms)

Potential Cause Recommended Solution
Cognitive and motor impairment due to sedation. Co-administer a CNS stimulant like modafinil or caffeine. Conduct a pilot study to find a dose that improves performance without causing hyperactivity.
Timing of drug administration relative to testing. Adjust the timing of this compound administration to allow the peak sedative effects to subside before behavioral testing begins.
Task difficulty is too high for sedated animals. Simplify the behavioral task if possible, or acclimate the animals to the task extensively before this compound administration.

Quantitative Data Summary

Disclaimer: The following tables provide approximate dose ranges and effects based on studies with other first-generation antihistamines and CNS stimulants. It is imperative to conduct specific dose-response studies for this compound and any mitigating agent in your specific animal model and experimental conditions.

Table 1: Sedative Effects of First-Generation Antihistamines in Rodents (Proxy for this compound)

Compound Animal Model Dose Range (mg/kg, i.p.) Observed Sedative Effect (Locomotor Activity)
DiphenhydramineRat4Transient increase in non-REM sleep.
ChlorpheniramineHuman4Significantly increased subjective sleepiness and impaired psychomotor performance.[5]

Table 2: Potential Mitigating Agents for Antihistamine-Induced Sedation

Mitigating Agent Animal Model Dose Range (mg/kg, i.p.) Observed Counteracting Effect
Modafinil Rat75 - 150Increased locomotor activity and histamine release.[2]
Caffeine Mouse6.25 - 25Stimulated locomotor activity.[4]
Ampakine (CX546) Mouse20Ameliorated synaptic deficits induced by anesthesia.

Experimental Protocols

Protocol 1: Assessing Sedation Using the Locomotor Activity Test

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system to automatically record movement.

  • Animals: Acclimate rodents to the testing room for at least 1 hour before the experiment.

  • Procedure: a. Administer this compound at the desired dose(s) via the appropriate route (e.g., intraperitoneal, oral gavage). b. At a predetermined time post-administration (e.g., 30 minutes), place the animal in the center of the open-field arena. c. Record locomotor activity for a set duration (e.g., 30-60 minutes). d. Key parameters to analyze include:

    • Total distance traveled.
    • Time spent in the center versus the periphery of the arena.
    • Number of rearing events.
    • Velocity of movement.

  • Data Analysis: Compare the activity parameters between the vehicle-treated control group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Evaluating Motor Coordination with the Rotarod Test

  • Apparatus: A rotarod unit with a textured, rotating rod.

  • Animals: Pre-train the animals on the rotarod for several days until they can consistently remain on the rod for a set period (e.g., 60-120 seconds) at a low, constant speed.

  • Procedure: a. On the test day, administer this compound or vehicle. b. At the peak expected effect time, place the animal on the rotarod. c. The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes). d. Record the latency to fall from the rod. e. Repeat for a total of 3-5 trials with an inter-trial interval.

  • Data Analysis: Compare the average latency to fall between the different treatment groups.

Signaling Pathways and Experimental Workflows

Moxastine_Sedation_Pathway This compound This compound (in CNS) H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonizes/Blocks Gq_Protein Gq Protein Activation H1_Receptor->Gq_Protein Neuronal_Excitation Reduced Neuronal Excitability H1_Receptor->Neuronal_Excitation Inhibition of this pathway leads to Histamine Histamine Histamine->H1_Receptor Binds to & Activates PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 -> Ca2+ Release PIP2->IP3 DAG DAG -> PKC Activation PIP2->DAG IP3->Neuronal_Excitation Leads to DAG->Neuronal_Excitation Leads to Sedation Sedation Neuronal_Excitation->Sedation

Caption: this compound-induced sedation pathway.

Caption: Experimental workflow for mitigating sedation.

Mitigating_Agent_Pathways cluster_sedation This compound-Induced Sedation cluster_mitigation Mitigation Pathways This compound This compound H1R_Block H1 Receptor Blockade in CNS This compound->H1R_Block Sedation Sedation H1R_Block->Sedation Modafinil Modafinil Histamine_Release ↑ Histamine Release Modafinil->Histamine_Release Wakefulness ↑ Wakefulness/ Arousal Histamine_Release->Wakefulness Caffeine Caffeine A2A_Block Adenosine A2A Receptor Blockade Caffeine->A2A_Block A2A_Block->Wakefulness Ampakines Ampakines AMPA_Potentiation AMPA Receptor Potentiation Ampakines->AMPA_Potentiation AMPA_Potentiation->Wakefulness Wakefulness->Sedation Counteracts

Caption: Mitigating agent mechanisms of action.

References

Troubleshooting variability in moxastine cell-based assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in moxastine cell-based assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a first-generation antihistamine that functions as an antagonist at the histamine H1 receptor.[1] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels.[2][3][4][5] this compound is also known to have anticholinergic properties, meaning it can block the activity of acetylcholine at muscarinic receptors.[1]

Q2: We are observing high variability in our cell-based assay results with this compound. What are the common causes?

High variability in this compound cell-based assays can arise from several factors. The most frequent issues are related to the compound's poor aqueous solubility and stability in culture media.[1] Inconsistent preparation of stock solutions and dilutions can also lead to significant differences in the effective concentration of this compound in your assays.[1] Other general sources of variability in cell-based assays include inconsistent cell culture practices (e.g., high cell passage number), mycoplasma contamination, and variations in cell seeding density.

Q3: How should I prepare this compound for a cell-based assay to minimize solubility issues?

Due to its low aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][6] When preparing working solutions, it is crucial to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[1][6] It is also advisable to perform a solubility test by adding the highest concentration of your this compound working solution to the cell culture media and visually inspecting for any precipitation over the duration of your experiment.[1]

Q4: What are the potential off-target effects of this compound that could influence my assay results?

As a first-generation antihistamine, this compound can exhibit anticholinergic activity by antagonizing muscarinic acetylcholine receptors.[1] If your cell model expresses these receptors, this off-target effect could lead to confounding results. It is important to consider the potential for these off-target effects when interpreting your data.

Troubleshooting Guide

Issue 1: High Intra-plate Variability (High %CV between replicate wells)

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure your cell suspension is homogenous by gently mixing before and during plating. Use a consistent pipetting technique for dispensing cells into each well.
Edge Effects To mitigate evaporation in outer wells, fill them with sterile media or PBS to create a humidity barrier. Avoid stacking plates in the incubator.
Inaccurate Pipetting Use calibrated pipettes and practice proper pipetting techniques, especially with small volumes.
Compound Precipitation Visually inspect wells for any signs of compound precipitation. If observed, refer to the this compound preparation guidelines in the FAQs.

Issue 2: High Inter-plate or Inter-assay Variability

Potential Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions Use cells within a consistent and narrow passage number range. Ensure standardized cell culture conditions (media, supplements, incubator settings). Regularly test for mycoplasma contamination.
Reagent Variability Use reagents from the same lot for the duration of a study, if possible. Prepare fresh reagents and aliquot to avoid repeated freeze-thaw cycles.
Variations in Protocol Execution Adhere strictly to the established standard operating procedure (SOP). Ensure consistent incubation times and environmental conditions for all assays.
This compound Stock Solution Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid long-term storage of diluted this compound solutions.

Issue 3: Low Assay Signal or Poor Dose-Response

Potential Cause Troubleshooting Steps
Suboptimal Cell Number Optimize cell seeding density to ensure an adequate signal-to-background ratio. Perform a cell viability assay to confirm cell health.
Incorrect Agonist Concentration For antagonist assays, ensure the histamine concentration used is at or near the EC80 to provide a sufficient window for inhibition.
Inactive this compound Verify the integrity of your this compound stock. If possible, test a fresh batch of the compound.
Cell Line Not Expressing H1 Receptor Confirm the expression of the histamine H1 receptor in your chosen cell line.

Experimental Protocols

Detailed Protocol: this compound H1 Receptor Antagonist Calcium Flux Assay

This protocol describes a method for assessing the antagonist activity of this compound at the H1 receptor using a calcium flux assay in a cell line endogenously or recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

Materials:

  • HEK293 or CHO cells expressing the human H1 receptor

  • Complete culture medium

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound

  • Histamine

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127 (if using Fluo-4 AM)

  • Black, clear-bottom 96-well microplates

Procedure:

  • Cell Plating:

    • The day before the assay, seed the H1 receptor-expressing cells into black, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.[4]

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in Assay Buffer.[7]

    • Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.[7]

    • Wash the cells twice with 100 µL of Assay Buffer.[7]

    • Add a final volume of 100 µL of Assay Buffer to each well.[4]

  • Compound Incubation:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add the desired concentrations of this compound to the wells and incubate at 37°C for 15-30 minutes.[7]

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.[4]

    • Inject a solution of histamine (at a final concentration of EC80) into each well.

    • Immediately begin recording the fluorescence intensity for 60-120 seconds.[7]

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Calculate the percentage of inhibition of the histamine response by this compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[7]

Quantitative Data Summary

Table 1: Assay Acceptance Criteria

Parameter Acceptable Range Description
Z'-factor > 0.5A measure of assay quality, indicating the separation between positive and negative controls.
Coefficient of Variation (%CV) < 20%A measure of the variability between replicate wells. For some assays, a stricter limit of < 15% may be required.[8]
Signal-to-Background (S/B) Ratio > 2The ratio of the signal from the positive control to the signal from the negative control.

Table 2: Comparative Potency of H1 Receptor Antagonists (Illustrative)

Compound Receptor Assay Type Reported IC50/Ki (nM)
Mepyramine Human H1Radioligand Binding ([3H]Mepyramine)1.5
Desloratadine Human H1Radioligand Binding ([3H]Mepyramine)0.4
Levocetirizine Human H1Radioligand Binding ([3H]Mepyramine)3.0
Fexofenadine Human H1Radioligand Binding ([3H]Mepyramine)10.0

Visualizations

moxastine_signaling_pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Releases Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: this compound inhibits the H1 receptor signaling pathway.

experimental_workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cell_plating 1. Seed H1R-expressing cells in 96-well plate incubation_overnight 2. Incubate overnight (37°C, 5% CO2) cell_plating->incubation_overnight dye_loading 3. Load cells with calcium indicator dye incubation_overnight->dye_loading incubation_dye 4. Incubate (37°C, 60 min) dye_loading->incubation_dye wash_cells 5. Wash cells incubation_dye->wash_cells add_this compound 6. Add this compound dilutions wash_cells->add_this compound incubation_this compound 7. Incubate (37°C, 15-30 min) add_this compound->incubation_this compound read_plate 8. Measure fluorescence (add histamine agonist) incubation_this compound->read_plate data_analysis 9. Analyze data (IC50) read_plate->data_analysis

Caption: Workflow for a this compound calcium flux assay.

troubleshooting_tree start High Variability in This compound Assay? check_intra Check Intra-plate Variability (%CV) start->check_intra high_cv High %CV (>20%) check_intra->high_cv Yes low_cv Low %CV (<20%) check_intra->low_cv No troubleshoot_intra Troubleshoot Intra-plate Issues: - Pipetting Technique - Cell Seeding Uniformity - Edge Effects - Compound Precipitation high_cv->troubleshoot_intra check_inter Check Inter-assay Variability low_cv->check_inter troubleshoot_intra->check_intra Re-evaluate high_inter High Inter-assay Variability check_inter->high_inter Yes low_inter Consistent Results check_inter->low_inter No troubleshoot_inter Troubleshoot Inter-assay Issues: - Cell Passage Number - Reagent Lot & Stability - Mycoplasma Testing - Protocol Adherence high_inter->troubleshoot_inter end Assay Optimized low_inter->end troubleshoot_inter->check_inter Re-evaluate

Caption: Troubleshooting decision tree for assay variability.

References

Technical Support Center: Optimizing Moxastine Dosage for Antiemetic Studies in Ferrets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing moxastine in antiemetic studies with ferret models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for antiemetic studies in ferrets?

A1: Direct, experimentally validated data for this compound dosage in ferrets is limited. However, based on its classification as a first-generation H1 histamine receptor antagonist, a starting intraperitoneal (i.p.) dosage range of 5-20 mg/kg administered 30 minutes before emetogen challenge can be considered as a hypothetical framework for initial studies.[1] It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.

Q2: What is the primary mechanism of action for this compound's antiemetic effect?

A2: this compound is a first-generation H1 histamine receptor antagonist with anticholinergic properties.[2] Its antiemetic effect is believed to be mediated by blocking H1 receptors in the central nervous system, particularly in areas involved in the emetic reflex, such as the nucleus tractus solitarius.[1] Its anticholinergic activity may also contribute to its antiemetic effects.[1]

Q3: Which emesis models in ferrets are most relevant for studying this compound?

A3: this compound, as an H1 antagonist, is predicted to be more effective against emetic stimuli involving the vestibular system.[1] Therefore, it may be particularly relevant for models of motion sickness or opioid-induced emesis.[1] However, it can also be evaluated in models of chemotherapy-induced nausea and vomiting (CINV), such as with cisplatin, to characterize its broader antiemetic profile.[1][2]

Q4: How does the efficacy of this compound compare to other standard antiemetics in ferrets?

A4: Hypothetical data suggests that the efficacy of this compound, particularly against potent emetogens like cisplatin, may be lower than that of 5-HT₃ antagonists (e.g., ondansetron) and NK₁ receptor antagonists (e.g., aprepitant).[1] However, its distinct mechanism of action suggests potential for use in combination therapies.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High variability in emetic response between ferrets. Individual differences in drug metabolism or sensitivity to the emetogen.Increase the sample size per group to improve statistical power. Ensure consistent age, weight, and health status of the ferrets. Acclimatize animals to the experimental setup to reduce stress-induced variability.
This compound administration appears to cause sedation or other behavioral side effects. This compound is a first-generation antihistamine and can cross the blood-brain barrier, leading to central nervous system effects.[3][4]Carefully observe and document any behavioral changes. Consider starting with a lower dose to assess the sedative effects. If sedation interferes with the interpretation of emetic episodes, it should be noted in the study report.
Inconsistent or lower-than-expected antiemetic efficacy. Suboptimal dosage, timing of administration, or inappropriate emetogen.Conduct a thorough dose-response study to identify the optimal dose. Vary the pre-treatment time to determine the peak efficacy window. Ensure the chosen emetogen and its dose are appropriate for evaluating an H1 antagonist.
Precipitation of this compound solution during preparation or administration. Poor solubility of this compound theoclate in the chosen vehicle.Prepare solutions fresh before each experiment. Use a vehicle known to solubilize this compound effectively (e.g., saline, 5% DMSO in saline).[1] Gentle warming or sonication may aid dissolution, but ensure the compound remains stable.
Difficulty in accurately quantifying retching versus vomiting. Subtle behavioral cues that are difficult to distinguish.Video record all experiments for later, detailed analysis by multiple observers. Clearly define the criteria for retching (rhythmic abdominal contractions without expulsion of gastric contents) and vomiting (forceful expulsion of gastric contents) before the study begins.[1]

Data Presentation

Table 1: Hypothetical Efficacy of this compound Theoclate in Ferret Emesis Models [1]

Emetogen This compound Theoclate Dose (mg/kg, i.p.) Mean Reduction in Retching (%) Mean Reduction in Vomiting (%) Onset of Action (minutes) Duration of Action (hours)
Cisplatin10353030-454-6
Morphine10403530-454-6

Disclaimer: The data in this table is hypothetical and intended as a predictive framework. Researchers should conduct their own dose-finding studies.

Table 2: Comparative Efficacy of Antiemetic Agents in the Ferret Model of Cisplatin-Induced Emesis [1]

Compound Dose (mg/kg) Administration Route Mean Reduction in Retching (%) Mean Reduction in Vomiting (%)
Vehicle Control-i.p.00
This compound Theoclate (Hypothetical)10i.p.3530
Ondansetron1.0i.v. or i.p.70-8075-85
Aprepitant3.0p.o. or i.p.85-9590-100

Experimental Protocols

Protocol 1: Cisplatin-Induced Emesis in Ferrets[2]
  • Animal Model: Use male ferrets (Mustela putorius furo) weighing 1.0-1.5 kg.[1] Acclimatize the animals for at least 7 days prior to the experiment.[1]

  • Fasting: Fast ferrets for 12 hours before cisplatin administration, with water available ad libitum.[1]

  • Drug Administration: Administer this compound (e.g., 5, 10, or 20 mg/kg, i.p.) or vehicle 30 minutes prior to the cisplatin challenge.[1]

  • Emesis Induction: Administer cisplatin at a dose of 10 mg/kg intraperitoneally.[1]

  • Observation: Place ferrets in individual transparent observation cages and video record for 4-6 hours.[1]

  • Quantification of Emetic Response: Count the number of retches and vomits. A retch is a rhythmic, spasmodic contraction of the abdominal muscles without expulsion of gastric contents. A vomit is a forceful expulsion of gastric contents.[1]

Protocol 2: Morphine-Induced Emesis in Ferrets[1]
  • Animal Model: Use male ferrets (Mustela putorius furo) weighing 1.0-1.5 kg. Acclimatize the animals for at least 7 days.

  • Fasting: Fast ferrets for 12 hours before morphine administration, with water available ad libitum.

  • Drug Administration: Administer this compound (e.g., 5, 10, or 20 mg/kg, i.p.) or vehicle 30 minutes prior to the morphine challenge.

  • Emesis Induction: Administer morphine at a dose of 0.3-0.5 mg/kg subcutaneously (s.c.) or intravenously (i.v.).

  • Observation: Place ferrets in individual transparent observation cages and video record for 2 hours.

  • Quantification of Emetic Response: Count the number of retches and vomits as described in Protocol 1.

Mandatory Visualizations

Emesis_Signaling_Pathways Emetic_Stimuli Emetic Stimuli (Chemotherapy, Opioids, Motion) Vestibular_System Vestibular System Emetic_Stimuli->Vestibular_System GI_Tract GI Tract (Vagal Afferents) Emetic_Stimuli->GI_Tract CTZ Chemoreceptor Trigger Zone (Area Postrema) Emetic_Stimuli->CTZ NTS Nucleus Tractus Solitarius (NTS) Vestibular_System->NTS GI_Tract->NTS CTZ->NTS Emetic_Center Central Pattern Generator (Emetic Center) NTS->Emetic_Center Vomiting_Reflex Vomiting Reflex Emetic_Center->Vomiting_Reflex This compound This compound H1_Receptors H1 Receptors This compound->H1_Receptors Blocks H1_Receptors->NTS Input to Experimental_Workflow Acclimatization Acclimatization (≥ 7 days) Fasting Fasting (12 hours) Acclimatization->Fasting Drug_Admin This compound/Vehicle Administration Fasting->Drug_Admin Emetogen_Admin Emetogen Administration (Cisplatin or Morphine) Drug_Admin->Emetogen_Admin Observation Observation & Video Recording (2-6 hours) Emetogen_Admin->Observation Data_Analysis Data Analysis (Quantification of Retching & Vomiting) Observation->Data_Analysis

References

Identifying and controlling for moxastine off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Moxastine Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on identifying and controlling for the off-target effects of this compound. The information is presented in a question-and-answer format to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as mephenhydramine, is a first-generation antihistamine.[1][2] Its primary therapeutic effect is achieved by acting as an antagonist at the Histamine H1 receptor (H1R).[3] H1R is a G-protein-coupled receptor (GPCR) that, upon binding to histamine, activates the Gq/11 protein.[4][5] This activation initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] this compound competitively blocks histamine from binding to H1R, thereby preventing this downstream signaling.[6]

Q2: What are the known or expected off-target effects of this compound?

A2: As a first-generation antihistamine, this compound is known to have poor H1-receptor selectivity and can interact with other receptors, leading to off-target effects.[7][8] These effects are primarily due to its ability to cross the blood-brain barrier and its anticholinergic properties.[6][9][10]

Common off-target interactions include:

  • Muscarinic Acetylcholine Receptors: Antagonism at these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, urinary retention, and constipation.[7][11] Blockade of M2 receptors in the heart can also cause tachycardia.[6]

  • Adrenergic Receptors: Interaction with these receptors can lead to cardiovascular effects like dizziness and orthostatic hypotension.[11]

  • Serotonin Receptors: Some first-generation antihistamines also show activity at serotonin receptors, which can contribute to their sedative and anxiolytic effects.[7]

These off-target activities are a significant concern as they can confound experimental results and lead to misinterpretation of data.[12]

Q3: My experiment with this compound shows an unexpected phenotype. How can I determine if it's an off-target effect?

A3: Distinguishing between on-target and off-target effects is crucial for data interpretation. A multi-step approach is recommended to investigate an unexpected phenotype. This involves a series of control experiments and validation techniques.

Key troubleshooting steps include:

  • Confirm On-Target Engagement: Use a functional assay, such as a calcium flux assay, to confirm that this compound is inhibiting H1R signaling at the concentration used in your experiment.

  • Use a Structurally Unrelated Control: Employ another H1R antagonist with a different chemical scaffold. If the unexpected phenotype persists, it is less likely to be caused by a shared off-target. Conversely, if a second-generation, more selective antihistamine (e.g., loratadine, fexofenadine) does not produce the phenotype, it strongly suggests an off-target effect of this compound.[9]

  • Perform Target Knockdown/Knockout: Use genetic tools like siRNA or CRISPR to reduce or eliminate the expression of the H1R. If the this compound-induced phenotype is still observed in the absence of its primary target, the effect is definitively off-target.[12]

  • Broad Target Profiling: If resources permit, screen this compound against a broad panel of receptors, kinases, and enzymes to identify potential off-target binding partners.[12][13]

Below is a workflow to guide this process.

Q4: How can I proactively control for this compound's off-target effects in my experimental design?

A4: Proactive measures can significantly improve the reliability of your data.

  • Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the lowest concentration of this compound that effectively inhibits the H1 receptor in your system. Higher concentrations are more likely to engage lower-affinity off-targets.[12]

  • Include Multiple Controls:

    • Vehicle Control: To control for the effects of the solvent (e.g., DMSO).

    • Negative Control Compound: Use a second-generation antihistamine (e.g., fexofenadine) that is highly selective for H1R and has minimal CNS penetration. This helps isolate effects specific to H1R blockade without the confounding off-target activities of this compound.[9][10]

    • Inactive Analog: If available, use a structurally similar but inactive analog of this compound to ensure the observed effects are not due to the chemical scaffold itself.[12]

  • Orthogonal Approaches: Validate key findings using non-pharmacological methods, such as genetic knockdown of the H1 receptor, to confirm that the biological effect is truly mediated by the intended target.[12]

Quantitative Data Summary

While specific binding affinity (Ki) or IC50 values for this compound are not widely available in public databases, data for diphenhydramine, a very close structural and functional analog, can provide context. First-generation antihistamines often show activity at multiple receptors in the nanomolar to low micromolar range.

Table 1: Comparative Binding Affinities (Ki in nM) of Antihistamines

Receptor Diphenhydramine (this compound Analog) Loratadine (Second-Gen Control)
Histamine H1 (On-Target) 10 - 50 nM 1 - 10 nM
Muscarinic M1 (Off-Target) 100 - 300 nM >10,000 nM
Muscarinic M2 (Off-Target) 200 - 500 nM >10,000 nM
Serotonin 5-HT2A (Off-Target) 50 - 200 nM >5,000 nM
Alpha-1 Adrenergic (Off-Target) 300 - 1000 nM >10,000 nM

Note: Values are approximate and compiled from various pharmacological databases for illustrative purposes. They demonstrate the selectivity difference between first and second-generation antihistamines.

Key Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the H1 receptor or potential off-targets. This assay measures the ability of unlabeled this compound to displace a specific radiolabeled ligand from the receptor.[14][15]

Methodology:

  • Receptor Preparation: Prepare membrane homogenates from cells or tissues endogenously expressing or overexpressing the target receptor (e.g., H1R or Muscarinic M1).[16]

  • Reagent Preparation:

    • Prepare serial dilutions of unlabeled this compound.

    • Use a fixed, low concentration of a high-affinity radioligand (e.g., [³H]-pyrilamine for H1R).

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of this compound.[16] Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[14]

  • Filtration: Rapidly filter the plate contents through a glass fiber filter plate to separate receptor-bound from free radioligand. Wash the filters with ice-cold buffer.[14][16]

  • Detection: Add scintillation fluid to the dried filters and measure radioactivity using a microplate scintillation counter.[14]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[16]

Protocol 2: H1R Functional Assay (Calcium Flux)

Objective: To functionally measure the antagonist effect of this compound on Gq-coupled H1 receptor activation in living cells.[17][18]

Methodology:

  • Cell Culture: Plate cells expressing the H1 receptor (e.g., HEK293-H1R) in a 96-well, black-walled, clear-bottom plate and grow to near confluence.[19]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in assay buffer. An inhibitor of anion transport like probenecid may be required for some cell lines to retain the dye.[17] Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).[19]

  • Compound Preparation: Prepare serial dilutions of this compound (the antagonist). Also prepare a fixed concentration of histamine (the agonist), typically at its EC80 concentration.

  • Antagonist Pre-incubation: Add the diluted this compound to the wells and incubate for a short period (e.g., 15-30 minutes) to allow receptor binding.

  • Fluorescence Measurement: Place the plate into a fluorescence plate reader (e.g., FlexStation or FLIPR). Establish a stable baseline fluorescence reading for several seconds.

  • Agonist Addition & Reading: Program the instrument to automatically inject the histamine solution into the wells while continuously reading the fluorescence. The activation of H1R by histamine will cause a rapid increase in intracellular calcium, leading to a sharp increase in fluorescence.[18]

  • Data Analysis: The peak fluorescence intensity is proportional to the amount of calcium released. Plot the response (peak fluorescence) against the log concentration of this compound to determine its IC50 value for functional inhibition of the H1 receptor.

Visualizations

References

Technical Support Center: Moxastine Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of moxastine in different cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-generation H1 antihistamine.[1][2][3] Its primary therapeutic action is to block the effects of histamine at the H1 receptor.[4] Like other first-generation antihistamines, this compound can also exhibit anticholinergic properties, meaning it can block the action of acetylcholine at muscarinic receptors.[2][4] It is often formulated as this compound theoclate, a salt combination of this compound and 8-chlorotheophylline, where the latter is a mild stimulant intended to counteract the sedative effects of the antihistamine.[1][4]

Q2: Why is the stability of this compound in cell culture media a concern for my experiments?

Q3: What factors can influence the stability of this compound in cell culture media?

A3: Several factors can affect the stability of a drug like this compound in cell culture media, including:

  • Media Composition: Different cell culture media, such as DMEM, RPMI-1640, and MEM, have varying compositions of amino acids, vitamins, salts, and other components that could potentially interact with and degrade this compound.[6]

  • pH: The pH of the cell culture medium can influence the rate of degradation of pH-sensitive compounds.[7][8]

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[7]

  • Temperature: Incubation temperature (typically 37°C) can accelerate the degradation of thermally labile compounds.

  • Solubility: this compound has been noted to have low aqueous solubility, which can lead to precipitation in aqueous buffers or cell culture media, thus reducing its effective concentration.[4][9]

  • Binding to Plastics: Compounds can adsorb to the surface of plastic labware, such as culture plates and tubes, which also reduces the concentration available to the cells.[5]

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound in cell culture media are not well-documented in publicly available literature. However, related antihistamines can undergo degradation through processes like oxidation.[10][11] It is plausible that this compound could undergo similar degradation, potentially leading to the formation of various metabolites.

Troubleshooting Guide: Inconsistent Results with this compound

Problem: High variability in experimental results when using this compound in cell-based assays.

Possible Causes:

  • Degradation of this compound in the cell culture medium during the experiment.

  • Precipitation of this compound due to poor solubility in the aqueous media.[4]

  • Adsorption of this compound to plasticware.[5]

  • Inconsistent preparation of stock solutions.

Troubleshooting Steps:

  • Assess this compound Stability: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) over the time course of your assay. A detailed protocol is provided below.

  • Evaluate Solubility: Before your experiment, prepare the highest concentration of this compound you plan to use in your cell culture medium and visually inspect for any precipitation over time.

  • Use Low-Binding Plates: If you suspect adsorption to plastic is an issue, consider using low-protein-binding microplates.[4]

  • Optimize Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO and ensure it is fully dissolved before making further dilutions into your aqueous culture medium.[4] Keep the final DMSO concentration in your assay consistent and low (typically below 0.5%).[4]

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.

1. Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if used in your experiments

  • Phosphate Buffered Saline (PBS)

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

  • Appropriate HPLC/LC-MS column and solvents

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes or culture plates

2. Methods:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Test Solutions:

    • Spike the cell culture medium (with or without FBS, as per your experimental conditions) with the this compound stock solution to achieve the desired final concentration. Prepare enough volume for all time points.

    • Prepare a control sample of this compound in a stable solvent (e.g., the stock solution solvent) at the same concentration.

  • Incubation:

    • Aliquot the test solutions into sterile tubes or wells of a culture plate.

    • Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your typical experiment (e.g., 24, 48, 72 hours).

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot of the incubated medium.

    • Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis:

    • Thaw the samples and analyze the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.[5][12]

    • The peak area or height of this compound at each time point is compared to the time 0 sample to determine the percentage of this compound remaining.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

  • Plot the percentage of this compound remaining versus time to visualize the stability profile.

Data Presentation

The following table is a template for summarizing the stability data of this compound in different cell culture media. Researchers should replace the hypothetical data with their own experimental results.

Time (hours)% this compound Remaining in DMEM% this compound Remaining in RPMI-1640% this compound Remaining in MEM
0100100100
298.599.198.8
496.297.897.1
892.195.393.5
2485.490.788.2
4876.884.280.1
7268.378.572.4

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) spike Spike Medium with this compound stock->spike media Prepare Cell Culture Medium media->spike incubate Incubate at 37°C, 5% CO2 spike->incubate collect Collect Samples at Time Points incubate->collect analyze Analyze by HPLC or LC-MS collect->analyze data Calculate % Remaining analyze->data report Generate Stability Report data->report

Workflow for assessing this compound stability in cell culture media.

G This compound This compound Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis Metabolite1 Oxidized Metabolite Oxidation->Metabolite1 Metabolite2 Hydrolyzed Product Hydrolysis->Metabolite2

Hypothetical degradation pathways of this compound.

References

Best practices for storing and handling moxastine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling moxastine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound hydrochloride?

A1: this compound hydrochloride should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] To maintain product quality, some suppliers recommend storage in a freezer, particularly for long-term storage (months to years at -20°C).[2] For short-term storage (days to weeks), 0-4°C is recommended.[2] The compound can be sensitive to moisture, air, and light, so it is advisable to store it under an inert gas and protected from light, for instance, by using amber vials.[2]

Q2: How should I handle this compound hydrochloride powder?

A2: this compound hydrochloride should be handled in a well-ventilated area to avoid the formation and inhalation of dust.[1][3] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[1][3] If exposure limits are exceeded or if dust is generated, a full-face respirator should be used.[1][3] Avoid contact with skin and eyes.[1] After handling, wash hands thoroughly.[3]

Q3: What should I do in case of accidental exposure to this compound hydrochloride?

A3: In case of accidental exposure, follow these first-aid measures:

  • After inhalation: Move the person to fresh air. If they feel unwell, seek medical advice.[3][4]

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3][4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call an ophthalmologist.[3][4]

  • If swallowed: Rinse the mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[1][3]

Q4: How should I manage a spill of this compound hydrochloride?

A4: In the event of a spill, first, ensure adequate ventilation and remove all sources of ignition.[1] Evacuate personnel from the immediate area.[1] Wear appropriate PPE, including gloves, safety goggles, and a respirator if necessary.[1] Prevent the dust from spreading.[3] Carefully sweep up the spilled solid material and collect it in a suitable, closed container for disposal.[1][3] Avoid generating dust during cleanup.[3] After collection, clean the affected area thoroughly. Do not let the chemical enter drains.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound appears clumpy or discolored. Moisture absorption or degradation.This compound hydrochloride can be hygroscopic.[2] Store in a desiccator or a dry box. If discoloration is observed, the compound may have degraded and should be properly disposed of. Consider purchasing a fresh batch.
Inconsistent results in bioassays. Improper storage leading to degradation; inaccurate solution preparation.Ensure the compound is stored under the recommended conditions (cool, dry, protected from light).[1][2] Prepare fresh stock solutions for each experiment. Use a calibrated analytical balance for weighing and ensure complete dissolution.
Poor solubility in aqueous buffers. This compound hydrochloride has limited aqueous solubility.The solubility of this compound hydrochloride is expected to be pH-dependent. Solubility may be increased in acidic conditions due to the protonation of the amine group. For formulation purposes, co-solvents such as propylene glycol or solubilizers like polysorbate 80 can be used.
Precipitation of the compound in a stock solution over time. Supersaturation or instability of the solution.Prepare stock solutions at a concentration known to be stable. If a higher concentration is needed, consider preparing it fresh before each use. Store stock solutions at the recommended temperature (e.g., -20°C for long-term storage) to minimize degradation.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution (10 mM)

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Methodology:

  • Calculate the mass of this compound hydrochloride required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound hydrochloride is 305.85 g/mol .[2]

  • Weigh the calculated amount of this compound hydrochloride powder using a calibrated analytical balance in a chemical fume hood.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the required volume of DMSO to the tube.

  • Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming in a water bath may be applied if necessary to aid dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][6]

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and other necessary solvents

  • pH meter

  • HPLC system with a UV or PDA detector

Methodology:

  • Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 M HCl and keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period. Withdraw samples at various time points, neutralize with an appropriate amount of base, and analyze by HPLC.[5]

  • Base Hydrolysis: Dissolve this compound hydrochloride in 0.1 M NaOH and follow the same procedure as for acid hydrolysis, neutralizing with an appropriate amount of acid before analysis.[5]

  • Oxidative Degradation: Dissolve this compound hydrochloride in a solution of hydrogen peroxide (e.g., 3%) and store at room temperature for a set duration. Analyze the samples at different time intervals by HPLC.[5]

  • Thermal Degradation: Expose solid this compound hydrochloride to dry heat (e.g., 70°C) for an extended period. Also, prepare a solution of the compound and expose it to the same thermal stress. Analyze the samples by HPLC.

  • Photodegradation: Expose a solution of this compound hydrochloride to a light source that provides both UV and visible light (e.g., a xenon lamp). A control sample should be protected from light. Analyze both samples by HPLC at various time points.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride
PropertyValueReference
Molecular FormulaC₁₈H₂₄ClNO[2]
Molecular Weight305.85 g/mol [2]
AppearanceTo be determined (likely a solid)[2]
Purity>98% (typical)[2]
StorageShort-term: 0-4°C; Long-term: -20°C[2]
Shelf Life>2 years if stored properly[2]
Table 2: Predicted Solubility of this compound Hydrochloride

Note: This data is predicted based on the structure and general properties of similar compounds and should be confirmed experimentally.

SolventPredicted SolubilityRationale
WaterSparingly to slightly solubleThe presence of polar functional groups is offset by the large nonpolar regions of the this compound moiety. Solubility is expected to increase in acidic conditions.
EthanolSolubleThe combination of polar and nonpolar characteristics of ethanol makes it a good solvent for many organic salts.
MethanolSolubleSimilar to ethanol, methanol is expected to effectively solvate this compound hydrochloride.
AcetoneSlightly soluble to solubleAcetone's polarity should allow for some degree of solubilization.
DichloromethaneSlightly solubleThe nonpolar nature of dichloromethane may limit its ability to dissolve the salt form of the compound.

Visualizations

G Potential Degradation Pathway of this compound This compound This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) This compound->Hydrolysis Ether Cleavage Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation N-Oxidation Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Various Reactions Degradation_Product_1 Diphenylmethanol derivative Hydrolysis->Degradation_Product_1 Degradation_Product_2 N-oxide derivative Oxidation->Degradation_Product_2 Degradation_Product_3 Photodegradation Products Photolysis->Degradation_Product_3

Caption: A potential degradation pathway for this compound based on its chemical structure.

G This compound Hydrochloride Handling Workflow Start Start: Receive this compound HCl Storage Store in a cool, dry, dark, and well-ventilated area Start->Storage Handling Handle in a fume hood with PPE (gloves, goggles, lab coat) Storage->Handling Weighing Weigh the required amount on a calibrated balance Handling->Weighing Dissolution Dissolve in an appropriate solvent (e.g., DMSO for stock solution) Weighing->Dissolution Experiment Use in experiment Dissolution->Experiment Waste Dispose of waste according to institutional guidelines Experiment->Waste End End Waste->End

Caption: A recommended workflow for the safe handling of this compound hydrochloride.

References

Addressing precipitation issues with moxastine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered with moxastine in aqueous buffers during experimental procedures.

Troubleshooting Guide

This guide offers a systematic approach to resolving this compound precipitation in a question-and-answer format.

Q1: My this compound solution is cloudy and a precipitate has formed after adding it to my aqueous buffer. What is the primary cause of this?

A1: this compound, particularly as the free base, is a lipophilic molecule with inherently low aqueous solubility.[1][2] When a concentrated stock solution of this compound, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution.[3] This is a common challenge with many second-generation antihistamines.[4]

Q2: What is the first and most straightforward step I can take to address this precipitation?

A2: The simplest initial step is to lower the final concentration of this compound in your aqueous buffer. It's possible that your current experimental concentration exceeds the kinetic solubility of the compound in your specific buffer system. Preparing a more dilute stock solution in your organic solvent can also help, as it may require a larger volume for the same final concentration, leading to a more gradual dilution process.[3]

Q3: I've tried lowering the concentration, but I still see some precipitation. How can I optimize my dilution method?

A3: Instead of adding the this compound stock solution directly to the full volume of the aqueous buffer, try a "reverse addition" method. Add the aqueous buffer to your this compound stock solution slowly and incrementally while vortexing or sonicating. This gradual change in the solvent environment can sometimes prevent the rapid precipitation of the compound.[3]

Q4: Can adjusting the pH of my aqueous buffer help improve this compound solubility?

A4: Yes, adjusting the pH can be a very effective strategy. This compound contains an amine group, and its salt form, this compound teoclate, is expected to have pH-dependent solubility.[1] In acidic conditions, the amine group becomes protonated, increasing the molecule's polarity and, consequently, its aqueous solubility.[1] Therefore, lowering the pH of your buffer may help to keep the this compound in solution. It is crucial to ensure that the adjusted pH is compatible with your experimental system (e.g., cell culture, enzyme assay).

Q5: Are there any additives I can include in my buffer to enhance this compound solubility?

A5: Yes, several excipients can be used to improve solubility. The two main categories are co-solvents and cyclodextrins.

  • Co-solvents: These are water-miscible organic solvents that, when added to an aqueous buffer in small amounts, can increase the solubility of hydrophobic compounds.[3] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3] It is essential to test the tolerance of your experimental system to the chosen co-solvent and its final concentration.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the drug and presenting a hydrophilic exterior to the aqueous environment.[5] This complexation enhances the apparent solubility of the drug.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

A1: this compound is a second-generation antihistamine and anticholinergic agent.[6] Its molecular structure contains large nonpolar regions, making it lipophilic (fat-soluble) and thus sparingly soluble in polar solvents like water.[1] It is often formulated as this compound teoclate, a salt of this compound with 8-chlorotheophylline, to improve its properties.[6]

Q2: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?

A2:

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent, where the dissolved compound is in equilibrium with its solid state. This is typically measured over a longer period (e.g., 24 hours) using a shake-flask method.

  • Kinetic solubility is the concentration at which a compound precipitates from a supersaturated solution, which is often created by adding a concentrated stock in an organic solvent (like DMSO) to an aqueous buffer.[1] This is a high-throughput measurement often used in early drug discovery.

Understanding this difference is crucial because the precipitation you observe is likely due to exceeding the kinetic solubility of this compound in your experimental setup.

Q3: What is a safe concentration of DMSO to use in cell-based assays?

A3: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), with many researchers aiming for 0.1% or lower to minimize any potential off-target effects.[3] It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Q4: Where can I find quantitative solubility data for this compound?

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound Teoclate

SolventSolvent TypePredicted Solubility CategoryRationale
WaterPolar ProticSparingly soluble to slightly solubleThe large nonpolar regions of the this compound moiety offset the presence of polar functional groups. Solubility is expected to increase in acidic conditions due to the protonation of the amine group.[1]
EthanolPolar ProticSolubleThe combination of polar and nonpolar characteristics in ethanol makes it a suitable solvent for many organic salts.[1]
MethanolPolar ProticSolubleSimilar to ethanol, methanol is expected to effectively solvate this compound teoclate.[1]
AcetonePolar AproticSlightly soluble to solubleThe polarity of acetone should allow for some degree of solubilization.[1]
DichloromethaneNonpolarSlightly solubleThe nonpolar nature of dichloromethane may limit its ability to dissolve the salt form of the compound.[1]

Note: This data is based on general principles for similar pharmaceutical compounds and should be confirmed through laboratory testing.[1]

Table 2: Common Co-solvents for Enhancing Solubility

Co-solventTypical Starting Concentration Range in Final SolutionConsiderations
Dimethyl Sulfoxide (DMSO)< 0.5% (v/v) for cell-based assaysCan have cellular effects at higher concentrations.[3]
Ethanol1-5% (v/v)Can cause protein precipitation at higher concentrations.
Propylene Glycol1-10% (v/v)Generally considered safe for many biological systems.
Polyethylene Glycol 400 (PEG 400)1-10% (v/v)Viscosity can increase at higher concentrations.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination of this compound in Aqueous Buffer

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (or this compound teoclate)

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Microplate reader capable of measuring turbidity (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm)

  • Multichannel pipette

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • In a separate 96-well plate, add the aqueous buffer.

  • Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each this compound concentration from the DMSO plate to the corresponding wells of the buffer plate. This will create a final DMSO concentration that is tolerated by your assay (e.g., 1% if adding to 198 µL of buffer).

  • Mix the plate gently for a few minutes.

  • Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours).

  • Measure the turbidity or absorbance of each well using the microplate reader.

  • The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity or absorbance compared to the buffer-only control.

Protocol 2: Enhancing this compound Solubility using pH Adjustment

Objective: To determine the effect of pH on this compound solubility.

Materials:

  • This compound

  • DMSO

  • A series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mM).

  • For each pH buffer, add an excess amount of this compound stock solution to a known volume of the buffer in a microcentrifuge tube.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Incubate the tubes at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours for kinetic solubility, 24 hours for thermodynamic solubility) with constant agitation.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved precipitate.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Plot the measured solubility against the buffer pH to determine the optimal pH for your experiments.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Observation cluster_troubleshooting Troubleshooting cluster_solutions Solutions stock Prepare Concentrated This compound Stock (e.g., in DMSO) dilute Dilute Stock into Buffer to Final Concentration stock->dilute buffer Prepare Aqueous Experimental Buffer buffer->dilute observe Observe for Precipitation dilute->observe precipitate Precipitation Observed? observe->precipitate success Proceed with Experiment precipitate->success No lower_conc Lower Final Concentration precipitate->lower_conc Yes lower_conc->dilute adjust_ph Adjust Buffer pH (Acidic) lower_conc->adjust_ph adjust_ph->buffer add_cosolvent Add Co-solvent (e.g., Ethanol, PEG) adjust_ph->add_cosolvent add_cosolvent->buffer add_cyclo Add Cyclodextrin add_cosolvent->add_cyclo add_cyclo->buffer

Caption: Troubleshooting workflow for addressing this compound precipitation.

histamine_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (GPCR) Gq Gq Protein (α, β, γ subunits) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cell_Response Phosphorylates Targets Ca_release->Cell_Response This compound This compound (Inverse Agonist) This compound->H1R Inactivates Histamine Histamine (Agonist) Histamine->H1R Activates

Caption: this compound's mechanism of action via the Histamine H1 receptor signaling pathway.

References

Navigating Moxastine Experiments: A Guide to Reducing Result Variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with moxastine, achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides a comprehensive resource to address common challenges and sources of variability encountered during in vitro and in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you refine your experimental protocols and enhance the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound, also known as mephenhydramine, is a first-generation antihistamine that primarily functions as an antagonist at the histamine H1 receptor.[1][2][3][4][5] It is often formulated as this compound theoclate, a salt combining this compound with 8-chlorotheophylline.[1][3] this compound is also recognized for its anticholinergic properties, meaning it can block the action of acetylcholine at muscarinic receptors.[1][2]

Q2: Why is 8-chlorotheophylline included in this compound theoclate formulations?

A2: 8-Chlorotheophylline is a mild stimulant that is included to counteract the sedative side effects commonly associated with first-generation antihistamines like this compound.[1][6] It functions by blocking adenosine receptors in the brain, which helps to mitigate drowsiness.[6]

Q3: What are the most common sources of variability in this compound experiments?

A3: High variability in experimental results with this compound can often be attributed to several factors. The most prevalent issues include the compound's low aqueous solubility and potential for precipitation in experimental media, its stability, and potential off-target effects.[1] Inconsistent preparation of stock solutions and dilutions can also lead to significant variations in the effective concentration of the compound in your assays.[1] Furthermore, inter-individual differences in metabolism and the time of drug administration can influence in vivo outcomes.[6]

Q4: Are there less sedative alternatives to this compound for antihistaminic research?

A4: Yes, second and third-generation antihistamines are designed to have a reduced sedative profile.[6] Unlike first-generation antihistamines, they have a lower tendency to cross the blood-brain barrier, resulting in minimal central nervous system side effects.[6] If your research focuses on antihistaminic action without the sedative effects, consider alternatives such as loratadine, fexofenadine, or cetirizine.[6]

Troubleshooting Guides

In Vitro Assay Variability

Issue: High variability in cell-based assay results between wells or experiments.

This is a common challenge that can be exacerbated by several factors inherent to cell culture and the physicochemical properties of this compound.[7]

Potential Cause Troubleshooting Steps
Poor Solubility and Precipitation 1. Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the compound is fully dissolved, using sonication if necessary.[1] 2. Check Final Solvent Concentration: Maintain a consistent and low final concentration of the organic solvent (e.g., DMSO <0.5%) in your assay to prevent solvent-induced artifacts.[1] 3. Assess Solubility in Media: Before your experiment, test the solubility of your highest this compound concentration in the cell culture media to visually check for precipitation over time.[1]
Compound Adsorption to Plastics 1. Use Low-Binding Plates: Consider using low-protein-binding microplates to minimize the loss of compound due to adsorption.[1] 2. Pre-treatment of Plates: In some instances, pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding.[1]
Inconsistent Cell Health and Density 1. Standardize Cell Seeding: Ensure that cells are seeded at a consistent density across all wells and plates.[1] 2. Monitor Cell Viability: Run a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to confirm that the observed effects are not due to cytotoxicity.[1] 3. Consistent Passage Number: Use cells with a consistent and low passage number to avoid phenotypic drift.[7]
Inconsistent Reagent Preparation 1. Aliquot Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] 2. Fresh Dilutions: Prepare fresh serial dilutions for each experiment.[7]
In Vivo Study Variability

Issue: Unexpectedly high levels of sedation or variability in sedative effects between animal subjects.

Variability in animal studies can arise from both the drug's properties and the biological differences between subjects.

Potential Cause Troubleshooting Steps
Dosage and Metabolism 1. Dose-Response Study: Conduct a dose-response study to identify the optimal dose that provides the desired effect with minimal sedation.[6] 2. Pharmacokinetic Analysis: If feasible, measure plasma concentrations of this compound to correlate with the observed sedative effects.[6] 3. Consider the Stimulant Component: Assess if the dose of 8-chlorotheophylline is sufficient to counteract the sedative effects of the this compound dose being used.[6]
Individual and Environmental Factors 1. Increase Sample Size: A larger sample size can help to account for individual variability in sensitivity to the drug.[6] 2. Standardize Administration Time: Administer this compound at the same time each day for all subjects to minimize the influence of circadian rhythms on alertness.[6]

Quantitative Data Summary

Specific quantitative binding affinity data for this compound is limited in publicly available literature. The following table presents representative binding affinities (Ki in nM) for diphenhydramine, a structurally and functionally similar first-generation antihistamine, to provide an estimate of potential on- and off-target interactions. Lower Ki values indicate higher binding affinity.[8]

Target Receptor Binding Affinity (Ki in nM) for Diphenhydramine Associated Effect
Histamine H111Antihistaminic
Muscarinic M1130Anticholinergic
Muscarinic M2200Anticholinergic
Muscarinic M3160Anticholinergic
Muscarinic M4150Anticholinergic
Muscarinic M5230Anticholinergic
Adrenergic α1780Vasodilation, Hypotension
Serotonin Transporter (SERT)39Modulation of Serotonergic Signaling

Note: This data is for diphenhydramine and should be used as a reference. The actual binding affinities of this compound may vary.[8]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a suspected off-target G-protein coupled receptor (GPCR).[8]

Materials:

  • Cell membranes expressing the receptor of interest (e.g., muscarinic M1 receptor)

  • Radioligand specific for the receptor of interest (e.g., [3H]-pirenzepine for M1 receptors)

  • This compound theoclate

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Unlabeled specific ligand for the receptor of interest (for determining non-specific binding)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Prepare Reagents: Dilute cell membranes in assay buffer to the desired concentration. Prepare serial dilutions of this compound theoclate in assay buffer.

  • Incubation: In a 96-well microplate, incubate the cell membranes, radioligand, and varying concentrations of this compound or unlabeled specific ligand.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 2: Calcium Flux Assay for H1 Receptor Antagonism

This protocol describes a general method for assessing the antagonist activity of this compound at the H1 receptor using a calcium flux assay in a cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).[1]

Materials:

  • HEK293 or CHO cells stably expressing the human H1 receptor

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound theoclate

  • Histamine (agonist)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding: Seed the H1 receptor-expressing cells into 96-well plates and grow to near confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well.

  • Agonist Stimulation: Inject histamine at a predetermined concentration (e.g., EC80) to stimulate calcium release.

  • Fluorescence Measurement: Immediately after agonist injection, measure the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control and plot the response against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

G This compound Signaling and Counteraction cluster_0 This compound Action cluster_1 8-Chlorotheophylline Action This compound This compound H1R Histamine H1 Receptor This compound->H1R blocks Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Theo 8-Chlorotheophylline A1R Adenosine A1 Receptor Theo->A1R blocks Sedation Sedation A1R->Sedation Adenosine Adenosine Adenosine->A1R activates

Caption: Opposing signaling pathways of this compound and 8-chlorotheophylline.

G Experimental Workflow: Radioligand Binding Assay prep Reagent Preparation (Membranes, Radioligand, this compound) incubation Incubation (Membranes + Radioligand + this compound) prep->incubation filtration Rapid Filtration (Separate Bound/Free Ligand) incubation->filtration washing Washing (Remove Non-specific Binding) filtration->washing counting Scintillation Counting (Measure Radioactivity) washing->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis G Troubleshooting Logic for In Vitro Variability start High In Vitro Variability Observed check_solubility Check Compound Solubility and Precipitation start->check_solubility check_cells Assess Cell Health and Density Consistency check_solubility->check_cells No Issue optimize_stock Optimize Stock Solution (Solvent, Sonication) check_solubility->optimize_stock Issue Found check_plastics Consider Adsorption to Plastics check_cells->check_plastics No Issue standardize_seeding Standardize Seeding Density and Passage Number check_cells->standardize_seeding Issue Found use_low_binding Use Low-Binding Plates check_plastics->use_low_binding Issue Found end Reduced Variability check_plastics->end No Issue optimize_stock->end standardize_seeding->end use_low_binding->end

References

Validation & Comparative

Comparative Analysis of Antiemetic Efficacy: Moxastine vs. Ondansetron

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 14, 2025

This guide provides a detailed comparative analysis of two distinct antiemetic agents: moxastine, a first-generation antihistamine, and ondansetron, a selective serotonin 5-HT3 receptor antagonist. The comparison focuses on their mechanisms of action, clinical efficacy supported by experimental data, and the methodologies used to evaluate their performance. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Antiemetic Action

Nausea and vomiting are complex physiological protective reflexes coordinated by the central nervous system. The process involves multiple neurohumoral pathways, with key areas being the chemoreceptor trigger zone (CTZ) in the brain's area postrema and peripheral signals from the gastrointestinal tract transmitted via vagal afferent nerves.[1][2] Antiemetic drugs exert their effects by targeting specific neurotransmitter receptors within these pathways. This guide examines this compound, which primarily targets histamine H1 receptors, and ondansetron, which selectively blocks serotonin 5-HT3 receptors.

Mechanism of Action: A Tale of Two Receptors

The distinct therapeutic applications of this compound and ondansetron stem from their different molecular targets within the emetic pathways.

  • This compound : As a first-generation H1 receptor antagonist, this compound readily crosses the blood-brain barrier.[3] Its antiemetic effect is primarily due to the blockade of H1 receptors in the brainstem vomiting center and vestibular nuclei.[1][4] Many first-generation antihistamines also possess anticholinergic properties, which contribute to their efficacy, particularly in motion sickness, by blocking muscarinic receptors in the vestibular system.[3][4][5] The H1 receptor is a Gq/11 protein-coupled receptor; its blockade by an inverse agonist like this compound prevents the activation of phospholipase C and the subsequent downstream signaling cascade involving IP3 and intracellular calcium release.[6][7][8]

  • Ondansetron : Ondansetron is a highly selective 5-HT3 receptor antagonist, the prototypical drug of the "setron" class.[9][10][11] Its primary mechanism involves blocking serotonin, a key neurotransmitter in inducing emesis.[9] Chemotherapeutic agents and radiation can cause damage to enterochromaffin cells in the small intestine, leading to a massive release of serotonin.[12][13][14] This released serotonin activates 5-HT3 receptors on peripheral vagal afferent fibers and centrally in the CTZ, initiating the vomiting reflex.[12][13][14][15] By antagonizing these receptors, ondansetron effectively blocks this signaling pathway at both the peripheral and central levels.[13][15][16]

The following diagram illustrates the distinct points of intervention for this compound and ondansetron within the emetic signaling pathways.

G cluster_0 Emetic Stimuli cluster_1 Peripheral Pathway cluster_2 Central Pathway Chemotherapy Chemotherapy, Radiation EC_Cells Enterochromaffin Cells (Gut) Chemotherapy->EC_Cells Motion Motion, Vestibular Signals Vestibular_Nuclei Vestibular Nuclei (H1, M1 Receptors) Motion->Vestibular_Nuclei Serotonin Serotonin (5-HT) Release EC_Cells->Serotonin Vagal_Afferents Vagal Afferents (5-HT3 Receptors) Serotonin->Vagal_Afferents CTZ Chemoreceptor Trigger Zone (CTZ) (5-HT3, D2, NK1 Receptors) Serotonin->CTZ Direct Action Vagal_Afferents->CTZ Signal to Brain Vomiting_Center Vomiting Center (Medulla) Vestibular_Nuclei->Vomiting_Center CTZ->Vomiting_Center Emesis Emesis Vomiting_Center->Emesis Ondansetron Ondansetron (5-HT3 Antagonist) Ondansetron->Vagal_Afferents BLOCKS Ondansetron->CTZ BLOCKS This compound This compound (H1 Antagonist) This compound->Vestibular_Nuclei BLOCKS

Caption: Signaling pathways of emesis and targets of antiemetic drugs.

Comparative Efficacy Data

Direct, head-to-head clinical trials comparing this compound and ondansetron are limited, largely because they are optimized for different emetogenic triggers. The following tables summarize their efficacy based on data from studies evaluating their performance in relevant clinical contexts.

Table 1: Efficacy of Ondansetron in Chemotherapy-Induced Nausea and Vomiting (CINV)

This table summarizes data from a multicenter, randomized, double-blind, placebo-controlled trial evaluating oral ondansetron in patients receiving cyclophosphamide-based chemotherapy.

Treatment GroupComplete Response (No Emetic Episodes)Reference
Placebo19%[17]
Ondansetron (1 mg, tid)57%[17]
Ondansetron (4 mg, tid)65%[17]
Ondansetron (8 mg, tid)66%[17]
Data shows a significant (P < 0.001) superiority of all ondansetron doses over placebo.[17]

Table 2: Efficacy Profile of this compound and Other First-Generation Antihistamines

Quantitative data for this compound from modern, large-scale trials is less available. This table summarizes the established clinical applications and general efficacy for its class.

IndicationMechanism of ActionGeneral EfficacyCommon Examples
Motion SicknessH1 and muscarinic receptor blockade in vestibular nucleiHighThis compound, Dimenhydrinate, Meclizine, Cyclizine
Postoperative Nausea & Vomiting (PONV)Central H1 and muscarinic receptor blockadeModerateDimenhydrinate, Promethazine
General NauseaCentral H1 receptor blockadeVariableDiphenhydramine

Experimental Protocols

The evaluation of antiemetic drugs relies on standardized preclinical and clinical methodologies.

Preclinical Evaluation: The Ferret Emesis Model

The ferret is considered a gold-standard preclinical model for emesis research due to its well-developed vomiting reflex that is pharmacologically similar to humans.[18]

Objective: To determine the efficacy of a test compound in preventing cisplatin-induced emesis.

Methodology:

  • Animal Model: Male ferrets are acclimated and fasted overnight before the experiment.[19]

  • Emetogen Administration: Emesis is induced by an intraperitoneal (i.p.) injection of a high-dose chemotherapeutic agent, such as cisplatin (e.g., 7.5 mg/kg).[20]

  • Drug Administration: The test antiemetic (e.g., ondansetron or this compound) or vehicle control is administered at specified doses and times prior to the cisplatin challenge.[19][20]

  • Observation Period: Animals are observed continuously for a set period (e.g., 4-6 hours) following emetogen administration.[18]

  • Endpoints Measured:

    • Latency: Time to the first retch or vomit.[18]

    • Frequency: Total number of retches and vomits (emetic episodes).[18][20]

    • Complete Protection: The percentage of animals with zero emetic episodes.

The workflow for such a study is outlined below.

G cluster_workflow Preclinical Antiemetic Experimental Workflow Acclimation 1. Animal Acclimation (e.g., Ferrets, 7 days) Grouping 2. Randomization into Treatment Groups Acclimation->Grouping Fasting 3. Overnight Fasting (12-18 hours) Grouping->Fasting Drug_Admin 4. Test Compound or Vehicle Administration (i.p. or i.v.) Fasting->Drug_Admin Emetogen 5. Emetogen Challenge (e.g., Cisplatin i.p.) Drug_Admin->Emetogen Observation 6. Behavioral Observation (e.g., 4-6 hours) Emetogen->Observation Data_Collection 7. Data Collection (Latency, Frequency of Emesis) Observation->Data_Collection Analysis 8. Statistical Analysis (e.g., ANOVA, Chi-square) Data_Collection->Analysis

Caption: Standard experimental workflow for evaluating antiemetic drugs.
Clinical Trial Design

Clinical evaluation of antiemetics typically follows a randomized controlled trial (RCT) design.

  • Design: Multicenter, randomized, double-blind, placebo- or active-controlled.[17]

  • Population: Patients undergoing a specific emetogenic challenge, such as highly emetogenic chemotherapy or surgery requiring general anesthesia.[17]

  • Intervention: Patients receive the investigational drug, a placebo, or a standard-of-care comparator before the emetogenic event.[17]

  • Primary Endpoint: The proportion of patients achieving a "complete response," defined as no emetic episodes and no use of rescue medication within a specified timeframe (e.g., 24 hours for acute CINV).[17]

  • Secondary Endpoints: Severity of nausea (often measured on a visual analog scale), number of emetic episodes, and time to treatment failure.[17]

Comparative Safety and Side Effect Profile

The differing mechanisms of action and receptor selectivity of this compound and ondansetron lead to distinct side effect profiles.

Table 3: Comparison of Common Adverse Effects

Adverse EffectThis compound (First-Gen Antihistamine)Ondansetron (5-HT3 Antagonist)
Sedation/Drowsiness CommonRare
Dry Mouth CommonOccasional[21]
Blurred Vision OccasionalRare
Constipation OccasionalCommon[2][21][22]
Headache RareCommon[1][23]
Dizziness CommonOccasional[1]
Extrapyramidal Symptoms RareVery Rare (case reports)[2]
QTc Interval Prolongation Low RiskRisk (dose-dependent)[1][22][24]

Conclusion

This compound and ondansetron are effective antiemetic agents that operate through fundamentally different pharmacological pathways.

  • Ondansetron is a highly selective 5-HT3 antagonist and represents the gold standard for prophylaxis of nausea and vomiting induced by chemotherapy, radiation, and surgery.[11][21] Its efficacy is robust and supported by extensive clinical data, and its side effect profile is generally favorable, though it includes risks of constipation and QTc prolongation.[1][2]

  • This compound , as a first-generation H1 antagonist, is most effective for nausea and vomiting related to vestibular disturbances, such as motion sickness. Its utility is often limited by sedative and anticholinergic side effects.[3][21]

The choice between these agents is therefore not a matter of superiority but of indication. The selection of an appropriate antiemetic requires a clear understanding of the underlying cause of emesis to target the specific neurotransmitter pathway involved.

References

A Comparative Guide to Validating Moxastine's H1 Receptor Antagonism with Cetirizine as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the histamine H1 receptor (H1R) antagonism of moxastine, a first-generation antihistamine. Due to the limited availability of public data on this compound's specific binding affinity, this document establishes a methodological comparison against the well-characterized, second-generation antagonist, cetirizine. Data from diphenhydramine, a structurally related first-generation antihistamine, is included to provide a representative context for this compound's expected pharmacological profile.

The objective is to offer detailed experimental protocols and a clear data presentation structure that researchers can employ to determine the precise pharmacological characteristics of this compound and compare its performance against a modern reference compound.

The Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by histamine, this receptor initiates a signaling cascade integral to allergic and inflammatory responses. The antagonist, this compound, is expected to competitively inhibit histamine binding, thereby blocking this downstream signaling.

The pathway proceeds as follows:

  • Histamine Binding: Histamine binds to the H1 receptor.

  • Gq Protein Activation: The receptor activates the associated Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.

  • PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Cellular Response: The resulting increase in cytosolic calcium mediates various cellular responses, including smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound (Antagonist) This compound->H1R Blocks ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca_Release Intracellular Ca²⁺ Release Cell_Response Cellular Responses (e.g., Inflammation) Ca_Release->Cell_Response Mediates ER->Ca_Release Triggers

Caption: H1 Receptor Signaling Pathway and Blockade by this compound.

Comparative Pharmacological Profile

The following table summarizes the known properties of cetirizine and diphenhydramine, the latter serving as a proxy for this compound. Validating this compound would involve experimentally determining the values in its column.

ParameterThis compound (Expected Profile)Diphenhydramine (Proxy)Cetirizine (Reference)Citation(s)
Generation FirstFirstSecond
Sedative Effects YesYesLow to None[1]
Anticholinergic Effects YesYesNegligible[2]
H1 Receptor Affinity (Ki, nM) To be determined~15 - 20~6[3]
Receptor Selectivity LowLow (significant muscarinic affinity)High (>600-fold over other receptors)[4]

Quantitative In Vitro Assay Data

This table presents a template for comparing the quantitative data obtained from key in vitro assays.

Assay TypeMetricThis compoundDiphenhydramine (Proxy)Cetirizine (Reference)Citation(s)
Radioligand Binding Ki (nM) vs. [3H]mepyramineTo be determined14.86.0[3]
Calcium Flux IC50 (nM) vs. HistamineTo be determined647Data not readily available[5]

Note: The IC50 value for diphenhydramine is from a specific assay and may vary based on experimental conditions.

Experimental Protocols

To validate the H1 receptor antagonism of this compound, the following standard in vitro assays are recommended.

Competitive Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of this compound for the H1 receptor by measuring its ability to displace a known high-affinity radioligand.

Objective: To determine the inhibition constant (Ki) of this compound at the human H1 receptor.

Materials:

  • Radioligand: [3H]-mepyramine (a high-affinity H1R antagonist).

  • Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the recombinant human H1 receptor.

  • Test Compound: this compound.

  • Reference Compound: Cetirizine.

  • Non-specific Ligand: Mianserin or a high concentration of unlabeled mepyramine (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Apparatus: Glass fiber filters (e.g., GF/C), cell harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold lysis buffer and prepare membrane fractions via centrifugation. Determine protein concentration using a BCA or Bradford assay.

  • Incubation: In a 96-well plate, incubate a constant concentration of [3H]-mepyramine (typically near its Kd value, e.g., 1-3 nM) with the receptor membrane preparation (5-10 µg protein/well).

  • Competition: Add varying concentrations of the unlabeled test compound (this compound) or reference compound (cetirizine) across a wide range (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess non-specific ligand).

  • Equilibrium: Incubate the plate for 60-120 minutes at 25°C with gentle agitation to allow binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonism via Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by histamine, providing a measure of its potency as an antagonist.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in blocking histamine-induced calcium mobilization.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human H1 receptor.

  • Agonist: Histamine.

  • Test Compound: this compound.

  • Reference Compound: Cetirizine.

  • Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Apparatus: Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the H1R-expressing cells into black, clear-bottom 96-well microplates and culture overnight to allow attachment.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C, according to the dye manufacturer's protocol.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Compound Pre-incubation: Add varying concentrations of this compound or cetirizine to the wells and incubate for 15-30 minutes. This allows the antagonist to bind to the receptors.

  • Fluorescence Measurement:

    • Place the plate into the fluorescence microplate reader and record a baseline fluorescence reading.

    • Program the instrument to automatically add a fixed concentration of histamine (typically an EC80 concentration, which elicits 80% of the maximal response) to all wells.

    • Immediately after histamine addition, continuously record the fluorescence signal for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, setting the response in the absence of antagonist (histamine only) as 100% and the baseline (no histamine) as 0%.

    • Plot the normalized response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow for validating H1R antagonism.

Validation_Workflow cluster_binding Binding Affinity Assay cluster_functional Functional (Calcium) Assay b1 Prepare H1R Membrane Homogenate b2 Incubate Membranes with [3H]mepyramine + this compound b1->b2 b3 Filter & Wash to Separate Bound/Free b2->b3 b4 Quantify Radioactivity (Scintillation Counting) b3->b4 b5 Calculate IC50 & Ki b4->b5 conclusion Conclusion: Validate this compound's H1R Antagonism & Determine Potency/Affinity b5->conclusion f1 Plate H1R-expressing Cells f2 Load Cells with Calcium-sensitive Dye f1->f2 f3 Pre-incubate with this compound f2->f3 f4 Stimulate with Histamine & Measure Fluorescence f3->f4 f5 Calculate IC50 f4->f5 f5->conclusion start Hypothesis: This compound is an H1R Antagonist start->b1 start->f1

Caption: Overall workflow for in vitro validation of H1R antagonism.

Data_Analysis_Flow raw_data Raw Data (CPM or RFU) normalize Normalize Data (% Inhibition or % Response) raw_data->normalize plot Plot: Response vs. Log[Concentration] normalize->plot fit Non-linear Regression (Sigmoidal Dose-Response) plot->fit results Determine Parameters (IC50, Ki) fit->results

Caption: Logical flow for data analysis from in vitro assays.

References

A Comparative Analysis of the Anticholinergic Effects of Moxastine and Atropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticholinergic properties of the first-generation antihistamine, moxastine, and the classic antimuscarinic agent, atropine. The following sections detail their mechanisms of action, comparative potencies at muscarinic acetylcholine receptors (mAChRs), and the experimental protocols used to determine these effects.

Introduction to this compound and Atropine

This compound, also known as mephenhydramine, is a first-generation H1-receptor antagonist used for its antiemetic and antihistaminic effects.[1] Like other antihistamines of its class, this compound is known to possess anticholinergic activity, contributing to some of its therapeutic actions and side effects.[1] Atropine is a naturally occurring tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors.[2] It is a well-characterized anticholinergic drug used in a variety of clinical settings, including the treatment of bradycardia and as an antidote for organophosphate poisoning.[3][4] Both molecules exert their anticholinergic effects by blocking the action of acetylcholine at muscarinic receptors.

Comparative Anticholinergic Potency

Direct quantitative binding affinity data for this compound at muscarinic receptors is not extensively available in public literature.[1] However, due to its structural and pharmacological similarity to diphenhydramine, data for diphenhydramine is presented here to provide a comparative context for a first-generation antihistamine.[5]

Atropine is a potent, non-selective antagonist across all five muscarinic receptor subtypes (M1-M5).[6] First-generation antihistamines, such as diphenhydramine, also exhibit affinity for muscarinic receptors, which accounts for their anticholinergic side effects like dry mouth and sedation.[7][8]

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of atropine and diphenhydramine (as a proxy for this compound) at the different muscarinic receptor subtypes. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.

CompoundReceptor SubtypeKi (nM)IC50 (nM)
Atropine M11.27 ± 0.362.22 ± 0.60
M23.24 ± 1.164.32 ± 1.63
M32.21 ± 0.534.16 ± 1.04
M40.77 ± 0.432.38 ± 1.07
M52.84 ± 0.843.39 ± 1.16
Diphenhydramine M1130[5]-
(as this compound surrogate)M2200[5]-
M3160[5]-
M4150[5]-
M5230[5]-

Data for atropine sourced from[6]. Data for diphenhydramine sourced from[5].

Muscarinic Acetylcholine Receptor Signaling Pathways

This compound and atropine exert their anticholinergic effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. The primary subtypes involved in peripheral anticholinergic effects are M1, M2, and M3 receptors.

Muscarinic_Signaling cluster_M1_M3 M1/M3 Receptor Signaling (Gq/11 Pathway) cluster_M2 M2 Receptor Signaling (Gi Pathway) cluster_antagonists Mechanism of Antagonism ACh1 Acetylcholine M1M3 M1/M3 Receptor ACh1->M1M3 Gq11 Gq/11 M1M3->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2_release->Cellular_Response1 leads to PKC->Cellular_Response1 contributes to ACh2 Acetylcholine M2 M2 Receptor ACh2->M2 Gi Gi M2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits K_channel K⁺ Channel Gi->K_channel activates βγ subunits ATP ATP AC->ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate, Reduced Neuronal Excitability) PKA->Cellular_Response2 phosphorylates targets K_efflux K⁺ Efflux K_channel->K_efflux K_efflux->Cellular_Response2 hyperpolarization Moxastine_Atropine This compound / Atropine Moxastine_Atropine->M1M3 blocks Moxastine_Atropine->M2 blocks

Muscarinic acetylcholine receptor signaling pathways and points of antagonism.

Experimental Protocols

The anticholinergic properties of compounds like this compound and atropine are typically characterized using a combination of in vitro binding and functional assays.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound and atropine for M1-M5 muscarinic receptors.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3).

  • A radiolabeled ligand with high affinity for the receptor (e.g., [³H]-N-methylscopolamine, [³H]-pirenzepine).

  • Test compounds: this compound and Atropine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Unlabeled specific ligand (e.g., high concentration of atropine) to determine non-specific binding.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

  • Filtration apparatus.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds (this compound, atropine).

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes to the wells.

    • Non-specific Binding: Add assay buffer, radioligand, cell membranes, and a high concentration of an unlabeled specific ligand.

    • Competition Binding: Add assay buffer, radioligand, cell membranes, and the serially diluted test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Functional Assay: Isolated Guinea Pig Ileum Contraction

This classic bioassay measures the functional antagonism of a compound against a cholinergic agonist-induced smooth muscle contraction.

Objective: To determine the functional anticholinergic potency (e.g., pA2 value) of this compound and atropine.

Materials:

  • Male guinea pig.

  • Tyrode's solution (physiological salt solution).

  • Organ bath with aeration (95% O₂, 5% CO₂) and temperature control (37°C).

  • Isotonic transducer and data acquisition system.

  • Acetylcholine (agonist).

  • Test compounds: this compound and Atropine.

Procedure:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and mounted in an organ bath containing Tyrode's solution.[10]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for approximately 60 minutes.

  • Control Response: A cumulative concentration-response curve for acetylcholine is generated to determine the EC50 (effective concentration to produce 50% of the maximal response).

  • Antagonist Incubation: The tissue is washed and then incubated with a known concentration of the antagonist (this compound or atropine) for a set period (e.g., 20-30 minutes).

  • Post-Antagonist Response: A second acetylcholine concentration-response curve is generated in the presence of the antagonist.

  • Data Analysis: The rightward shift of the acetylcholine concentration-response curve in the presence of the antagonist is quantified. A Schild plot analysis can be used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50. A higher pA2 value indicates greater antagonist potency.

Guinea_Pig_Ileum_Workflow cluster_setup Experimental Setup cluster_protocol Assay Protocol cluster_analysis Data Analysis A1 Isolate Guinea Pig Ileum Segment A2 Mount Tissue in Organ Bath A1->A2 A3 Equilibrate Tissue (37°C, aerated Tyrode's) A2->A3 B1 Generate Control ACh Concentration-Response Curve A3->B1 B2 Wash Tissue B1->B2 B3 Incubate with Antagonist (this compound or Atropine) B2->B3 B4 Generate ACh Curve in Presence of Antagonist B3->B4 C1 Measure Rightward Shift of ACh Curve B4->C1 C2 Calculate Dose Ratio C1->C2 C3 Schild Plot Analysis C2->C3 C4 Determine pA2 Value (Antagonist Potency) C3->C4

Workflow for the isolated guinea pig ileum functional assay.

Conclusion

Atropine is a highly potent, non-selective muscarinic antagonist. This compound, as a first-generation antihistamine, also possesses significant anticholinergic properties, though its affinity for muscarinic receptors is considerably lower than that of atropine, as indicated by data from its structural analog, diphenhydramine. The anticholinergic effects of this compound are a class effect of first-generation antihistamines and contribute to their side-effect profile.[8] The experimental protocols described herein represent standard methodologies for the quantitative comparison of the anticholinergic activities of such compounds.

References

Cross-Validation of Moxastine's Efficacy in Different Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of moxastine, a first-generation antihistamine, in established animal models of allergic rhinitis. Due to a scarcity of direct preclinical studies on this compound in these models, its efficacy profile is largely inferred from data on its structural and functional analogue, diphenhydramine.[1] This document aims to be an objective resource, presenting available data, detailed experimental protocols, and relevant signaling pathways to aid in research and drug development.

Comparative Efficacy of Antihistamines in Animal Models

The following tables summarize the quantitative efficacy of various antihistamines in reducing symptoms of allergic rhinitis in animal models. The data for this compound is extrapolated from studies on diphenhydramine.

Table 1: Efficacy in Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

Treatment GroupDoseReduction in Sneezing (%)Reduction in Nasal Rubbing (%)Inhibition of Nasal Blockade (%)
This compound (inferred from Diphenhydramine) 10 mg/kg, p.o.~50-60%~40-50%Moderate
Loratadine (Second-Generation) 10 mg/kg, p.o.70-80%60-70%Significant
Cetirizine (Second-Generation) 5 mg/kg, p.o.75-85%65-75%Significant
Azelastine (Topical) 0.1% nasal spray60-70%50-60%Significant
Fluticasone (Topical Corticosteroid) 50 µ g/nostril 30-40%20-30%Complete
Vehicle Control -0%0%0%

Note: Data is compiled and extrapolated from multiple sources.[2][3] "Moderate" and "Significant" are qualitative summaries based on available literature.

Table 2: Efficacy in Ovalbumin-Induced Allergic Rhinitis in Rats

Treatment GroupDoseReduction in Nasal Symptom ScoreReduction in Eosinophil Infiltration
This compound (inferred from Diphenhydramine) 10 mg/kg, i.p.ModerateModerate
Antihistamine (unspecified) N/ASignificantSignificant
Leukotriene Receptor Antagonist N/ASignificantSignificant
Azelastine HCl IntranasalSignificantSignificant
Cinnamaldehyde IntranasalSignificantModerate
Vehicle Control -BaselineBaseline

Note: Data is compiled from multiple sources.[3][4] "Moderate" and "Significant" are qualitative summaries based on available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these preclinical studies.

Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

This model is widely used to study the symptoms and pathophysiology of allergic rhinitis.[2][5]

1. Animals:

  • Species: Male Dunkin Hartley guinea pigs.[5]

  • Weight: 250-300g.

2. Sensitization Protocol:

  • Systemic Sensitization: Guinea pigs are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) solution (e.g., 100 µg OVA with 10 mg aluminum hydroxide as an adjuvant) on days 0 and 7.[2][6]

  • Topical Sensitization (Alternative): Intranasal administration of OVA solution. However, systemic sensitization generally produces more consistent symptoms.[2]

3. Allergen Challenge:

  • On day 21, sensitized animals are challenged with an intranasal instillation or aerosol of ovalbumin (e.g., 1% or 2% OVA solution).[5][7]

4. Efficacy Assessment:

  • Symptom Observation: Immediately after the challenge, the frequency of sneezing and nasal rubbing is counted for a defined period (e.g., 30 minutes).[2][7]

  • Nasal Blockade: Measured using methods like a ventilator/flow system to assess nasal airway resistance.[5]

  • Nasal Lavage: Collection of nasal lavage fluid to analyze inflammatory cell infiltration (e.g., eosinophils) and mediator release (e.g., histamine, IL-4).[2]

  • Histopathology: Examination of the nasal mucosa for eosinophil infiltration and other inflammatory changes.[2]

5. Drug Administration:

  • Test compounds (e.g., this compound, comparators) are typically administered orally (p.o.) or topically before the allergen challenge.

Experimental Workflow for Guinea Pig Model

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Efficacy Assessment sensitization_day0 Day 0: i.p. injection (Ovalbumin + Adjuvant) sensitization_day7 Day 7: i.p. injection (Ovalbumin + Adjuvant) sensitization_day0->sensitization_day7 7 days drug_admin Day 21: Administer Test Compound (e.g., this compound, Vehicle) sensitization_day7->drug_admin 14 days challenge Intranasal Challenge (Ovalbumin) drug_admin->challenge 30-60 min symptom_obs Symptom Observation (Sneezing, Nasal Rubbing) challenge->symptom_obs nasal_lavage Nasal Lavage & Analysis (Eosinophils, Mediators) challenge->nasal_lavage histopath Histopathology of Nasal Mucosa challenge->histopath

Ovalbumin-Induced Allergic Rhinitis Model Workflow in Guinea Pigs.

Mechanism of Action: H1 Receptor Antagonism

This compound, like other first-generation antihistamines, primarily exerts its effect by acting as an inverse agonist at the histamine H1 receptor.[1] In the context of an allergic reaction, mast cells, upon activation by an allergen, release histamine.[8] This histamine then binds to H1 receptors on various cells, leading to the characteristic symptoms of allergy.

Signaling Pathway of Histamine H1 Receptor and its Blockade

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in downstream effects such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which manifest as allergic symptoms.

H1 antihistamines like this compound competitively bind to the H1 receptor, stabilizing it in its inactive conformation and preventing histamine from binding and initiating the signaling cascade.

G cluster_cell Target Cell (e.g., Smooth Muscle, Endothelial) cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (Inactive) H1R_active Histamine H1 Receptor (Active) Gq11 Gq/11 H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Allergic_Symptoms Downstream Effects (e.g., Contraction, Permeability) -> Allergic Symptoms Ca_release->Allergic_Symptoms PKC->Allergic_Symptoms Histamine Histamine Histamine->H1R_active Binds & Activates This compound This compound (Antagonist) This compound->H1R Binds & Stabilizes (Blocks Histamine Binding)

Simplified Signaling Pathway of Histamine H1 Receptor and this compound's Action.

Conclusion

While direct experimental data on the efficacy of this compound in animal models of allergic rhinitis is limited, inferences from its analogue, diphenhydramine, suggest it possesses moderate efficacy in alleviating allergic symptoms. Compared to second-generation antihistamines, its effectiveness appears to be lower, and it carries the known side effect profile of first-generation agents, such as sedation. The provided experimental protocols for inducing and evaluating allergic rhinitis in animal models offer a framework for future studies to directly assess the efficacy of this compound and its potential derivatives. Understanding the underlying H1 receptor signaling pathway is crucial for the development of more targeted and effective anti-allergic therapies.

References

Moxastine's Performance in the Landscape of First-Generation Antihistamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of moxastine, a first-generation H1 antihistamine, benchmarked against other drugs in its class. Due to a scarcity of direct head-to-head clinical trials, this comparison leverages data on this compound's active component, also known as mephenhydramine, and its structural analogue, diphenhydramine, to contextualize its performance.[1][2] this compound is recognized for its antihistaminic and anticholinergic properties and is a component of antiemetic preparations.[2]

First-generation antihistamines are characterized by their non-selective antagonism of H1 receptors and their ability to cross the blood-brain barrier, leading to central nervous system effects like sedation.[3][4] While effective for allergic conditions, their clinical use is often weighed against their side-effect profile.[1][5]

Quantitative Comparison of Performance

To provide a clear benchmark, the following tables summarize key performance indicators for first-generation antihistamines, including efficacy, sedative effects, anticholinergic potential, and pharmacokinetics. Data for this compound is inferred from diphenhydramine where direct data is unavailable.

Table 1: Efficacy and Onset of Action

Antihistamine Typical Dosage Onset of Action Duration of Action Efficacy Notes
This compound (inferred from Diphenhydramine) 25-50 mg ~79.2 min for 50% flare reduction[6] 4-6 hours[4] Effective for symptomatic relief of allergic rhinitis and urticaria.[1][7]
Chlorpheniramine 4 mg Slower than second-gen[6] 4-6 hours[8] Effective for allergic rhinitis; considered less sedating than diphenhydramine.[8]
Promethazine 10-25 mg Variable 4-6 hours Strong sedative properties; also used for antiemetic purposes.[9]

| Hydroxyzine | 25 mg | Variable | 4-6 hours | Potent, but with significant sedative and anticholinergic effects.[7][9] |

Table 2: Key Side Effect Profiles—Sedation and Anticholinergic Activity

Antihistamine Sedation Level Anticholinergic Potency (in vitro) Notes on Side Effects
This compound (inferred from Diphenhydramine) High High[10] Significant potential for drowsiness, cognitive impairment, and dry mouth.[8][11]
Chlorpheniramine Moderate Moderate[10] Less sedating than diphenhydramine but still notable; lower anticholinergic effects.[8]
Promethazine Very High Very High[10] Pronounced sedation and strong anticholinergic effects.[9][12]

| Hydroxyzine | High | Moderate[10] | Significant sedation; used when sedative effect is desired for pruritus.[9][13] |

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the methods for evaluation is critical for drug development. The following diagrams illustrate the H1 receptor signaling pathway and a standard experimental workflow for assessing antihistamine efficacy.

Histamine H1 Receptor Signaling Pathway

First-generation antihistamines act as inverse agonists at the H1 receptor, blocking the downstream signaling cascade initiated by histamine. This pathway is primarily coupled to Gq/11 proteins.[14][15][16]

H1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response (e.g., smooth muscle contraction) Ca->Response PKC->Response This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Histamine H1 receptor Gq/11 signaling pathway and this compound's point of inhibition.
Experimental Workflow: Clinical Trial for Antihistamine Comparison

A robust clinical trial design is essential for comparing the performance of different antihistamines. A double-blind, placebo-controlled, crossover study is a common and effective model.

Clinical_Trial_Workflow cluster_setup Phase 1: Setup & Randomization cluster_treatment Phase 2: Crossover Treatment Periods cluster_analysis Phase 3: Analysis P0 Patient Screening & Enrollment P1 Randomization P0->P1 GroupA Group A P1->GroupA GroupB Group B P1->GroupB Treatment1A Period 1: Administer this compound GroupA->Treatment1A Treatment1B Period 1: Administer Comparator Drug GroupB->Treatment1B Washout Washout Period Treatment1A->Washout Treatment1B->Washout Treatment2A Period 2: Administer Comparator Drug Washout->Treatment2A Treatment2B Period 2: Administer this compound Washout->Treatment2B P4 Data Collection (Efficacy & Side Effects) Treatment2A->P4 Treatment2B->P4 P5 Statistical Analysis & Comparison P4->P5

Caption: Diagram of a two-period crossover clinical trial design for antihistamine comparison.

Detailed Experimental Protocols

Objective measurement of antihistamine performance relies on standardized experimental protocols. Below are methodologies for key experiments cited in antihistamine research.

Histamine-Induced Wheal and Flare Test

This is a primary pharmacodynamic test to measure the in vivo activity of an H1 antihistamine.[17]

  • Objective: To assess the ability of an antihistamine to suppress the cutaneous reaction to an epicutaneous histamine injection.[17]

  • Procedure:

    • Subject Preparation: Healthy volunteers are enrolled. Subjects must abstain from any medications with antihistaminic effects for a specified period (e.g., 4-5 days for most, up to 6 weeks for long-acting agents).[18][19]

    • Test Sites: Several sites are marked on the volar surface of the forearm.

    • Baseline Measurement: A saline control injection is administered to ensure no dermographism. A histamine solution (e.g., 100 mg/mL histamine phosphate) is injected intradermally to establish a baseline wheal and flare response.[17]

    • Drug Administration: The subject is administered a single dose of the test antihistamine (e.g., this compound) or placebo.

    • Post-Dose Challenge: At specified time intervals post-administration (e.g., 1, 2, 4, 8, 12, 24 hours), histamine challenges are repeated at fresh skin sites.

    • Measurement: After 15-20 minutes, the wheal (swelling) and flare (redness) areas are outlined with a pen and transferred to paper via tape stripping or digitally photographed with a ruler for scale.[19] The areas are then calculated (e.g., using planimetry or digital software).

    • Analysis: The percentage reduction in wheal and flare area at each time point compared to baseline is calculated to determine the magnitude and duration of antihistaminic effect.[17]

Assessment of Sedation and Psychomotor Performance

This protocol is crucial for differentiating first-generation antihistamines based on their primary dose-limiting side effect.

  • Objective: To quantify the sedative and performance-impairing effects of an antihistamine compared to placebo and a positive control.[9][20]

  • Procedure:

    • Study Design: A double-blind, placebo-controlled, crossover study is typically used, including a known sedating antihistamine as a positive control to ensure test sensitivity.[9]

    • Subject Preparation: Healthy volunteers are familiarized with the psychometric tests to minimize learning effects.

    • Test Battery: A series of standardized tests are administered at baseline and at intervals after drug administration. The battery may include:

      • Subjective Sedation: Visual Analog Scales (VAS) where subjects rate their level of drowsiness.[20]

      • Choice Reaction Time: Measures the speed and accuracy of response to a stimulus. Increased time indicates impairment.[12]

      • Critical Flicker Fusion Test: Determines the frequency at which a flickering light appears steady, an indicator of CNS arousal.[21]

      • Digital Symbol Substitution Test (DSST): Assesses cognitive functions like attention, concentration, and motor speed.[20]

      • Driving Simulator Performance: Measures tracking, reaction time, and lane deviation in a simulated driving environment.

    • Data Analysis: Performance on each test after active drug administration is compared to placebo. The Proportional Impairment Ratio (PIR) can be calculated by totaling the number of tests showing significant impairment versus those that do not, allowing for a ranked comparison of different antihistamines.[21][22][23]

In Vitro Anticholinergic Activity Assay

This assay determines the potential of an antihistamine to cause anticholinergic side effects (e.g., dry mouth, blurred vision) by measuring its activity at muscarinic receptors.[10]

  • Objective: To determine the potency of an antihistamine as an antagonist at cholinergic (muscarinic) receptors.[10]

  • Procedure:

    • Tissue Preparation: A guinea pig trachealis muscle is isolated and mounted in an organ bath containing a physiological salt solution, aerated with carbogen, and maintained at 37°C.[10]

    • Inducing Contraction: A cholinergic agonist, such as carbachol, is added to the bath in increasing concentrations to establish a cumulative concentration-response curve for muscle contraction.

    • Antihistamine Incubation: The tissue is washed and then incubated with a specific concentration of the test antihistamine (e.g., diphenhydramine as a proxy for this compound) for a set period.

    • Post-Incubation Challenge: The carbachol concentration-response curve is repeated in the presence of the antihistamine.

    • Data Analysis: The rightward shift in the carbachol concentration-response curve caused by the antihistamine is measured. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is calculated. A higher pA2 value indicates greater anticholinergic potency.[10]

References

In Vitro Validation of Moxastine's Binding Affinity to Muscarinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of moxastine's binding affinity to muscarinic receptors with other compounds, supported by available experimental data. Given the limited direct quantitative data for this compound, this guide leverages data from structurally and functionally similar first-generation antihistamines, particularly diphenhydramine, to provide a comprehensive comparative analysis. This compound, also known as mephenhydramine, is a first-generation antihistamine recognized for its anticholinergic properties, indicating its interaction with muscarinic acetylcholine receptors.[1][2]

Comparative Analysis of Muscarinic Receptor Binding Affinities

CompoundClassMuscarinic Receptor SubtypeBinding Affinity (pA2)Reference
AtropineMuscarinic AntagonistM39.4 ± 0.1[3][4]
Diphenhydramine (as a proxy for this compound) First-Generation Antihistamine M3 6.2 ± 0.1 [3]
DesloratadineSecond-Generation AntihistamineM36.4 ± 0.1[3]
HydroxyzineFirst-Generation AntihistamineM34.8 ± 0.1[3]
CetirizineSecond-Generation AntihistamineM3No effect (at 100 µM)[3]
FexofenadineSecond-Generation AntihistamineM3No effect (at 10 µM)[3]
LoratadineSecond-Generation AntihistamineM3No effect (at 10 µM)[3]

Note: The pA2 values indicate that diphenhydramine has a significant affinity for the M3 muscarinic receptor, comparable to the second-generation antihistamine desloratadine. In contrast, other second-generation antihistamines like cetirizine, fexofenadine, and loratadine show negligible affinity at the tested concentrations.[3] First-generation antihistamines, as a class, are known to interact with both histaminic and muscarinic receptors.[5]

Experimental Protocols

The determination of a compound's binding affinity to muscarinic receptors is typically achieved through in vitro radioligand binding assays. Below is a detailed, generalized methodology for such an experiment.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand that specifically binds to the target receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably expressing human M1-M5 receptors, or tissue homogenates from brain or smooth muscle) are harvested.

  • The cells are lysed, and the cell membranes containing the receptors are isolated through a series of centrifugation steps.

  • The final membrane pellet is resuspended in a suitable buffer and the protein concentration is determined.

2. Binding Assay:

  • The reaction mixture is prepared in a multi-well plate and includes:

    • A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB)).

    • A range of concentrations of the unlabeled test compound (e.g., this compound).

    • The prepared cell membranes.

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

  • Following incubation, the mixture is rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

  • The filters are placed in scintillation vials with a scintillation cocktail.

  • The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

5. Data Analysis:

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Muscarinic Receptor Signaling Pathway

Muscarinic_Signaling ACh Acetylcholine (ACh) M_odd M1, M3, M5 (Gq/11-coupled) ACh->M_odd Binds to M_even M2, M4 (Gi/o-coupled) ACh->M_even Binds to PLC Phospholipase C (PLC) M_odd->PLC Activates AC Adenylyl Cyclase (AC) M_even->AC Inhibits GIRK GIRK Channel Activation M_even->GIRK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response_odd Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response_odd PKC->Cellular_Response_odd cAMP ↓ cAMP AC->cAMP Cellular_Response_even Cellular Response (e.g., decreased heart rate) cAMP->Cellular_Response_even GIRK->Cellular_Response_even

Caption: Simplified signaling pathways of Gq/11 and Gi/o-coupled muscarinic receptors.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes Expressing Muscarinic Receptors start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Separate Bound and Free Ligand (Rapid Filtration) incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50 and Ki Determination) count->analyze end End analyze->end

Caption: A typical workflow for an in vitro radioligand competition binding assay.

References

A Head-to-Head Comparison of Moxastine and Scopolamine for the Prophylaxis of Motion Sickness

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Motion sickness, or kinetosis, presents a significant challenge in various environments, from naval operations to consumer travel. Pharmacological intervention remains a primary strategy for prophylaxis, with scopolamine and first-generation antihistamines like moxastine being prominent options. This guide provides a detailed comparison of this compound and scopolamine, focusing on their mechanisms of action, available efficacy data, and typical experimental protocols for their evaluation.

It is important to note that while scopolamine has been extensively studied, there is a notable scarcity of publicly available, peer-reviewed head-to-head clinical trial data directly comparing it with this compound theoclate.[1] Consequently, this comparison synthesizes data from individual studies and knowledge of their respective drug classes.

Mechanisms of Action: A Tale of Two Receptors

The primary distinction between this compound and scopolamine lies in their principal targets within the central nervous system (CNS). Both drugs ultimately act to suppress the neural signaling cascade that triggers nausea and vomiting in response to motion.

This compound , a first-generation antihistamine, primarily functions as an antagonist of the histamine H1 receptor.[1][2] It also possesses anticholinergic properties, contributing to its antiemetic effect.[1] The drug acts on key areas of the brain involved in processing vestibular information, such as the vestibular nuclei and the nucleus of the solitary tract, reducing the stimulatory signals that lead to the vomiting reflex.[1][2]

Scopolamine (also known as hyoscine) is a potent anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype.[1][3] By blocking these receptors in the vestibular nuclei and the nucleus of the solitary tract, scopolamine inhibits the transmission of cholinergic signals essential for the processing of motion-related stimuli and the induction of nausea.[1][4]

G cluster_0 Motion Stimulus cluster_1 Central Nervous System cluster_2 Pharmacological Intervention Vestibular_System Vestibular System Vestibular_Nuclei Vestibular Nuclei Vestibular_System->Vestibular_Nuclei Acetylcholine (ACh) Histamine (H1) Visual_System Visual System Visual_System->Vestibular_Nuclei Sensory Conflict Vomiting_Center Vomiting Center (Nucleus of the Solitary Tract) Vestibular_Nuclei->Vomiting_Center ACh & H1 Stimulation Nausea_Vomiting Nausea and Vomiting Vomiting_Center->Nausea_Vomiting This compound This compound This compound->Vestibular_Nuclei Blocks H1 Receptors (and some ACh) Scopolamine Scopolamine Scopolamine->Vestibular_Nuclei Blocks Muscarinic (ACh) Receptors

Figure 1. Signaling pathways in motion sickness and intervention points for this compound and scopolamine.

Efficacy and Adverse Effects: A Data-Driven Comparison

While direct comparative efficacy data is limited, we can summarize the known performance and side effect profiles of scopolamine and infer those of this compound from its class of first-generation antihistamines.

Quantitative Data: Scopolamine

Scopolamine is widely regarded as one of the most effective single agents for the prevention of motion sickness.[5][6]

Efficacy Metric Formulation Result Study Details
Prevention Rate Transdermal Patch75%Meta-analysis of randomized controlled trials.[1]
Symptom Reduction Transdermal PatchSignificantly better than placebo (p<0.001)Study in 68 naval crew members over 3 years.[1]
Nausea Reduction Transdermal PatchSuperior to placeboCochrane review of 14 randomized controlled trials.[7]
Motion Tolerance Intranasal SpraySignificant increase in tolerance to motionRandomized, double-blind, crossover study.[1]
Adverse Effect Incidence (Transdermal Patch)
Dry Mouth Very Common (>10%)[1]
Drowsiness Common (1-10%)[1]
Dizziness Common (1-10%)[1]
Blurred Vision Common (1-10%)[1]
Confusion Uncommon (0.1-1%)[1]
Urinary Retention Rare (<0.1%)[1]
Qualitative and Class-Based Data: this compound

As a first-generation antihistamine, this compound's efficacy is attributed to both its antihistaminergic and anticholinergic properties.[7] The side effect profile is extrapolated from this class of drugs.

Efficacy Aspect Description
General Efficacy First-generation antihistamines are considered effective for motion sickness prevention.[8][9]
Primary Mechanism H1 receptor antagonism in the CNS.[1]
Secondary Mechanism Central anticholinergic effects.[7]
Adverse Effect Expected Incidence (as a First-Generation Antihistamine)
Drowsiness/Sedation Common.[1][8] This may be partially offset in some formulations by the inclusion of a stimulant like 8-chlorotheophylline.[1]
Dry Mouth Common.[1][9]
Dizziness Possible.[1]
Blurred Vision Possible.[1]
Impaired Cognition Possible side effect limiting use in certain professions.[8]

Experimental Protocols for Comparative Evaluation

To definitively compare the efficacy and safety of this compound and scopolamine, a robust clinical trial is necessary. A standard approach would be a randomized, double-blind, placebo-controlled, crossover study.

Study Design:

A three-way crossover design is optimal, where each participant serves as their own control, receiving this compound, scopolamine, and a placebo in a randomized order across three separate study periods, with a sufficient washout period in between.[1]

Key Methodologies:
  • Participant Selection: Healthy adult volunteers with a history of motion sickness are recruited. A Motion Sickness Susceptibility Questionnaire (MSSQ) can be used for screening.

  • Motion Stimulus: A controlled and reproducible motion stimulus is critical. This is often achieved using a rotating chair or a virtual reality environment that induces vection.[2][8]

  • Treatment Administration:

    • This compound: Administered orally, typically 30-60 minutes before motion exposure.[10]

    • Scopolamine: Commonly administered as a transdermal patch applied several hours (e.g., 4-8 hours) prior to exposure to ensure adequate absorption.[5][7]

    • Placebo: An identical-appearing oral tablet and/or transdermal patch.

  • Efficacy Assessment:

    • Primary Endpoint: Time to onset of moderate nausea, or the total number of head movements tolerated before reaching a predefined motion sickness endpoint.[11]

    • Secondary Endpoints: Subjective symptom scoring using validated scales (e.g., Graybiel's diagnostic criteria, visual analog scales for nausea).

  • Safety and Tolerability Assessment:

    • Monitoring of vital signs.

    • Standardized questionnaires to assess common side effects such as drowsiness, dry mouth, blurred vision, and cognitive impairment (e.g., using psychomotor vigilance tasks).

G cluster_0 Phase 1: Screening & Baseline cluster_1 Phase 2: Crossover Treatment Periods cluster_2 Within Each Period cluster_3 Phase 3: Analysis Screening Participant Screening (Inclusion/Exclusion Criteria, MSSQ) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization to Treatment Sequence (this compound, Scopolamine, Placebo) Informed_Consent->Randomization Period1 Period 1: Administer Treatment 1 Randomization->Period1 Motion_Exposure Controlled Motion Exposure (e.g., Rotating Chair) Period1->Motion_Exposure Washout1 Washout Period Period2 Period 2: Administer Treatment 2 Washout1->Period2 Period2->Motion_Exposure Washout2 Washout Period Period3 Period 3: Administer Treatment 3 Washout2->Period3 Period3->Motion_Exposure Analysis Statistical Analysis (Comparison of Endpoints) Period3->Analysis Data_Collection Efficacy & Safety Data Collection (Symptom Scores, Side Effects) Motion_Exposure->Data_Collection Data_Collection->Washout1

Figure 2. Experimental workflow for a three-way crossover study comparing anti-motion sickness drugs.

Conclusion

Scopolamine is a well-established and highly effective medication for motion sickness prophylaxis, supported by a substantial body of clinical data.[7][12] Its primary mechanism is the antagonism of muscarinic acetylcholine receptors.[1] this compound, a first-generation antihistamine with anticholinergic properties, is also utilized for this indication, acting primarily on H1 receptors.[1][13]

While both are considered effective, the lack of direct head-to-head comparative studies makes a definitive statement on superior efficacy challenging.[12][14] The choice between these agents may be guided by factors such as the required duration of action, individual susceptibility to side effects like drowsiness (more commonly associated with first-generation antihistamines) versus dry mouth (a hallmark of scopolamine), and the specific operational or travel context.[1][6] Future research employing rigorous, controlled, head-to-head trials as outlined above is necessary to elucidate the comparative therapeutic profiles of these two important anti-motion sickness agents.

References

A Comparative Analysis of Moxastine and Aprepitant in Preclinical Models of Chemotherapy-Induced Emesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative evaluation of moxastine, a first-generation H1 histamine receptor antagonist, and aprepitant, a neurokinin-1 (NK₁) receptor antagonist, in the context of managing chemotherapy-induced nausea and vomiting (CINV). The analysis is based on established preclinical models and pharmacological principles. While aprepitant is a clinically approved agent for CINV, the data for this compound in this specific application is largely predictive, derived from its mechanism of action and the known role of histamine in emesis. This document is intended for researchers, scientists, and professionals in drug development to provide a framework for evaluating these two agents.

Introduction and Mechanisms of Action

Chemotherapy-induced emesis is a complex process mediated by multiple neurotransmitter pathways. The acute phase is primarily driven by serotonin (5-HT₃) release in the gastrointestinal tract, while the delayed phase is largely mediated by substance P binding to NK₁ receptors in the brain.[1][2]

  • Aprepitant: Aprepitant is a potent and selective antagonist of the NK₁ receptor.[3][4] By blocking the binding of substance P in the central nervous system, it effectively inhibits emetic signals, proving particularly effective against the delayed phase of CINV.[3][4][5] It is typically used in a triple-therapy regimen with a 5-HT₃ antagonist and a corticosteroid like dexamethasone.[3][4]

  • This compound: this compound is a first-generation antihistamine that acts as an inverse agonist at histamine H1 receptors.[5][6][7] Its antiemetic properties are attributed to its blockade of H1 receptors and its anticholinergic effects, which primarily target pathways originating from the vestibular system.[8][9][10] While effective for motion sickness and vertigo, its role in CINV is less established, as histamine is considered a secondary transmitter in this specific type of emesis.[1][11]

Quantitative Data Presentation

The following data summarizes the comparative efficacy of this compound and aprepitant in a ferret model of cisplatin-induced emesis. The ferret is considered a gold-standard preclinical model as its emetic reflex closely resembles that of humans.[3][12]

Disclaimer: The data presented for this compound is hypothetical and predictive, based on its pharmacological class. It is intended to serve as a framework for potential preclinical evaluation and is benchmarked against the established efficacy of aprepitant.

CompoundDose (mg/kg, i.p.)Mean Reduction in Retching (%)Mean Reduction in Vomiting (%)Onset of Action (minutes)Duration of Action (hours)
Vehicle Control -00--
This compound Theoclate 10353030-454-6
Aprepitant 3.085-9590-10060-90>24
Table 1: Hypothetical Comparative Efficacy in Cisplatin-Induced Emesis (Ferret Model). Data for Aprepitant is based on established preclinical findings.[3] Data for this compound Theoclate is hypothetical, based on its mechanism.[3]

Signaling Pathway Diagrams

The diagrams below illustrate the key signaling pathways involved in chemotherapy-induced emesis and the points of intervention for aprepitant and this compound.

G cluster_0 Central Nervous System cluster_1 Gastrointestinal Tract VC Vomiting Center Nausea & Vomiting Nausea & Vomiting VC->Nausea & Vomiting CTZ Chemoreceptor Trigger Zone (Area Postrema) CTZ->VC SubstanceP_CNS Substance P CTZ->SubstanceP_CNS Release NTS Nucleus Tractus Solitarius NTS->VC Integration Vestibular Vestibular System Histamine Histamine (H1) Vestibular->Histamine Chemo Chemotherapy Chemo->CTZ Directly & via Blood EC Enterochromaffin Cells Chemo->EC Damage Serotonin Serotonin (5-HT) EC->Serotonin Release SubstanceP_GI Substance P EC->SubstanceP_GI Release Serotonin->NTS Vagal Afferents (5-HT3 R) SubstanceP_GI->NTS Vagal Afferents (NK1 R) SubstanceP_CNS->NTS (NK1 R) Aprepitant Aprepitant Aprepitant->SubstanceP_CNS BLOCKS This compound This compound This compound->Histamine BLOCKS Histamine->VC (H1 R)

Caption: Signaling pathways of emesis and targets of antiemetic drugs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antiemetic studies. The following protocol outlines a standard procedure for evaluating antiemetic efficacy in a ferret model of CINV.

Objective: To compare the efficacy of this compound and Aprepitant in preventing cisplatin-induced emesis in ferrets.

Animals:

  • Male ferrets (1-2 kg), acclimatized for at least one week before the experiment.

  • Animals are housed individually with free access to food and water.

  • Ferrets are fasted overnight (approx. 16 hours) prior to cisplatin administration, with water available ad libitum.[4]

Experimental Groups:

  • Vehicle Control (e.g., saline or 5% DMSO in saline)

  • This compound Theoclate (10 mg/kg, i.p.)

  • Aprepitant (3.0 mg/kg, i.p.)

Procedure:

  • Baseline Observation: Animals are placed in observation cages, and baseline behavior is recorded for at least 60 minutes.

  • Drug Administration:

    • Aprepitant or its vehicle is administered 60 minutes prior to the cisplatin challenge.[3]

    • This compound Theoclate or its vehicle is administered 30 minutes prior to the cisplatin challenge.[3]

  • Emetogen Challenge: Cisplatin is administered intraperitoneally (i.p.) at a dose of 5-8 mg/kg. This is a well-established model for inducing acute and delayed emesis.[4]

  • Observation & Data Collection:

    • Animals are continuously observed and video-recorded for a minimum of 4 hours (for the acute phase) and up to 72 hours (for the delayed phase).[4]

    • The primary endpoints are the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content).[4]

    • An emetic episode is defined as one or more retches or vomits, separated by at least a 5-minute interval with no emetic activity.[4]

  • Data Analysis: The total number of retches and vomits for each treatment group is compared to the vehicle control group. The percentage reduction in emetic events is calculated to determine drug efficacy. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significance.

G cluster_acclimatization Phase 1: Preparation cluster_experiment Phase 2: Experiment Day cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization (1 week) fasting Overnight Fasting (16 hours) acclimatize->fasting acclimatize->fasting baseline Baseline Observation (60 mins) fasting->baseline drug_admin Drug Administration (Vehicle, this compound, or Aprepitant) baseline->drug_admin baseline->drug_admin emetogen Emetogen Challenge (Cisplatin i.p.) drug_admin->emetogen drug_admin->emetogen observe Observation & Video Recording (4-72 hours) emetogen->observe emetogen->observe quantify Quantify Retching & Vomiting Events observe->quantify stats Statistical Analysis (% Inhibition, p-value) quantify->stats quantify->stats

References

Limited Direct Evidence on the Reproducibility of Moxastine's Effects

Author: BenchChem Technical Support Team. Date: December 2025

Direct quantitative comparisons and head-to-head clinical trials investigating the reproducibility of moxastine's effects are scarce in published literature.[1] Much of the understanding of its efficacy and side effect profile is inferred from data on its active component, this compound (also known as mephenhydramine), which shares structural and functional similarities with diphenhydramine.[1][2][3] this compound is a first-generation antihistamine with anticholinergic properties, often used for its antiemetic effects, particularly in the form of this compound teoclate (a salt of this compound and 8-chlorotheophylline).[1][2]

This guide provides a comparative overview of this compound's performance relative to other antihistamines, based on the available pharmacological data and clinical evidence. The information is intended for researchers, scientists, and drug development professionals to highlight the current landscape and identify areas for future investigation.

Comparative Efficacy of Oral H1 Antihistamines

Due to the lack of direct studies on this compound, the following table leverages data from network meta-analyses of other antihistamines and available information for diphenhydramine as a proxy for this compound's effects. The efficacy is presented in terms of Total Symptom Score (TSS) reduction in allergic conditions like allergic rhinitis.

AntihistamineGenerationTypical DosageRelative Efficacy (TSS Reduction)Key Side Effects
This compound Theoclate (inferred from Diphenhydramine)First25-50 mgEffectiveSedation, Anticholinergic effects[1]
Cetirizine Second10 mgModerate to HighLow sedation[1]
Loratadine Second10 mgModerateLow sedation[1]
Desloratadine Second5 mgModerateLow sedation[1]
Rupatadine Second10 mgHighLow sedation[1]
Mechanism of Action

This compound, like other first-generation antihistamines, primarily acts as an inverse agonist at the histamine H1 receptor.[1][4] This action blocks the effects of histamine, a key mediator in allergic reactions. The sedative effects are attributed to its ability to cross the blood-brain barrier and interact with central H1 receptors.

The antiemetic effect of this compound teoclate is a result of the combined action of this compound and 8-chlorotheophylline, a methylxanthine.[2][5] Methylxanthines are known to act as phosphodiesterase inhibitors and adenosine receptor antagonists.[5][6]

This compound Mechanism of Action cluster_periphery Periphery cluster_cns Central Nervous System Histamine Histamine H1_Receptor_P H1 Receptor Histamine->H1_Receptor_P Binds Allergic_Symptoms Allergic Symptoms (e.g., rhinitis, urticaria) H1_Receptor_P->Allergic_Symptoms Mediates H1_Receptor_CNS H1 Receptor Sedation Sedation H1_Receptor_CNS->Sedation Leads to This compound This compound This compound->H1_Receptor_P Antagonist This compound->H1_Receptor_CNS Antagonist

Caption: Simplified signaling pathway of this compound's antihistaminic action.

Experimental Protocols for Antihistamine Efficacy

Receptor Binding Assay
  • Objective: To determine the binding affinity of the compound to the histamine H1 receptor.

  • Methodology:

    • A preparation of cells expressing the human H1 receptor is used.

    • A radiolabeled ligand (e.g., [³H]pyrilamine) with known affinity for the H1 receptor is incubated with the cell preparation.

    • Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding.

    • The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This value is indicative of the compound's binding affinity.

Receptor Binding Assay Workflow prep Prepare cells expressing H1 receptors incubation Incubate prep->incubation radioligand Add radiolabeled ligand (e.g., [³H]pyrilamine) radioligand->incubation test_compound Add increasing concentrations of test compound (this compound) test_compound->incubation measurement Measure bound radioactivity incubation->measurement calculation Calculate IC₅₀ measurement->calculation

Caption: General workflow for a receptor binding assay.
In Vivo Models of Allergic Reaction

  • Objective: To assess the in vivo efficacy of the antihistamine in reducing allergic symptoms.

  • Methodology (e.g., Wheal and Flare Test):

    • A baseline skin reaction is induced in healthy volunteers or animal models by intradermal injection of histamine.

    • The areas of the resulting wheal (swelling) and flare (redness) are measured.

    • The test antihistamine is administered orally.

    • At various time points after administration, the histamine challenge is repeated, and the wheal and flare areas are measured again.

    • The percentage reduction in wheal and flare size compared to baseline indicates the efficacy and duration of action of the antihistamine.

Clinical Trials in Allergic Rhinitis
  • Objective: To evaluate the clinical efficacy and safety of the antihistamine in patients with allergic rhinitis.

  • Methodology:

    • A randomized, double-blind, placebo-controlled design is typically used.

    • Patients with a confirmed diagnosis of allergic rhinitis are enrolled.

    • Participants are randomly assigned to receive the test antihistamine, a placebo, or an active comparator.

    • Patients record their symptom severity daily using a standardized scale, such as the Total Symptom Score (TSS), which includes nasal (runny nose, sneezing, itching, congestion) and sometimes ocular symptoms.

    • The change in TSS from baseline is compared between the treatment groups to determine efficacy.

    • Adverse events are monitored throughout the study to assess the safety profile.

Logical Relationship in Clinical Trials cluster_design Study Design cluster_execution Execution cluster_outcome Outcome randomization Randomization treatment Treatment Administration randomization->treatment blinding Double-blinding blinding->treatment control Placebo/Active Control control->treatment enrollment Patient Enrollment (Allergic Rhinitis) enrollment->randomization data_collection Symptom Scoring (TSS) Adverse Event Monitoring treatment->data_collection efficacy Efficacy Analysis (Change in TSS) data_collection->efficacy safety Safety Analysis (Adverse Events) data_collection->safety

Caption: Logical flow of a typical antihistamine clinical trial.

Conclusion and Future Directions

The available literature suggests that this compound is an effective first-generation antihistamine, but its clinical use is limited by sedative and anticholinergic side effects, similar to other drugs in its class.[1] The development of second-generation antihistamines has provided alternatives with comparable or superior efficacy and a significantly better safety profile.[1][7][8]

For researchers and drug development professionals, the lack of direct, robust reproducibility studies for this compound presents an opportunity. Future research could focus on:

  • Direct comparative studies: Head-to-head clinical trials comparing this compound with second-generation antihistamines would provide a clearer picture of its relative efficacy and safety.

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Characterizing the relationship between this compound concentration and its effects could help optimize dosing and predict clinical outcomes.[9]

  • Development of derivatives: Investigating derivatives of first-generation antihistamines like this compound could lead to new compounds that retain efficacy while minimizing adverse effects.[1]

References

Assessing the Translational Validity of Preclinical Moxastine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for moxastine, a first-generation antihistamine, to assess its translational validity. Due to the limited availability of direct preclinical data for this compound, this guide utilizes data from its structurally and functionally analogous compound, diphenhydramine, as a proxy. The performance of diphenhydramine is compared with that of several second-generation antihistamines, including cetirizine, fexofenadine, and loratadine, which are current standards of care for allergic conditions. This comparison is supported by experimental data from in vitro and in vivo preclinical studies.

Executive Summary

This compound, as a first-generation antihistamine, primarily acts as an inverse agonist at the histamine H1 receptor.[1] Its clinical utility is often hampered by sedative and anticholinergic side effects, a common characteristic of this drug class. Preclinical research, largely inferred from studies on diphenhydramine, confirms its antagonism of the H1 receptor. However, when compared to second-generation antihistamines, its preclinical profile suggests a lower therapeutic index. Second-generation agents exhibit higher selectivity for the H1 receptor, reduced central nervous system penetration, and consequently, a more favorable safety profile with comparable or superior efficacy in preclinical models of allergic responses. This guide aims to provide a clear, data-driven comparison to aid researchers in evaluating the translational potential of this compound and similar first-generation antihistamines.

Data Presentation

In Vitro Preclinical Data: H1 Receptor Binding Affinity and Functional Antagonism

The following table summarizes the in vitro data for diphenhydramine (as a proxy for this compound) and comparator second-generation antihistamines. The data includes H1 receptor binding affinity (Ki) and functional antagonism (IC50) from calcium flux assays. Lower values indicate higher potency.

CompoundClassH1 Receptor Binding Affinity (Ki) (nM)Functional Antagonism (IC50) (nM)
Diphenhydramine (this compound proxy)First-generation201010
CetirizineSecond-generation6~10 (inferred)
Levocetirizine (active enantiomer of Cetirizine)Second-generation3Not explicitly found
FexofenadineSecond-generation10246
LoratadineSecond-generation20 - 414 (variable reports)Inhibits histamine-induced calcium flux at μM concentrations
In Vivo Preclinical Data: Efficacy in Animal Models of Allergic Rhinitis

The table below presents in vivo efficacy data from rodent models of allergic rhinitis, focusing on the reduction of cardinal symptoms like sneezing and nasal rubbing.

CompoundAnimal ModelDosingEfficacy Outcome
Diphenhydramine (this compound proxy)Rodent model of allergic rhinitisNot specifiedClinically and statistically significant reduction in all individual symptoms of seasonal allergic rhinitis.
CetirizineRat model of ovalbumin-induced allergic rhinitis10 mg/kgSignificantly reduced clinical scores of allergic rhinitis.
LoratadinePatients with allergic rhinitis10 mg dailyAttenuated early antigen-induced nasal obstruction, rhinorrhea, and itching.

Experimental Protocols

Radioligand Displacement Assay for H1 Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably transfected with the human histamine H1 receptor. This is typically done through homogenization and centrifugation.

  • Assay Setup: The cell membranes are incubated with a radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Calcium Mobilization Assay for Functional Antagonism

Objective: To measure the functional potency (IC50) of a test compound in inhibiting histamine-induced H1 receptor signaling.

Methodology:

  • Cell Culture: Cells expressing the human H1 receptor (e.g., HEK293 or CHO cells) are cultured in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.

  • Histamine Stimulation: The cells are then stimulated with a fixed concentration of histamine to activate the H1 receptors.

  • Signal Detection: The activation of the Gq-coupled H1 receptor leads to an increase in intracellular calcium, which is detected as a change in fluorescence by a specialized plate reader.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the histamine-induced calcium response is determined as the IC50 value.

Rodent Models of Allergic Rhinitis

Objective: To evaluate the in vivo efficacy of a test compound in reducing the symptoms of allergic rhinitis.

Methodology:

  • Sensitization: Rodents (typically mice or rats) are sensitized to an allergen, commonly ovalbumin (OVA) or house dust mite (HDM) extract. This is usually achieved through intraperitoneal injections of the allergen mixed with an adjuvant like aluminum hydroxide.

  • Challenge: After a sensitization period, the animals are challenged with the same allergen, typically through intranasal administration, to induce an allergic reaction.

  • Treatment: The test compound is administered to the animals (e.g., orally or intraperitoneally) at a specified time before the allergen challenge.

  • Symptom Assessment: The primary endpoints are the frequency of sneezing and nasal rubbing movements, which are observed and counted for a defined period after the challenge.

  • Data Analysis: The reduction in symptom scores in the treated groups is compared to a vehicle-treated control group to determine the efficacy of the compound.

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor PLC Phospholipase C H1R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->PKC NFkB NF-κB Activation PKC->NFkB Symptoms Allergic Symptoms NFkB->Symptoms Histamine Histamine Histamine->H1R binds This compound This compound (Antagonist) This compound->H1R blocks

Caption: Histamine H1 Receptor Signaling Pathway and the Mechanism of Action of this compound.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis & Comparison receptor_binding Receptor Binding Assay (Ki determination) data_table Quantitative Data Tables receptor_binding->data_table functional_assay Functional Assay (e.g., Calcium Mobilization) (IC50 determination) functional_assay->data_table animal_model Animal Models of Allergy (e.g., Allergic Rhinitis) efficacy_testing Efficacy Testing (Symptom Reduction) animal_model->efficacy_testing efficacy_testing->data_table translational_assessment Translational Validity Assessment data_table->translational_assessment

Caption: Experimental Workflow for Assessing the Translational Validity of Antihistamines.

G cluster_properties Pharmacological Properties cluster_outcomes Translational Outcomes This compound This compound (First-Generation Antihistamine) H1_antagonism H1 Receptor Antagonism This compound->H1_antagonism CNS_penetration Blood-Brain Barrier Penetration This compound->CNS_penetration High Anticholinergic Anticholinergic Effects This compound->Anticholinergic Present Selectivity Receptor Selectivity This compound->Selectivity Lower SecondGen Second-Generation Antihistamines SecondGen->H1_antagonism SecondGen->CNS_penetration Low SecondGen->Anticholinergic Minimal/Absent SecondGen->Selectivity Higher Efficacy Therapeutic Efficacy H1_antagonism->Efficacy Side_effects Side Effect Profile (e.g., Sedation) CNS_penetration->Side_effects Anticholinergic->Side_effects Selectivity->Side_effects

Caption: Logical Relationship in the Translational Assessment of this compound vs. Alternatives.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Moxastine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Moxastine, ensuring safety and compliance with environmental regulations.

Key Disposal and Safety Protocols

The following table summarizes critical information for the safe handling and disposal of this compound.

AspectGuidelineSource
Personal Protective Equipment (PPE) Wear suitable protective clothing, chemical impermeable gloves, and safety glasses with side-shields. In case of dust formation, use a dust mask.[1][2]
Handling and Storage Handle in a well-ventilated area. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1][2]
Accidental Release Measures In case of a spill, avoid dust formation and breathing vapors. Ensure adequate ventilation and remove all sources of ignition. Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains.[1]
Primary Disposal Method The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Environmental Precautions Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Discharge into the environment and sewer systems must be avoided.[1][3]
Contaminated Packaging Disposal Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials can be incinerated.[1]

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

MoxastineDisposalWorkflow cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway cluster_non_hazardous Non-Hazardous/Decontaminated start Start: this compound Waste Generated waste_type Identify Waste Type: - Unused Product - Contaminated Labware - Spill Debris start->waste_type is_hazardous Is the waste classified as hazardous under local regulations? waste_type->is_hazardous licensed_disposal Engage Licensed Waste Disposal Service is_hazardous->licensed_disposal Yes decontaminate Decontaminate Labware (e.g., Triple Rinse) is_hazardous->decontaminate No (e.g., rinsed containers) packaging Package and Label Waste According to Regulations licensed_disposal->packaging incineration Controlled Incineration with Flue Gas Scrubbing end End: Disposal Complete incineration->end Final Disposal chemical_destruction Chemical Destruction Plant chemical_destruction->end Final Disposal packaging->incineration Select Approved Method packaging->chemical_destruction Select Approved Method landfill Dispose of Decontaminated Items in Sanitary Landfill decontaminate->landfill landfill->end Final Disposal

Caption: Workflow for the proper disposal of this compound waste.

Regulatory Compliance

It is crucial to adhere to all local, state, and federal regulations regarding pharmaceutical waste. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA). A key provision is the prohibition of discharging hazardous waste pharmaceuticals into sewer systems.[3] Facilities must properly classify their pharmaceutical waste to ensure full compliance.[4] For transportation, hazardous pharmaceutical waste must be shipped with a uniform hazardous waste manifest to a permitted facility.[4]

Handling Spills and Accidental Releases

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate personnel from the immediate area and keep people upwind of the spill.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Clean-up: Wear appropriate personal protective equipment, including chemical-impermeable gloves.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Disposal: Dispose of the collected material promptly in accordance with regulations.[1]

References

Essential Safety and Operational Guide for Handling Moxastine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Moxastine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear tightly fitting safety goggles with side-shields.[1] For tasks with a risk of splashing, a face shield should be used in addition to goggles to offer a full range of protection.[2]
Hand Protection Wear chemical-impermeable gloves.[1] It is recommended to wear two pairs of powder-free gloves, with one pair worn under the gown cuff and the second pair over the cuff.[3] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[2]
Body Protection Wear a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[3] For comprehensive protection, coveralls, also known as "bunny suits," can be worn.
Respiratory Protection In situations where dust or aerosols may be generated, or if exposure limits are exceeded, a full-face respirator should be used.[1] For certain activities, an N-95 or N-100 particle mask may be sufficient.[2]
Foot Protection Wear disposable, water-resistant, and skid-resistant shoe covers.[4]

Operational Procedures for Safe Handling

Adherence to standardized operational procedures is critical to maintaining a safe laboratory environment when working with this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][5]

  • Use a properly functioning chemical fume hood or other ventilated enclosure, especially when manipulating powders or creating solutions.

2. General Handling Practices:

  • Avoid the formation of dust and aerosols.[1][5]

  • Do not eat, drink, or apply cosmetics in areas where this compound is handled or stored.[3]

  • Wash hands thoroughly before and after handling the compound, even if gloves have been worn.[6]

  • Keep containers of this compound tightly closed when not in use.

3. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.[1]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Contain the spill using an appropriate absorbent material.

  • Collect the spilled material and absorbent into a sealed container for proper disposal.

Emergency Procedures

In case of accidental exposure, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[7] If irritation persists, seek medical attention.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others.

  • Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain unless specifically instructed by your institution's environmental health and safety office.

  • Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers), absorbent materials from spills, and any other materials that have come into contact with this compound should be collected in a clearly labeled, sealed container for hazardous waste disposal.

  • Take-Back Programs: Whenever possible, utilize pharmaceutical take-back programs for the disposal of unused medications.[8][9]

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxastine
Reactant of Route 2
Reactant of Route 2
Moxastine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.